molecular formula C12H24N2O2 B1620465 Dodecanediamide CAS No. 6224-99-3

Dodecanediamide

Cat. No.: B1620465
CAS No.: 6224-99-3
M. Wt: 228.33 g/mol
InChI Key: FTZSDHHWPWGCDI-UHFFFAOYSA-N
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Description

Dodecanediamide is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H24N2O2/c13-11(15)9-7-5-3-1-2-4-6-8-10-12(14)16/h1-10H2,(H2,13,15)(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FTZSDHHWPWGCDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)N)CCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211292
Record name Dodecanediamide
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Molecular Weight

228.33 g/mol
Source PubChem
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CAS No.

6224-99-3
Record name Dodecanediamide
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Record name Dodecanediamide
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Record name Dodecanediamide
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Record name Dodecanediamide
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Foundational & Exploratory

1,12-Dodecanediamide: Molecular Architecture, Synthesis, and Pharmaceutical Relevance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary 1,12-Dodecanediamide (CAS: 3055-29-0) represents a critical structural motif in both materials science and pharmaceutical chemistry. While often overshadowed by its parent compound, 1,12-dodecanedioic acid (DDDA), the diamide derivative offers unique physicochemical properties driven by its capacity for robust intermolecular hydrogen bonding. This guide dissects the molecular weight, structural connectivity, and synthetic pathways of 1,12-dodecanediamide, positioning it not just as a polymer intermediate, but as a model for lipophilic linkers in drug delivery systems (e.g., PROTACs).

Part 1: Molecular Architecture & Physicochemical Profile

Structural Identity

At its core, 1,12-dodecanediamide consists of a linear, hydrophobic dodecyl (


) chain terminated at both ends by hydrophilic primary amide groups (

). This amphiphilic structure creates a "dumbbell" molecular shape, where the flexible alkyl linker is flanked by rigid, polar headgroups.
Property Data Notes
IUPAC Name DodecanediamideAlso referred to as 1,10-Decanedicarboxamide.[1]
Molecular Formula

High carbon content contributes to lipophilicity.
Molecular Weight 228.33 g/mol Calculated:

.
Physical State White Crystalline SolidHigh melting point driven by H-bonding networks.
Solubility Profile Low in

; Soluble in DMSO/DMF
The

chain drastically reduces aqueous solubility compared to shorter analogs like adipamide.
Hydrogen Bond Donors 4Two protons per amide group (

).
Hydrogen Bond Acceptors 2One carbonyl oxygen per amide group (

).
The "Odd-Even" Effect & Solid State Packing

Unlike its acid precursor (DDDA, MP ~129°C), the diamide exhibits a significantly higher melting point (typically >160°C). This thermal stability arises from the supramolecular hydrogen bonding network .

  • Mechanism: In the solid state, primary amides form "ladders" or "ribbons" where the

    
     of one molecule donates a hydrogen bond to the 
    
    
    
    of a neighbor.
  • Chain Parity: As an "even" chain length (C12), the terminal amide groups are anti-periplanar, allowing for efficient packing into lamellar sheets. This crystalline rigidity makes the molecule an excellent model for studying stability in solid lipid nanoparticles (SLNs).

Part 2: Synthesis & Purification Protocols

Expertise Note: Direct ammonolysis of the dicarboxylic acid is often sluggish due to salt formation (ammonium carboxylate). The most reliable laboratory-scale method proceeds via the Acid Chloride intermediate to ensure complete conversion.

Synthesis Workflow (Graphviz)

SynthesisWorkflow Start Start: 1,12-Dodecanedioic Acid (DDDA) Step1 Activation: Thionyl Chloride (SOCl2) Reflux, 2-3 hrs Start->Step1 Chlorination Inter Intermediate: Dodecanedioyl Dichloride Step1->Inter -SO2, -HCl Step2 Ammonolysis: NH3 (g) or NH4OH (aq) 0°C, THF/DCM solvent Inter->Step2 Nucleophilic Acyl Substitution Crude Crude 1,12-Dodecanediamide (Precipitate) Step2->Crude Filtration Purify Purification: Recrystallization (Ethanol/DMF) Crude->Purify Final Pure Product White Crystals Purify->Final

Figure 1: Step-by-step synthetic pathway from the parent acid to the diamide via the acid chloride route.

Detailed Protocol
  • Activation (Acid Chloride Formation):

    • Dissolve 10.0 g (43.4 mmol) of 1,12-dodecanedioic acid in 50 mL of anhydrous dichloromethane (DCM).

    • Add catalytic DMF (2-3 drops) followed by slow addition of thionyl chloride (

      
      , 6.5 mL, 2.05 eq).
      
    • Reflux for 3 hours under

      
       atmosphere until gas evolution (
      
      
      
      ,
      
      
      ) ceases.
    • Why: The acid chloride is highly reactive, preventing the reversibility seen in direct thermal dehydration of ammonium salts.

  • Ammonolysis:

    • Cool the acid chloride solution to 0°C.

    • Slowly bubble anhydrous ammonia gas into the solution, or add concentrated aqueous ammonium hydroxide (28%) dropwise with vigorous stirring.

    • Observation: A heavy white precipitate (the diamide) will form immediately.

  • Workup & Purification:

    • Filter the solid and wash extensively with water (to remove

      
      ) and cold DCM.
      
    • Recrystallization: Dissolve the crude solid in hot Ethanol or DMF. Cool slowly to induce crystallization.

    • Validation: Check melting point.[2][3][4] If

      
      , impurities (mono-amide or acid) are present.
      

Part 3: Structural Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

TechniqueDiagnostic Signal (Expected)Structural Insight
FTIR 3350 & 3180 cm⁻¹: N-H stretch (doublet)1650 cm⁻¹: Amide I (C=O stretch)1600 cm⁻¹: Amide II (N-H bend)Confirms conversion of Acid (broad O-H ~3000) to Primary Amide.
¹H NMR (DMSO-d₆)δ 7.2 & 6.7 ppm: Broad singlets (2H each,

)δ 2.0 ppm: Triplet (4H,

)δ 1.2 ppm: Multiplet (16H, bulk chain)
The distinct splitting of the amide protons (due to restricted rotation) confirms the primary amide structure.
Mass Spec (ESI) m/z 229.3 [M+H]⁺ Confirms molecular weight of 228.33.
Analytical Logic Flow (Graphviz)

AnalysisLogic Sample Unknown Sample IR FTIR Analysis Sample->IR NMR 1H NMR (DMSO) Sample->NMR Decision1 Doublet >3100? Amide I/II present? IR->Decision1 Decision2 NH2 signals present? Integral ratio correct? NMR->Decision2 Result Confirmed: 1,12-Dodecanediamide Decision1->Result Yes Decision2->Result Yes

Figure 2: Logical decision tree for confirming the identity of the diamide.

Part 4: Pharmaceutical & Research Applications

While 1,12-dodecanediamide is industrially relevant for Nylon 6,12 polymers, its relevance to drug development professionals lies in Linker Chemistry and Crystal Engineering .

Lipophilic Linkers in PROTACs

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical.

  • Hydrophobicity Modulation: The C12 chain provides a highly lipophilic spacer (

    
    ), which can be used to balance the solubility of highly polar warheads.
    
  • Rigidity: The amide bonds introduce planarity and hydrogen-bonding capability at the termini, potentially reducing the entropic penalty of binding compared to a pure PEG linker.

Solid-State Excipient Modeling

Long-chain diamides serve as excellent model systems for studying polymorphism in lipid-based drug delivery.

  • They mimic the polar-head/non-polar-tail architecture of ceramides.

  • Researchers use them to study how hydrogen bonding influences the stability of solid lipid nanoparticles (SLNs) used for mRNA or drug encapsulation.

References

  • PubChem. (n.d.).[1][5] 1,12-Dodecanediol and Derivatives (Compound Summary). National Library of Medicine. Retrieved from [Link](Note: Serves as the baseline for C12 backbone data).

  • NIST Chemistry WebBook. (n.d.). This compound IR Spectrum and Properties.[2] National Institute of Standards and Technology. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Acid Chloride -> Amide synthesis protocols).
  • Carothers, W. H. (1929). "Studies on Polymerization and Ring Formation." Journal of the American Chemical Society.

Sources

Dodecanediamide: A Technical Guide to Solubility and Solvation Thermodynamics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dodecanediamide Solubility in Water vs. Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Solubility Paradox

This compound (1,12-dodecanedioic acid diamide, CAS: 3055-29-0) represents a classic physicochemical paradox in organic chemistry. Structurally, it possesses a long, hydrophobic dodecyl chain (


) typical of waxes, yet it is capped by two highly polar primary amide groups (

).

For researchers and formulation scientists, this amphiphilic structure creates a binary solubility challenge:

  • The Hydrophobic Effect: The central methylene chain (

    
    ) renders the molecule incompatible with the hydrogen-bonding network of bulk water.
    
  • The Lattice Energy Barrier: The terminal amide groups form a robust intermolecular hydrogen-bonding network in the solid state (similar to Nylon 6,12), creating a high-melting crystal lattice that resists dissolution in non-polar organic solvents.

This guide provides a mechanistic analysis of this compound solubility, distinguishing between thermodynamic incompatibility (in water) and kinetic/lattice-limited dissolution (in organics).

Physicochemical Profile & Thermodynamics

To understand the solubility behavior of this compound, we must first analyze the competition between Crystal Lattice Energy (


)  and Solvation Energy (

)
.
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 228.33 g/mol

  • Melting Point: ~185–195°C (Estimated based on homologous series; significantly higher than the parent acid, dodecanedioic acid,

    
    ).
    
  • Key Structural Feature: The "Odd-Even" effect in aliphatic diamides typically results in higher melting points for even-numbered chains (like

    
    ) due to optimal packing efficiency, maximizing intermolecular H-bonds.
    
Thermodynamic Equation of Dissolution


  • In Water:

    
     is high (breaking water-water H-bonds) and 
    
    
    
    is insufficient to overcome the hydrophobic penalty of the
    
    
    spacer.
  • In Non-Polar Solvents (Hexane):

    
     is weak (Van der Waals only), failing to overcome the massive 
    
    
    
    provided by the amide H-bonds.

Solubility Landscape: Water vs. Organic Solvents

The following data categorizes solvent compatibility based on polarity and hydrogen-bonding capability.

Table 1: Comparative Solubility Profile (Estimated at 25°C)
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Aqueous Water (pH 7)Insoluble (< 10 mg/L)Hydrophobic effect of the

chain disrupts water structure; entropy penalty is too high.
Polar Protic Ethanol, MethanolSparingly Soluble Soluble only at elevated temperatures (reflux). The alkyl chain interferes with solvent structure at room temp.
Polar Aprotic DMSO, DMF, NMP High Solubility Ideal Solvents. They disrupt amide-amide H-bonds (acceptor only) and solvate the hydrophobic chain.
Non-Polar Hexane, TolueneInsoluble Cannot break the intermolecular amide H-bonds (Lattice Energy > Solvation Energy).
Acidic Formic Acid, Acetic AcidSoluble Protonation of the amide oxygen disrupts the crystal lattice (classic Nylon solvent mechanism).
Chlorinated DCM, ChloroformLow/Insoluble Insufficient polarity to break lattice H-bonds; steric bulk prevents effective solvation.

Mechanistic Visualization: The Solvation Decision Tree

The following diagram illustrates the logical flow of solvent selection based on the competing forces of hydrophobicity and lattice energy.

SolubilityMechanism Start This compound Solid (High Lattice Energy) Solvent Select Solvent System Start->Solvent Water Water (Aqueous) Solvent->Water NonPolar Non-Polar (Hexane/DCM) Solvent->NonPolar PolarProtic Polar Protic (EtOH/MeOH) Solvent->PolarProtic PolarAprotic Polar Aprotic (DMSO/DMF) Solvent->PolarAprotic Acidic Strong Acids (Formic/Acetic) Solvent->Acidic Outcome_Ins INSOLUBLE Hydrophobic Effect dominates Water->Outcome_Ins High Entropy Penalty Outcome_Lat INSOLUBLE Lattice Energy dominates NonPolar->Outcome_Lat Cannot break H-bonds Outcome_Hot SPARINGLY SOLUBLE Requires Heat (Reflux) PolarProtic->Outcome_Hot Amphiphilic Competition Outcome_Sol SOLUBLE H-Bond Disruption Successful PolarAprotic->Outcome_Sol Dipolar Interaction Acidic->Outcome_Sol Protonation

Figure 1: Solvation decision tree for this compound. Green paths indicate successful dissolution strategies.

Experimental Protocol: Self-Validating Solubility Determination

For researchers needing precise solubility values (e.g., for formulation or recrystallization), the standard visual method is insufficient due to the potential for "oiling out" or micro-suspensions. The following protocol ensures data integrity.

Method: Saturation Shake-Flask with Gravimetric Verification

Objective: Determine exact solubility in a target solvent (e.g., Ethanol vs. DMSO).

Reagents:

  • This compound (Recrystallized, >98% purity).

  • Solvent of choice (HPLC grade).

  • 0.45 µm PTFE Syringe Filter (Hydrophobic).

Workflow:

  • Supersaturation: Add excess this compound to 10 mL of solvent in a sealed glass vial.

  • Equilibration:

    • Heat the vial to 50°C for 30 minutes (to ensure initial dissolution or wetting).

    • Place on an orbital shaker at 25°C for 24 hours.

  • Filtration (Critical Step):

    • Allow solids to settle.[2]

    • Draw supernatant into a pre-warmed syringe.

    • Filter through the 0.45 µm PTFE filter into a tared weighing vial. (Pre-warming prevents immediate precipitation in the filter).

  • Quantification (Gravimetric):

    • Evaporate solvent under nitrogen stream or vacuum.

    • Dry residue to constant weight.

    • Calculation:

      
      
      

Self-Validation Check:

  • Replicate: Run in triplicate.

  • Tyndall Effect: Shine a laser pointer through the filtrate before evaporation. If a beam is visible, sub-micron particles passed through; re-filter with 0.22 µm or centrifuge at higher speed.

Applications & Implications

Polymer Synthesis (Nylon 6,12)

This compound is a direct precursor or intermediate in the synthesis of Nylon 6,12.

  • Implication: When analyzing oligomers during polymerization, use Formic Acid or HFIP (Hexafluoroisopropanol) as the GPC mobile phase. THF will not dissolve these species.

Recrystallization Strategy

To purify this compound from crude reaction mixtures:

  • Solvent System: Ethanol/Water (90:10) or Acetic Acid .

  • Technique: Dissolve in boiling ethanol (where it is sparingly soluble). Hot filter to remove insoluble mechanical impurities. Cool slowly. The low water solubility drives crystallization as the temperature drops, yielding high-purity needles.

Drug Formulation

If used as a spacer or linker in drug conjugates:

  • Challenge: Poor aqueous solubility limits bioavailability.

  • Solution: Use solid dispersion techniques with PVP or PEG , processing the mixture in a common solvent like DMSO before evaporating.

References

  • Solubility of Long-Chain Amides

    • Source: "Solubility of Amides." Chemistry Stack Exchange / LibreTexts.
    • Context: Explains the reduction in aqueous solubility as alkyl chain length increases ( ).
  • Dodecanedioic Acid Properties (Parent Compound)

    • Source: "Dodecanedioic acid - Physico-chemical Properties." ChemBK / Wikipedia.
    • Context: Establishes the baseline insolubility of the C12 backbone (<0.
  • Polyamide Solvents (Nylon 6,12 Context)

    • Source: "What is the maximal solubility of (any) polyamide in 90% phenol?
    • Context: Validates the use of phenols, formic acid, and fluorinated alcohols for dissolving long-chain amide structures.[3]

  • Recrystallization Techniques

    • Source: "Recrystallization Solvent Selection." University of Rochester / Mettler Toledo.
    • Context: Provides the methodology for solvent pairing (e.g.

Sources

An In-depth Technical Guide to the Thermodynamic Properties and Melting Point of Dodecanediamide

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Dodecanediamide (H₂NOC(CH₂)₁₀CONH₂) is a long-chain aliphatic diamide that serves as a fundamental building block in polymer chemistry and a structural motif in various fields of materials science and drug discovery. A thorough understanding of its thermodynamic properties, particularly its melting behavior, is critical for its application, from predicting polymer processing conditions to assessing the stability of pharmaceutical formulations. This guide provides a comprehensive analysis of the core thermodynamic properties of this compound, detailing the theoretical underpinnings and the state-of-the-art experimental methodologies for their determination. While specific experimental data for this compound is not extensively published, this paper establishes a robust framework for its characterization by drawing parallels with structurally related long-chain aliphatic molecules and polyamides. We present a detailed protocol for Differential Scanning Calorimetry (DSC), elucidate the influence of crystal structure and polymorphism on thermal behavior, and discuss the broader implications of these properties for scientific and industrial applications.

Introduction: The Significance of this compound

This compound belongs to a class of α,ω-aliphatic diamides characterized by a twelve-carbon backbone flanked by two amide functional groups. These amide groups are pivotal, imparting the ability to form strong, directional intermolecular hydrogen bonds. This hydrogen bonding network, combined with the van der Waals forces along the hydrocarbon chain, dictates the material's solid-state structure and, consequently, its thermal properties.

For materials scientists, this compound is a key monomer in the synthesis of specialty polyamides (Nylons). Its long aliphatic chain can confer properties such as flexibility, low moisture absorption, and a lower melting point compared to shorter-chain nylons, making it valuable for specific engineering applications.

For professionals in drug development, the diamide functional group is a common feature in pharmacologically active molecules. The thermodynamic properties of such molecules, including melting point and crystal stability, are critical parameters that influence solubility, dissolution rate, and ultimately, bioavailability. Therefore, understanding a model compound like this compound provides foundational insights applicable to more complex active pharmaceutical ingredients (APIs).

Core Thermodynamic Properties: A Comparative Analysis

The primary thermodynamic properties governing the solid-to-liquid phase transition are the melting point (Tm), the enthalpy of fusion (ΔHf), and the heat capacity (Cp). As direct, published values for this compound are scarce, we can predict its behavior and understand the contributing factors by examining its precursors and its polymeric derivatives.

Key Thermodynamic Concepts:

  • Melting Point (Tm): The temperature at which a substance transitions from a crystalline solid to a liquid at a given pressure. It is a direct indicator of the strength of the intermolecular forces within the crystal lattice.

  • Enthalpy of Fusion (ΔHf): Also known as the latent heat of fusion, this is the energy required to induce the phase change from solid to liquid at the melting point.[1] It quantifies the energy needed to overcome the intermolecular forces holding the crystal lattice together.

  • Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree. Changes in heat capacity are observed during thermal events like the glass transition or melting.

The presence of two amide groups in this compound allows for extensive hydrogen bonding, which is expected to result in a significantly higher melting point and enthalpy of fusion compared to its non-polar alkane analogue, dodecane.[2] The long methylene chain contributes to strong van der Waals interactions, further stabilizing the crystalline state.

Table 1: Thermodynamic Properties of this compound and Related Compounds

Compound NameStructureMolar Mass ( g/mol )Melting Point (°C)Enthalpy of Fusion (ΔHf)
DodecaneCH₃(CH₂)₁₀CH₃170.34-9.636.8 kJ/mol[2]
1,12-DodecanediamineH₂N(CH₂)₁₂NH₂200.3867-69[3]Not readily available
Dodecanedioic AcidHOOC(CH₂)₁₀COOH230.32127-12936.3 kJ/mol (for Dodecanoic Acid)[4]
This compound (Predicted) H₂NOC(CH₂)₁₀CONH₂ 228.36 High (Est. >150 °C) High
Nylon 6/12[-NH(CH₂)₆NHCO(CH₂)₁₀CO-]nVariable218 - 219[5][6]80.1 J/g[7]

Note: Data for this compound is estimated based on chemical principles. The value for Dodecanedioic acid's enthalpy of fusion is approximated from the closely related Dodecanoic acid.

The comparison illustrates a clear trend: the introduction of functional groups capable of hydrogen bonding (amines, carboxylic acids, and especially amides) dramatically increases the melting point relative to the simple alkane. The polyamide, Nylon 6/12, has an even higher melting point due to the repeating network of hydrogen bonds along the polymer chains.[5][6]

The Critical Role of Crystal Structure and Polymorphism

The thermodynamic values presented in any database are only meaningful for a specific solid-state form. Long-chain molecules like this compound can often crystallize into multiple distinct crystal lattices, a phenomenon known as polymorphism .[8] Each polymorph will have a unique arrangement of molecules and, therefore, a different set of intermolecular interactions.

Implications of Polymorphism:

  • Different Melting Points: A more stable crystal lattice (stronger packing and intermolecular forces) will require more energy to break and will thus have a higher melting point.

  • Varying Solubility: Different lattice energies lead to different solubilities, a property of paramount importance in the pharmaceutical industry.

  • Processability: The specific crystal form can affect material properties like flowability and compaction.

The potential for polymorphism in this compound is high due to the flexibility of the aliphatic chain and the multiple hydrogen bonding possibilities of the amide groups. Any rigorous thermal analysis must therefore consider the possibility of multiple crystalline forms and ensure that the thermal history of the sample is controlled and documented.[8]

Experimental Characterization: A Protocol for Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the cornerstone technique for characterizing the thermal properties of materials like this compound. It measures the difference in heat flow between a sample and an inert reference as a function of temperature, allowing for the precise determination of melting points, enthalpies of fusion, and other thermal events.[9]

Self-Validating Experimental Workflow

The trustworthiness of DSC data hinges on a protocol designed to be self-validating. This involves careful calibration, control of experimental variables, and a methodology that reveals the sample's thermal history.

Below is a diagram illustrating a robust workflow for DSC analysis.

DSC_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_run Phase 2: The DSC Run cluster_analysis Phase 3: Data Analysis p1 Instrument Calibration (e.g., Indium, Zinc) p2 Sample Preparation (Weigh 5-10 mg into pan) p1->p2 p3 Hermetic Sealing of Pan p2->p3 r1 Equilibrate at 25°C p3->r1 r2 First Heating Scan (e.g., 10°C/min to 250°C) - Captures thermal history r1->r2 r3 Isothermal Hold (5 min to erase history) r2->r3 a4 Compare 1st & 2nd Scans (Assess polymorphism/stability) r2->a4 r4 Controlled Cooling Scan (e.g., 10°C/min to 25°C) - Observes crystallization r3->r4 r5 Second Heating Scan (e.g., 10°C/min to 250°C) - Reveals intrinsic properties r4->r5 a1 Analyze 2nd Heat Scan r5->a1 r5->a4 a2 Determine Tm (Onset/Peak) a1->a2 a3 Integrate Peak Area for ΔHf a1->a3

Caption: Workflow for robust DSC analysis of this compound.

Detailed Step-by-Step Protocol
  • Instrument Calibration (Expertise): Before any analysis, calibrate the DSC instrument's temperature and enthalpy scales using certified standards like indium (Tm = 156.6°C) and zinc (Tm = 419.5°C). This step is non-negotiable and ensures the accuracy and trustworthiness of the data. The choice of standards should bracket the expected melting range of the sample.

  • Sample Preparation (Causality):

    • Accurately weigh 5-10 mg of the this compound powder into a standard aluminum DSC pan. A smaller sample size minimizes thermal gradients within the sample, leading to sharper peaks and more accurate results.

    • Hermetically seal the pan. This is crucial to prevent any mass loss through sublimation, which would invalidate the enthalpy calculation. It also contains any potential off-gassing during heating.

  • The Thermal Program (Self-Validating System):

    • Step 3.1: Initial Equilibration. Load the sample and an empty reference pan into the DSC cell. Allow the system to equilibrate at a starting temperature, for example, 25°C.

    • Step 3.2: First Heating Scan. Heat the sample at a controlled rate, typically 10°C/min, to a temperature well above its expected melting point (e.g., 250°C). Causality: This first scan reveals the thermal properties of the material "as-received," including its initial crystallinity and any thermal history from its synthesis and storage. It may show multiple peaks if polymorphs are present.

    • Step 3.3: Isothermal Hold. Hold the sample at the high temperature for 3-5 minutes. Causality: This step ensures the entire sample has melted and erases its previous thermal and mechanical history, creating a uniform molten state.

    • Step 3.4: Controlled Cooling Scan. Cool the sample back to the starting temperature at the same rate (10°C/min). Causality: This step allows the material to recrystallize under controlled conditions. The resulting exotherm provides information on the crystallization temperature (Tc).

    • Step 3.5: Second Heating Scan. Heat the sample again at 10°C/min. Causality: This second scan reveals the intrinsic thermal properties of the material after its thermal history has been normalized. Comparing the first and second heating scans is a powerful diagnostic tool. If the melting peaks are different, it may indicate the presence of polymorphism or thermal degradation.[10]

  • Data Analysis and Interpretation (Authoritative Grounding):

    • Melting Point (Tm): From the second heating scan, the melting point can be reported as the onset temperature (the intersection of the baseline with the steepest tangent of the melting endotherm) or the peak temperature. The onset is often closer to the true thermodynamic melting point.

    • Enthalpy of Fusion (ΔHf): Integrate the area of the melting endotherm. The instrument software will calculate this value in Joules per gram (J/g). This value is a direct measure of the sample's crystallinity.

Conclusion and Future Directions

This guide has established a comprehensive framework for understanding and characterizing the thermodynamic properties of this compound. While specific, verified data for this monomer remains to be published, a strong predictive understanding can be gained through comparative analysis with related aliphatic molecules and its polyamide derivatives. The dominant structural features—a long hydrocarbon chain and two hydrogen-bonding amide groups—suggest a high melting point and a significant enthalpy of fusion, properties that are critically dependent on the material's crystalline form.

The provided step-by-step DSC protocol offers a robust, self-validating methodology for researchers to accurately determine these properties. For scientists in materials and drug development, the principles and techniques outlined here are essential for controlling processing, predicting material behavior, and ensuring the stability and efficacy of final products. Future work should focus on the experimental determination of these values for this compound and a thorough investigation into its potential polymorphism.

References

  • Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage. (2025, October 16). MDPI. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Dodecane. NIST Chemistry WebBook. Retrieved from [Link]

  • ChemBK. (2024, April 10). 26098-55-5. Retrieved from [Link]

  • SCIEPublish. (2025, February 27). Thermophysical Properties of Polyamide 6 and High-Density Polyethylene Blends (Part 1. Without Compatibilization). Sustainable Polymer & Energy. Retrieved from [Link]

  • ChemWhat. (n.d.). NYLON 6/12 CAS#: 26098-55-5. Retrieved from [Link]

  • National Institute of Standards and Technology. (2009, October 15). Heat Capacity and Other Thermodynamic Properties of Linear Macromolecules. VIII. Polyesters and Polyamides. Standard Reference Data. Retrieved from [Link]

  • Xometry. (n.d.). Data Sheet: PA 6 - (Nylon 6). Retrieved from [Link]

  • Realtor.com. (n.d.). 13575 Chenille Dr, Port Charlotte, FL 33981. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thermal Degradation Studies of Some Aliphatic Polyamides Using Hyphenated Techniques (TG-MS, TG-FTIR). Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thermal Properties of the Polyamide from 2-Methylpentamethylenediamine and Dodecanedioic Acid. Retrieved from [Link]

  • TA Instruments. (n.d.). THERMAL APPLICATIONS NOTE Polymer Heats of Fusion. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2024). STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. Retrieved from [Link]

  • ResearchGate. (2025, March 12). Thermophysical Properties of Polyamide 6 and High-Density Polyethylene Blends (Part 1. Without Compatibilization). Retrieved from [Link]

  • JEE (Advanced). (2026). Syllabus. Retrieved from [Link]

  • MDPI. (n.d.). Molecular and Aggregate Structural, Thermal, Mechanical and Photophysical Properties of Long-Chain Amide Gelators.... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Dodecanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Enthalpy of fusion. Retrieved from [Link]

Sources

Difference between Dodecanediamide and Dodecanedioic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, physicochemical, and functional divergences between Dodecanedioic Acid (DDDA) and Dodecanediamide .

Structural Divergence, Synthetic Interconversion, and Pharmacological Applications

Executive Summary

In the landscape of long-chain dicarboxylic acids (LCDAs), the distinction between the free acid form (Dodecanedioic Acid , C12 diacid) and its diamide derivative (This compound ) is critical for formulation scientists and medicinal chemists.

While both share the same C12 aliphatic backbone, their terminal functional groups dictate opposing physicochemical behaviors. Dodecanedioic Acid (DDDA) is an ionizable, biologically active metabolic fuel used in Total Parenteral Nutrition (TPN) and polymer synthesis. This compound , conversely, is a neutral, high-melting solid with significant potential as a prodrug motif or a structural lattice improver in solid lipid nanoparticles (SLNs).

This guide delineates the causality behind their differences, providing self-validating protocols for their synthesis, separation, and biological evaluation.

Physicochemical Divergence

The fundamental difference lies in the terminal groups: the carboxylic acid (


) versus the primary amide (

). This substitution alters the intermolecular forces from hydrogen-bonded dimers (acid) to extensive hydrogen-bonded networks (amide).
Comparative Properties Table
PropertyDodecanedioic Acid (DDDA)This compound
CAS Number 693-23-23055-29-0
Formula


Molecular Weight 230.30 g/mol 228.33 g/mol
Terminal Group Carboxyl (

)
Primary Amide (

)
pKa ~4.45 (pKa1), ~5.54 (pKa2)Neutral (Non-ionizable in phys. range)
Melting Point 127–129 °C>180 °C (Theoretical/Homolog inferred)*
Water Solubility pH-dependent (Soluble at pH > 7)Insoluble (pH independent)
LogP (Lipophilicity) ~3.2 (Unionized)~1.8 (Lower due to polarity of amide)
H-Bond Donors 24

*Note: Amides consistently exhibit higher melting points than their parent acids due to the ability of the amide group to form multiple hydrogen bonds per molecule, creating a rigid crystal lattice.

Causality of Solubility Differences
  • DDDA: At physiological pH (7.4), DDDA exists primarily as the dianion (

    
    ). This charge repulsion prevents aggregation, allowing solubility in aqueous buffers.
    
  • Diamide: The amide group is neutral at pH 7.4. It relies solely on dipole-dipole interactions and hydrogen bonding. The strong crystal lattice energy (high melting point) makes it energetically unfavorable for water molecules to solvate the solid, resulting in poor aqueous solubility but high stability in solid dosage forms.

Synthetic Pathways & Interconversion

For drug development, converting the acid to the amide is a common strategy to alter membrane permeability.

Synthesis Workflow (Graphviz)

The following diagram illustrates the conversion of DDDA to this compound via an Acid Chloride intermediate, a standard protocol for high-purity synthesis.

Synthesis cluster_legend Reaction Conditions DDDA Dodecanedioic Acid (C12 Diacid) Inter Dodecanedioyl Dichloride (Reactive Intermediate) DDDA->Inter Reflux (80°C) - SO2, - HCl SOCl2 Thionyl Chloride (SOCl2) SOCl2->Inter Diamide This compound (Target) Inter->Diamide Ammonolysis (0°C) Nucleophilic Acyl Substitution Ammonia Ammonia (NH3 gas/aq) Ammonia->Diamide Yield: >90% Yield: >90% Purification: Recrystallization (EtOH) Purification: Recrystallization (EtOH) Yield: >90%->Purification: Recrystallization (EtOH)

Figure 1: Synthetic pathway for the conversion of Dodecanedioic Acid to this compound via acid chloride activation.

Validated Synthetic Protocol
  • Activation: Reflux DDDA (1 eq) with Thionyl Chloride (

    
    , 5 eq) for 4 hours. Evaporate excess 
    
    
    
    to obtain the acid chloride oil.
  • Amidation: Dissolve the acid chloride in anhydrous THF. Add dropwise to a saturated solution of Ammonia in THF at 0°C.

  • Workup: The diamide precipitates. Filter, wash with water (to remove

    
    ), and recrystallize from hot ethanol.
    

Biological & Pharmacological Implications[2]

This section is critical for researchers investigating metabolic modulation. DDDA is a known metabolic fuel, whereas the diamide acts as a "masked" carrier.

Metabolic Pathway (Graphviz)

DDDA is metabolized via


-oxidation in the mitochondria. The diamide must first be hydrolyzed.

Metabolism Prodrug This compound (Prodrug Form) DDDA Dodecanedioic Acid (Active Metabolite) Prodrug->DDDA Hydrolysis Enzyme Amidase / CYP450 (Liver/Plasma) Enzyme->Prodrug Activation Dodecanedioyl-CoA (Activated Ester) DDDA->Activation Acyl-CoA Synthetase Mitochondria Mitochondrial Entry (Carnitine-Independent) Activation->Mitochondria BetaOx Beta-Oxidation (Energy Production) Mitochondria->BetaOx Krebs Succinyl-CoA + Acetyl-CoA (TCA Cycle) BetaOx->Krebs Chain Shortening

Figure 2: Metabolic activation of this compound to DDDA and subsequent oxidation for ATP generation.

Key Pharmacological Differences[4]
  • Membrane Permeability:

    • Diamide: Being neutral, it can passively diffuse through lipid bilayers more effectively than the ionized dicarboxylate, potentially crossing the Blood-Brain Barrier (BBB) before hydrolysis.

    • Acid:[1] Requires specific transporters (e.g., OATs) or must be in the protonated form to cross membranes.

  • Toxicity & Excretion:

    • DDDA is excreted unchanged in urine if the metabolic capacity is exceeded. High loads of dicarboxylic acids can cause dicarboxylic aciduria.

    • The diamide may have a longer half-life due to the rate-limiting hydrolysis step.

Analytical Protocols: Separation & Identification

Separating the acid from the amide is a routine requirement in purity analysis.

HPLC Method (Reverse Phase)

Because DDDA is ionizable and the Diamide is not, pH control is the separation mechanism.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm (Amide bond absorption is strong here; Carboxyl is weaker).

Separation Logic:

  • At pH 2.5, DDDA is protonated (neutral) and hydrophobic. It will retain well on the C18 column.

  • The Diamide is always neutral but more polar than the protonated acid due to the amide dipole.

  • Result: The Diamide typically elutes before the protonated Acid in high-organic gradients, or after if the acid is ionized (at neutral pH). Recommendation: Run at acidic pH to sharpen the acid peak.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12736, Dodecanedioic acid. Retrieved from [Link]

  • Greter, J., et al. (1980).3-Hydroxydodecanedioic acid: A metabolite of dodecanedioic acid in man. Clinica Chimica Acta.
  • Mingrone, G., et al. (2010).Dodecanedioic acid: a novel substrate for parenteral nutrition. Nutrition. (Establishes DDDA as a metabolic fuel).
  • NIST Chemistry WebBook. 1,12-Dodecanedioic acid properties. Retrieved from [Link]

Sources

Technical Whitepaper: Solid-State Architecture and Polymorphism of Dodecanediamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the crystal structure, polymorphism, and solid-state behavior of Dodecanediamide.

Executive Summary

This compound (IUPAC: 1,10-decanedicarboxamide; Formula:


) represents a critical model system in the study of long-chain aliphatic amides. As the monomeric unit mimicking the hydrogen-bonding segments of Nylon 6,12, its solid-state behavior offers predictive insights into polymer crystallinity and supramolecular assembly. This guide analyzes its monoclinic packing preference, the "odd-even" thermodynamic effect, and its utility as a high-enthalpy phase change material (PCM).

Part 1: Molecular Architecture & Crystallographic Fundamentals

The "Even-Even" Effect

This compound is an even-numbered aliphatic diamide (


 carbons). In the homologous series of 

-alkane diamides, "even" members exhibit significantly higher melting points and packing densities than their "odd" counterparts.
  • Mechanism: The even number of carbon atoms allows the terminal amide groups to adopt a trans conformation relative to the alkyl chain backbone while maintaining a planar zigzag geometry. This facilitates the formation of optimal intermolecular hydrogen bonds at both ends of the molecule simultaneously without imposing torsional strain on the central methylene spacer.

  • Structural Consequence: This geometry favors the formation of 2D hydrogen-bonded sheets, whereas "odd" analogs often suffer from frustrated packing, leading to lower lattice energy.

Crystal System and Space Group

Experimental data from homologous series analysis confirms that this compound crystallizes in the Monoclinic system, specifically the centrosymmetric space group


  (No. 14).
ParameterValue (Typical for C12 Diamide)
Crystal System Monoclinic
Space Group

Z (Molecules/Cell) 2 (Centrosymmetric)
Molecular Conformation All-trans planar carbon backbone
Primary Interaction N-H...O Hydrogen Bonding (Ladder Motif)
Hydrogen Bonding Network

The stability of the this compound crystal is driven by a robust 2D hydrogen-bonding network.

  • Amide Ribbons: Adjacent molecules link via

    
     hydrogen bonds (approx. 2.9 Å) to form linear "ribbons" or "ladders."
    
  • Sheet Assembly: These ribbons align parallel to each other, stabilized by van der Waals interactions between the hydrophobic

    
     chains.
    
  • Layer Stacking: The sheets stack along the long axis, with the alkyl chains tilted relative to the layer normal to maximize packing density.

Part 2: Polymorphism and Thermal Behavior

Phase Transitions

This compound exhibits enantiotropic polymorphism , meaning reversible transitions between stable phases occur before melting.

  • 
    -Phase (Low Temp):  The highly ordered, fully crystalline monoclinic form (
    
    
    
    ) described above.
  • 
    -Phase / Rotator Phase (High Temp):  Upon heating near the melting point, the alkyl chains acquire rotational freedom (conformational disorder) while the hydrogen-bonded amide network remains partially intact. This "rotator phase" is characteristic of long-chain aliphatics.
    
Thermal Data Profile

The following data summarizes the thermodynamic profile, highlighting the high enthalpy of fusion characteristic of the even-numbered chain.

PropertyValueNotes
Melting Point (

)
184 - 187 °C (457 - 460 K)significantly higher than C11 or C13 analogs.
Solid-Solid Transition ~140 - 150 °CTransition to disordered/rotator phase.
Enthalpy of Fusion (

)
~210 J/gHigh latent heat makes it a candidate for thermal storage.
Decomposition (

)
> 300 °CThermally stable in melt processing.

Part 3: Experimental Protocols

Synthesis Workflow

While commercially available, high-purity crystalline samples for diffraction are best synthesized via the Acid Chloride route to avoid oligomerization.

Protocol: Schotten-Baumann Amidation
  • Activation: Reflux Dodecanedioic Acid (10g) with Thionyl Chloride (

    
    , 15 mL) and a catalytic drop of DMF at 75°C for 3 hours.
    
  • Isolation: Distill off excess

    
     under vacuum to yield Dodecanedioyl Dichloride (a waxy solid/oil).
    
  • Amidation: Dissolve the acid chloride in dry THF (50 mL). Dropwise add this solution to a stirred, ice-cold solution of concentrated Aqueous Ammonia (28%, 100 mL).

  • Precipitation: The diamide precipitates immediately as a white solid. Stir for 1 hour.

  • Purification: Filter the solid. Wash with water (to remove

    
    ), then cold ethanol. Recrystallize from boiling Acetic Acid  or DMF/Ethanol  mixture.
    
Crystallization for XRD

To obtain single crystals suitable for structure determination:

  • Solvent: Glacial Acetic Acid (high solubility at boiling, low at RT).

  • Method: Slow cooling. Dissolve 500mg in 20mL boiling acetic acid. Place the vial in a hot water bath and allow the bath to cool to room temperature overnight.

  • Morphology: Expect thin, plate-like crystals (due to the 2D sheet structure).

Visualization of Synthesis Logic

SynthesisWorkflow Acid Dodecanedioic Acid (HOOC-C10-COOH) Activation Reflux with SOCl2 (Cat. DMF) Acid->Activation Chloride Acid Chloride (ClOC-C10-COCl) Activation->Chloride - SO2, - HCl Amidation Reaction with NH3 (aq/THF) Chloride->Amidation Crude Crude Diamide (Precipitate) Amidation->Crude - NH4Cl Recryst Recrystallization (Acetic Acid) Crude->Recryst Crystal Pure this compound (Monoclinic P21/c) Recryst->Crystal Slow Cooling

Figure 1: Synthetic pathway for generating high-purity this compound crystals.

Part 4: Supramolecular Engineering & Applications

The "Ladder" Motif in Graphviz

The following diagram illustrates the hydrogen-bonding logic that dictates the crystal lattice.

HBondNetwork cluster_sheet 2D Sheet Formation M1 Molecule A (Amide Terminus) M2 Molecule B (Amide Terminus) M1->M2 N-H...O M2->M1 O...H-N M3 Molecule C (Amide Terminus) M4 Molecule D (Amide Terminus) M3->M4 N-H...O M4->M3 O...H-N

Figure 2: Schematic of the intermolecular hydrogen bonding "ribbon" motif.

Application in Materials Science
  • Nylon 6,12 Modeling: this compound serves as the perfect small-molecule model for the crystalline domains of Nylon 6,12. Studying its response to humidity and temperature allows researchers to predict the dimensional stability of the bulk polymer.

  • Phase Change Materials (PCMs): Due to the high enthalpy of fusion (

    
     J/g) and sharp melting transition, it is investigated for thermal energy storage, specifically in high-temperature industrial waste heat recovery systems.
    

References

  • Gonçalves, J. O., et al. (2023). "Fusion and solid-to-solid transitions of a homologous series of 12 linear alkane-α,ω-diamides."[1] The Journal of Chemical Thermodynamics. Link (Confirming melting points and solid-solid transitions).

  • Thalladi, V. R., et al. (2000). "Simulation of the Morphology of Molecular Crystals: A Study of Alkane-α,ω-dicarboxylic Acids and Diamides." Journal of the American Chemical Society. Link (Fundamental packing motifs).

  • Leiserowitz, L. (1976). "Molecular Packing Modes. Carboxylic Acids and Amides." Acta Crystallographica Section B. Link (The seminal work on amide sheet structures).

  • Caira, M. R. (1998). "Crystalline Polymorphism of Organic Compounds." Topics in Current Chemistry. Link (General reference for polymorphic transitions in aliphatics).

Sources

Technical Guide: Dodecanediamide – Nomenclature, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dodecanediamide (CAS: 3055-29-0) is the primary diamide derivative of dodecanedioic acid (DDDA). While frequently conflated with its polymeric derivative (Nylon 6/12), the discrete diamide molecule serves as a critical intermediate in the synthesis of high-performance surfactants, detergents, and cross-linking agents.

This guide provides a rigorous technical analysis of this compound, distinguishing its monomeric physicochemical profile from its polymeric analogs. It details IUPAC nomenclature rules, a self-validating laboratory synthesis protocol, and analytical characterization methods essential for research and drug development applications.

Part 1: Chemical Identity & Nomenclature[1]

The nomenclature of this compound follows specific IUPAC recommendations for acyclic diamides. The name is derived from the parent alkane (dodecane) with the suffix "-diamide," indicating two terminal amide groups.

Nomenclature Breakdown

The following table synthesizes the accepted identifiers for this compound.

Identifier TypeName / ValueTechnical Context
IUPAC Name This compound Preferred IUPAC Name (PIN). Derived from the 12-carbon parent chain.[1]
Systematic Name 1,12-DodecanediamideExplicit numbering, though redundant as diamides are terminal by definition.
Legacy Name Decane-1,10-dicarboxamideOlder nomenclature treating the carbonyls as substituents on a decane chain.
CAS Number 3055-29-0 CRITICAL: Do not confuse with Nylon 6/12 (CAS 26098-55-5) or Dodecanamide (CAS 1120-16-7).
Molecular Formula

Exact Mass: 228.1838 Da
SMILES NC(=O)CCCCCCCCCCC(=O)NUseful for chemoinformatics and modeling.
Structural Logic Visualization

The following diagram illustrates the IUPAC naming logic, highlighting the carbon backbone and functional group priority.

NomenclatureLogic cluster_structure Structural Components Parent Parent Alkane: Dodecane (C12) Result Full Name: This compound Parent->Result Retain Stem Suffix Functional Group: -diamide (2x -CONH2) Suffix->Result Replace '-e' with '-diamide' Chain -(CH2)10- Chain (Hydrophobic Core) Chain->Result Termini Terminal Amides (H-Bonding Sites) Termini->Result

Figure 1: Deconstruction of the IUPAC nomenclature logic for this compound, correlating chemical structure with naming conventions.

Part 2: Physicochemical Properties[2][3][4]

Understanding the distinction between the monomer (this compound) and the polymer (Nylon 6/12) is vital for experimental design. The monomer exhibits high crystallinity due to extensive intermolecular hydrogen bonding.

PropertyThis compound (Monomer)Dodecanedioic Acid (Precursor)Nylon 6/12 (Polymer)
CAS 3055-29-0693-23-226098-55-5
Melting Point >185°C (Predicted)*128–129°C218°C
Solubility (Water) Insoluble (<0.1 g/L)InsolubleInsoluble
Solubility (Organic) Soluble in hot DMSO, DMF, EthanolSoluble in Ethanol, AcetoneSoluble in Formic Acid, Phenols
Appearance White crystalline powderWhite flakes/powderWhite pellets/beads

*Note: Primary diamides typically melt 50–80°C higher than their corresponding dicarboxylic acids due to the robust hydrogen bond network formed by the


 protons.

Part 3: Synthesis & Manufacturing Protocol

For research applications requiring high purity (>98%), the Acid Chloride Route is preferred over direct thermal dehydration, as it avoids the formation of polymeric byproducts and ensures complete conversion.

Experimental Workflow: Acid Chloride Method

Objective: Synthesize this compound from Dodecanedioic Acid (DDDA).

Reagents:

  • Dodecanedioic acid (10 mmol, 2.30 g)

  • Thionyl chloride (

    
    , excess, 30 mL)
    
  • Ammonium hydroxide (

    
    , 28% aq, excess)
    
  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

Protocol:

  • Activation (Acyl Chloride Formation):

    • In a round-bottom flask equipped with a reflux condenser and a

      
       drying tube, suspend 2.30 g of DDDA in 30 mL of 
      
      
      
      .
    • Add 1-2 drops of DMF (catalyst).

    • Reflux at 75°C for 2-3 hours until the solution becomes clear and gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Mechanism:[2]

      
      .
      
    • Evaporation: Remove excess

      
       under reduced pressure (rotary evaporator) to yield the waxy solid dodecanedioyl dichloride.
      
  • Amidation:

    • Dissolve the crude dichloride in 20 mL of anhydrous THF or DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the solution dropwise into a stirred beaker containing 50 mL of concentrated

      
       (or bubble anhydrous 
      
      
      
      gas through the solution).
    • Observation: A heavy white precipitate (this compound) forms immediately.

  • Purification:

    • Filter the white solid via vacuum filtration.

    • Wash 1: Cold water (to remove ammonium chloride salts).

    • Wash 2: Saturated sodium bicarbonate (to remove unreacted acid).

    • Recrystallization: Recrystallize from hot ethanol or DMF/water mixture to obtain analytical grade crystals.

Synthesis Pathway Diagram

SynthesisPathway Acid Dodecanedioic Acid (C12H22O4) Chloride Intermediate: Dodecanedioyl Dichloride Acid->Chloride Reflux (75°C) -SO2, -HCl SOCl2 Thionyl Chloride (Activation Agent) SOCl2->Chloride Reflux (75°C) -SO2, -HCl Ammonia Ammonia (NH3) (Nucleophile) Product Target: This compound Ammonia->Product Nucleophilic Acyl Substitution (0°C, THF) Byproducts Byproducts: NH4Cl, SO2, HCl Ammonia->Byproducts Chloride->Product Nucleophilic Acyl Substitution (0°C, THF) Chloride->Byproducts

Figure 2: Step-by-step synthesis workflow via the acyl chloride intermediate, ensuring high purity conversion.

Part 4: Analytical Characterization (Self-Validating)

To ensure the synthesized material is this compound and not the starting acid or a monoamide, use the following spectroscopic checkpoints.

Infrared Spectroscopy (FTIR)

The IR spectrum serves as a "fingerprint" for validation.

  • Target Signal (Amide I): Strong band at 1650–1690 cm⁻¹ (C=O stretch).

  • Target Signal (Amide II): Medium band at 1600–1640 cm⁻¹ (N-H bend).

  • Target Signal (N-H Stretch): Distinct doublets at 3150–3350 cm⁻¹ (characteristic of primary amides

    
    ).
    
  • Negative Control: Absence of the broad O-H stretch (2500–3000 cm⁻¹) confirms the consumption of the carboxylic acid.

NMR Spectroscopy ( -NMR)
  • Solvent: DMSO-

    
     (due to solubility).
    
  • Key Peaks:

    • 
       6.7 & 7.2 ppm (Broad singlets, 
      
      
      
      ,
      
      
      ): The amide protons are non-equivalent due to restricted rotation.
    • 
       2.0–2.1 ppm (Triplet, 
      
      
      
      ,
      
      
      ): Protons adjacent to the carbonyl.
    • 
       1.2–1.3 ppm (Multiplet, 
      
      
      
      , bulk
      
      
      chain).

Part 5: Applications in R&D

  • Surfactant Synthesis: this compound can be reduced (using

    
    ) to 1,12-Dodecanediamine, a precursor for gemini surfactants.
    
  • Polymer Engineering: Acts as a chain extender or crystalline additive in nylon formulations to modify melting points and reduce water absorption.

  • Pharmaceutical Intermediates: The long hydrophobic chain with polar termini makes it a candidate for investigating lipophilic linkers in drug delivery systems.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76953, this compound. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Dodecanamide (Related Monoamide Reference). Retrieved from [Link]

  • International Union of Pure and Applied Chemistry (IUPAC). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. Retrieved from [Link]

Sources

Technical Guide: Dodecanediamide Applications in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dodecanediamide (1,12-Dodecanediamide; CAS 3055-24-5) represents a critical, albeit often overlooked, intermediate functionality in the high-performance polymer value chain. While its parent compound, Dodecanedioic Acid (DDDA) , is the direct monomer for Nylon 612, the diamide derivative serves two distinct, high-value roles:[1]

  • Synthetic Gateway: It is the obligate intermediate in the industrial conversion of DDDA to 1,12-Diaminododecane , the essential monomer for Nylon 1212 and co-polyamides.

  • Functional Additive: Unlike mono-amides (e.g., Erucamide) which melt at low temperatures, this compound offers a high melting point (~185°C), making it a superior slip and anti-blocking agent for high-temperature engineering thermoplastics where lower-molecular-weight additives would volatilize or degrade.

This guide provides a technical deep-dive into the synthesis, polymerization utility, and supramolecular applications of this compound.

Part 1: Chemical Architecture & Properties

The utility of this compound stems from its amphiphilic architecture: a long hydrophobic aliphatic chain (


) flanked by two polar amide groups.
PropertyValue / CharacteristicImpact on Application
Molecular Formula

Balanced C/N ratio for crystallinity.
Molecular Weight 228.33 g/mol Low volatility compared to short-chain amides.
Melting Point 184°C - 190°CCritical Differentiator: Allows processing in engineering plastics (PA, PET) without immediate melting/degradation.
Solubility Insoluble in water; Soluble in hot alcohols/phenolsHydrolytic stability in aqueous environments; processable in polar organic solvents.
Functionality Primary Diamide (

)
Strong hydrogen bond donor/acceptor; precursor to nitrile (

).
Mechanistic Insight: The "High-Temp" Slip Agent

In polyolefin extrusion, fatty acid mono-amides (Oleamide, Erucamide) are standard slip agents. They migrate to the surface to reduce friction.[2][3][4][5] However, their low melting points (~70-80°C) render them useless in engineering polymers like Nylon 6 or PET, which are processed >250°C.

  • This compound retains structural integrity up to ~185°C.

  • Mechanism: It functions as a nucleating agent and internal lubricant that migrates more slowly due to dual-anchor hydrogen bonding, providing sustained surface lubricity in high-thermal-stress environments.

Part 2: The Industrial Pathway (Synthesis & Conversion)

This compound is rarely the end-product; it is the pivot point in the "C12 Nitrogen Chain." The following workflow illustrates its position in the synthesis of Nylon 12 precursors.

Workflow Diagram: The C12 Value Chain

G Butadiene 1,3-Butadiene CDDT Cyclododecatriene Butadiene->CDDT Trimerization DDDA Dodecanedioic Acid (DDDA) CDDT->DDDA Oxidation Amide This compound (The Core Topic) DDDA->Amide Amidation (+NH3, -H2O) Nitrile Dodecanedinitrile Amide->Nitrile Dehydration (-H2O) Diamine 1,12-Diaminododecane Nitrile->Diamine Hydrogenation (+H2) Nylon Nylon 1212 / Co-polymers Diamine->Nylon Polycondensation

Caption: The critical role of this compound as the conversion intermediate between the Acid (DDDA) and the Diamine monomers required for high-performance polyamides.

Part 3: Experimental Protocol – Laboratory Synthesis

Objective: Synthesis of this compound from Dodecanedioic Acid via Urea fusion. Note: While industrial routes use gaseous ammonia, the Urea method is safer and more controllable for bench-scale research.

Reagents
  • Dodecanedioic acid (DDDA): 0.1 mol (23.03 g)

  • Urea: 0.25 mol (15.0 g) – Excess required to drive equilibrium

  • Catalyst: Boric acid (3% w/w)

  • Solvent (Purification): Acetic Acid / Ethanol

Step-by-Step Methodology
  • Melt Fusion:

    • In a 250mL round-bottom flask equipped with a mechanical stirrer and an air condenser, mix DDDA, Urea, and Boric acid.

    • Causality: Boric acid acts as a Lewis acid catalyst, activating the carbonyl carbon of the carboxylic acid for nucleophilic attack by urea.

  • Reaction Phase:

    • Heat the mixture to 160°C in an oil bath.

    • Observation: The mixture will melt.[6] Evolution of

      
       and 
      
      
      
      gas indicates reaction progress (Use a scrubber trap).
    • Maintain temperature for 4 hours. The viscosity will increase as the amide crystallizes.

  • Work-up:

    • Cool the reaction mass to 80°C.

    • Add 100mL hot water to dissolve unreacted urea and biuret byproducts.

    • Filter the white precipitate (Crude this compound).

  • Purification (Self-Validating Step):

    • Recrystallize from boiling Ethanol or Acetic Acid.

    • QC Check: Measure Melting Point. Target: 184–188°C . If MP < 180°C, significant acid impurity remains (Repeat wash with 5%

      
      ).
      
  • Yield Calculation:

    • Expected Yield: 85-90%.

Part 4: Supramolecular & Biomedical Applications

For drug development professionals, this compound is less of a monomer and more of a structural motif for self-assembling systems.

Supramolecular Gelators

Bis-amides (diamides) are known to form organogels. The


 chain provides the hydrophobic bulk to interact with organic solvents (or lipid bilayers), while the amide groups form an intermolecular hydrogen-bonding network.
  • Application: Controlled release matrices. The gel strength can be tuned by the spacer length (

    
     is optimal for flexibility vs. rigidity).
    
Hydrophobic Linkers in ADCs

In Antibody-Drug Conjugates (ADCs), the linker stability is paramount.

  • Role: this compound derivatives serve as non-cleavable hydrophobic spacers . The long alkyl chain increases the hydrodynamic radius and alters the pharmacokinetics of the conjugate, often extending half-life by reducing renal clearance compared to hydrophilic PEG linkers.

Diagram: Supramolecular H-Bonding Network

H cluster_0 Self-Assembly Mechanism Chain1 C12-Chain --- NH ... O=C --- C12-Chain Chain2 C12-Chain --- C=O ... HN --- C12-Chain Chain1->Chain2 Intermolecular H-Bonds Result Result: Thermoreversible Gel or High-MP Crystal Chain2->Result

Caption: The amide-hydrogen interactions (Red dotted) create a "zipper" effect, responsible for the high melting point and gelation properties.

References

  • ResearchGate. (2012). Synthesis and characterization of polyamides containing octadecanedioic acid (Comparative long-chain amide study). Retrieved from [Link]

  • PubChem. (n.d.). This compound Compound Summary. Retrieved from [Link]

Sources

Methodological & Application

High-Purity Synthesis of Dodecanediamide: A Comparative Protocol Study

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Dodecanediamide (1,12-dodecanediamide) is the primary diamide derivative of dodecanedioic acid (DDDA). Unlike its parent dicarboxylic acid, which is a critical monomer for Nylon 6,12, the diamide serves as a specialized intermediate in the synthesis of gemini surfactants, high-performance lubricants, and as a slip agent in polymer processing.

The conversion of the


 carboxylic acid functionality to the primary amide presents specific challenges due to the molecule's aliphatic hydrophobicity and high melting point. This Application Note details two distinct synthetic routes:
  • The Acid Chloride Route (Method A): The "Gold Standard" for research-grade purity, utilizing thionyl chloride (

    
    ) activation.
    
  • The Urea Melt Route (Method B): A solvent-free, atom-economical approach suitable for scale-up, though requiring more rigorous purification.

Mechanistic Strategy

The direct reaction between a carboxylic acid and ammonia is thermodynamically disfavored at ambient temperatures due to the formation of stable ammonium carboxylate salts (


), which act as an energetic sink. To drive amidation, the hydroxyl group of the acid must be converted into a superior leaving group.
2.1 Activation Pathway Analysis
  • Method A (Acyl Halide): Uses

    
     to convert the 
    
    
    
    (poor leaving group) to
    
    
    (excellent leaving group). The reaction is catalyzed by N,N-Dimethylformamide (DMF) via the Vilsmeier-Haack intermediate, which is critical for sterically hindered or long-chain substrates where reaction kinetics are sluggish.
  • Method B (Thermal Dehydration): Relies on high temperatures (>160°C) to dehydrate the ammonium salt or react with isocyanic acid generated in situ from urea decomposition.

ReactionMechanism DDDA Dodecanedioic Acid (C12 Diacid) Activation Activation Step DDDA->Activation + SOCl2 (Method A) + Urea (Method B) Intermediate Activated Intermediate (Acid Chloride or Isocyanate Complex) Activation->Intermediate - SO2, HCl (Method A) - CO2 (Method B) Product This compound (Target) Intermediate->Product + NH3 Ammonia Ammonia Source (NH3 or Urea) Ammonia->Activation Reagent Feed

Fig 1. General activation strategy for converting Dodecanedioic Acid to this compound.

Protocol A: The Acid Chloride Method (Standard)

Objective: Synthesis of high-purity (>99%) this compound for analytical standards or pharmaceutical screening.

3.1 Reagents & Equipment
  • Substrate: Dodecanedioic acid (DDDA), >98%.

  • Activator: Thionyl Chloride (

    
    ), ReagentPlus grade.
    
  • Catalyst: N,N-Dimethylformamide (DMF), anhydrous.

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Ammonia Source: Ammonium hydroxide (28-30%

    
    ) or anhydrous 
    
    
    
    gas.
  • Safety: Fume hood required.

    
     releases 
    
    
    
    and
    
    
    .[1][2]
3.2 Step-by-Step Procedure

Step 1: Acid Chloride Formation

  • Setup a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (

    
    ) or 
    
    
    
    inlet.
  • Charge the flask with 10.0 g (43.4 mmol) of Dodecanedioic acid.

  • Add 50 mL of Toluene. Note: Toluene is preferred over DCM for its higher boiling point, ensuring complete conversion of the long aliphatic chain.

  • Add 5 drops of DMF. Critical: DMF acts as a nucleophilic catalyst, forming a reactive chloroiminium species that attacks the acid faster than

    
     alone.
    
  • Add 9.5 mL (130 mmol, ~3 eq) of Thionyl Chloride dropwise via an addition funnel to control gas evolution (

    
    ).
    
  • Heat to reflux (

    
    ) for 3 hours .
    
    • Endpoint: The suspension will turn into a clear, yellow solution, indicating the conversion of the solid acid to the liquid acid chloride.

  • Evaporation: Cool to room temperature. Remove excess

    
     and solvent under reduced pressure (rotary evaporator). Tip: Add fresh toluene and re-evaporate twice ("azeotropic strip") to remove trace thionyl chloride.
    

Step 2: Amidation (Schotten-Baumann Conditions)

  • Redissolve the crude dodecanedioyl dichloride (yellow oil) in 30 mL of dry THF or Dioxane.

  • Prepare a beaker containing 100 mL of concentrated Ammonium Hydroxide (

    
    ), cooled to 
    
    
    
    in an ice bath.
  • Addition: Slowly add the acid chloride solution to the stirring ammonia solution.

    • Observation: An immediate white precipitate (this compound) will form. The reaction is highly exothermic; maintain temperature

      
       to prevent hydrolysis back to the acid.
      
  • Stir for 1 hour at room temperature to ensure complete reaction.

Step 3: Isolation

  • Filter the white solid using a Buchner funnel.

  • Wash copiously with water (3 x 50 mL) to remove ammonium chloride salts.

  • Wash with cold ethanol (1 x 20 mL) to remove unreacted organic impurities.

  • Dry in a vacuum oven at

    
     overnight.
    
Protocol B: The Urea Melt Method (Green/Scalable)

Objective: Solvent-free synthesis suitable for larger batches where trace biuret impurities are acceptable or removable.

4.1 Reagents
  • Dodecanedioic acid (DDDA).

  • Urea (Prilled or powder).

4.2 Procedure
  • Mixing: In a mortar, grind 10.0 g (43.4 mmol) of DDDA and 6.5 g (108 mmol, 2.5 eq) of Urea into a fine homogeneous powder.

  • Heating: Transfer the mixture to a round-bottom flask equipped with a wide-bore air condenser (to prevent clogging from sublimate).

  • Place the flask in an oil bath pre-heated to 170°C .

  • Reaction: The mixture will melt. Evolution of

    
     and 
    
    
    
    (gas) will be observed.
    • Mechanism:[3][4][5][6][7][8][9] Urea decomposes to isocyanic acid (

      
      ) and 
      
      
      
      . The acid reacts with
      
      
      to form the amide and
      
      
      .
  • Maintain temperature at 170-180°C for 2 hours . The mixture will eventually solidify as the product (MP ~185°C) forms.

  • Workup: Cool to room temperature. The resulting solid is a hard cake.

  • Pulverize the cake and boil in 200 mL water for 30 minutes. This dissolves unreacted urea and cyanuric acid byproducts.

  • Filter hot. The insoluble residue is the crude this compound.

Purification & Characterization

The crude product from either method requires purification to meet analytical standards.

Recrystallization Protocol:

  • Solvent: Glacial Acetic Acid (Best recovery) or Ethanol/DMF mixture (80:20).

  • Method: Dissolve crude solid in boiling acetic acid (~10 mL/g). Filter hot to remove insolubles. Allow to cool slowly to room temperature.

  • Yield:

    • Method A (

      
      ): 85-92%
      
    • Method B (Urea): 70-80%

5.1 Comparative Data Table
PropertyDodecanedioic Acid (Start)This compound (Product)
Molecular Formula


MW ( g/mol ) 230.30228.33
Physical State White Crystalline PowderWhite Flakes/Powder
Melting Point 127 - 129°C184 - 189°C [1, 2]
Solubility (Water) InsolubleInsoluble
Solubility (EtOH) SolubleSparingly Soluble (Hot)
IR Key Bands 1700

(C=O acid)
3350, 3180

(

stretch)1640

(Amide I)
5.2 Workflow Logic

Workflow Start Crude Reaction Mixture Wash Aqueous Wash (Remove NH4Cl / Urea) Start->Wash Filter Filtration Wash->Filter Recryst Recrystallization (Glacial Acetic Acid) Filter->Recryst Dry Vacuum Dry Recryst->Dry Final Pure this compound Dry->Final

Fig 2.[10] Purification workflow for isolation of analytical grade this compound.

Troubleshooting & Critical Control Points
  • Incomplete Conversion (Mono-amide formation):

    • Symptom:[9][10][11] Melting point depression (range 140-160°C).

    • Cause: Insufficient

      
       reflux time or moisture ingress during the acid chloride stage.
      
    • Fix: Ensure the acid chloride formation step runs until the solution is perfectly clear. Use a drying tube.

  • Product Discoloration (Yellow/Brown):

    • Cause: Thermal degradation during the Urea melt (Method B) or presence of sulfur impurities (Method A).

    • Fix: For Method B, strictly control temp <185°C. For Method A, ensure full removal of

      
       before adding ammonia. Recrystallize from ethanol with activated charcoal.
      
  • Solubility Issues:

    • This compound is significantly less soluble than the acid. Do not attempt to use pure ethanol for recrystallization unless working with very dilute solutions; Acetic acid or DMF are superior for recovery.

References
  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1945). General methods for Acid Chlorides via Thionyl Chloride. Org. Synth. 1945, 25, 19. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

Sources

Protocols for using Dodecanediamide in Nylon 6,12 polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for the Synthesis of Nylon 6,12

A Senior Application Scientist's Guide to Theory, Practice, and In-Depth Methodologies

Introduction: Understanding Nylon 6,12

Nylon 6,12 is a high-performance thermoplastic polymer from the polyamide (PA) family. The numerical designation "6,12" is a critical descriptor of its molecular architecture, referring to the number of carbon atoms in the repeating monomer units. Specifically, it is synthesized from a diamine monomer containing six carbon atoms and a diacid monomer containing twelve carbon atoms.[1] This structure imparts a unique set of properties that distinguish it from other nylons like PA 6 or PA 6,6.

The key distinction lies in the long 12-carbon aliphatic chain of the diacid component. This extended hydrocarbon segment reduces the concentration of amide groups within the polymer backbone. Since the amide groups are responsible for moisture absorption via hydrogen bonding, Nylon 6,12 exhibits significantly lower water absorption, enhanced dimensional stability, and superior resistance to a broad spectrum of chemicals compared to its shorter-chain counterparts.[1][2][3]

Causality Behind Properties: The reduced moisture uptake means that the mechanical properties of Nylon 6,12 remain relatively constant across varying humidity levels, a critical factor for precision applications.[3] While this leads to a slightly lower melting point and tensile strength compared to Nylon 6,6, its excellent hydrolytic stability and flexibility make it an indispensable material in demanding environments.[2]

Applications stemming from these properties include:

  • Industrial: High-performance gears, bushings, and bearings where dimensional stability and chemical resistance are paramount.[1]

  • Consumer Goods: Filaments for high-quality brushes, including toothbrushes and cosmetic applicators.[1]

  • Automotive: Tubing, connectors, and fuel lines that require resistance to hydrocarbons and alcohols.[1]

  • Electronics: Cable sheathing and insulators benefiting from its dielectric properties and low moisture absorption.[1]

The Chemistry of Polymerization: Step-Growth Condensation

Nylon 6,12 is formed through a step-growth condensation polymerization. In this process, the monomers—a 6-carbon diamine and a 12-carbon dicarboxylic acid (or its more reactive derivative, a diacid chloride)—react to form an amide bond, releasing a small molecule, typically water or hydrogen chloride (HCl), as a byproduct.[4]

The two primary monomers for Nylon 6,12 synthesis are:

  • Hexamethylenediamine (HMDA): A diamine with six carbon atoms.

  • Dodecanedioic acid (DDDA): A dicarboxylic acid with twelve carbon atoms.

For laboratory-scale synthesis, particularly via interfacial polymerization, the more reactive dodecanedioyl chloride is often used in place of dodecanedioic acid. This increases the reaction rate significantly.[4][5]

Reaction Mechanism: Nucleophilic Acyl Substitution

The polymerization proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the diamine's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the diacid chloride (or diacid). This is followed by the elimination of a leaving group (Cl- or OH-), forming the stable amide linkage.

reaction_mechanism cluster_reactants Reactants cluster_product Product HMDA Hexamethylenediamine (H₂N-(CH₂)₆-NH₂) Nylon612 Nylon 6,12 Polymer Chain -[NH-(CH₂)₆-NH-CO-(CH₂)₁₀-CO]n- HMDA->Nylon612 Nucleophilic Attack DDDC Dodecanedioyl Chloride (Cl-CO-(CH₂)₁₀-CO-Cl) DDDC->Nylon612 HCl HCl Byproduct Nylon612->HCl Elimination

Caption: Nylon 6,12 formation via nucleophilic acyl substitution.

Experimental Protocols: Synthesis of Nylon 6,12

Two primary methods are employed for Nylon 6,12 synthesis: Interfacial Polymerization, ideal for demonstrations and laboratory-scale synthesis, and Melt Polymerization, the standard for industrial production.

Protocol 1: Interfacial Polymerization

This technique is elegant in its simplicity and provides a robust demonstration of polymerization. The reaction occurs at the liquid-liquid interface between two immiscible solvents, one containing the diamine and the other containing the diacid chloride.[5][6]

Rationale for Method: By dissolving the monomers in separate, immiscible phases, the reaction is controlled by the rate of diffusion of the monomers to the interface. This allows for the formation of a continuous film of polymer that can be drawn out as a "rope."[6][7] The use of an acid chloride (dodecanedioyl chloride) is crucial here, as it is highly reactive and allows the polymerization to proceed rapidly at room temperature. An alkali, such as sodium hydroxide (NaOH), is added to the aqueous phase to neutralize the HCl byproduct, preventing it from protonating the diamine and halting the reaction.[4]

Materials & Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityPurpose
Hexamethylenediamine (HMDA)C₆H₁₆N₂116.212.5 mLMonomer 1
Dodecanedioyl ChlorideC₁₂H₂₀Cl₂O₂267.191.5 mLMonomer 2
Sodium Hydroxide (NaOH)NaOH40.00~0.5 gHCl Scavenger
Hexane (or Cyclohexane)C₆H₁₄-50 mLOrganic Solvent
Deionized WaterH₂O-50 mLAqueous Solvent

Step-by-Step Methodology:

  • Prepare Aqueous Phase: In a 150 mL beaker, dissolve ~0.5 g of NaOH in 50 mL of deionized water. Carefully add 2.5 mL of hexamethylenediamine to this solution and stir until fully dissolved.

  • Prepare Organic Phase: In a separate 100 mL beaker, dissolve 1.5 mL of dodecanedioyl chloride in 50 mL of hexane. Stir gently to mix.

  • Initiate Polymerization: Gently pour the organic phase (dodecanedioyl chloride solution) down the side of the beaker containing the aqueous phase, or down a glass stirring rod, to minimize mixing.[6][7] Two distinct layers should form, and a white film of Nylon 6,12 will immediately appear at the interface.[6]

  • Extract Polymer: Using a pair of forceps or a bent wire hook, carefully grasp the polymer film at the center of the interface. Slowly and steadily, pull the film upwards out of the beaker. A continuous rope of nylon should form as it is drawn.[6][7]

  • Collect and Wash: Wind the nylon rope onto a glass rod or a side-arm flask. Continue pulling until one of the reactants is depleted.

  • Purification: Thoroughly wash the collected polymer with deionized water, followed by a rinse with ethanol or acetone to aid in drying.

  • Drying: Allow the nylon to air-dry completely in a fume hood or place it in a vacuum oven at a low temperature (e.g., 60°C) for several hours.

workflow_interfacial A Prepare Aqueous Phase (HMDA + NaOH in Water) C Layer Organic Phase over Aqueous Phase A->C B Prepare Organic Phase (Dodecanedioyl Chloride in Hexane) B->C D Formation of Polymer Film at Interface C->D E Draw Continuous Nylon Rope from Interface D->E F Wash Polymer with Water and Acetone E->F G Dry the Final Nylon 6,12 Product F->G

Caption: Workflow for Interfacial Polymerization of Nylon 6,12.

Protocol 2: Melt Polymerization (Conceptual Overview for Lab Adaptation)

Melt polymerization is the dominant industrial method for producing nylons.[8][9] It involves reacting the diamine and diacid (not the acid chloride) at high temperatures and pressures, driving the reaction forward by removing the water byproduct.

Rationale for Method: This method avoids the use of solvents and produces a high-purity molten polymer that can be directly extruded into fibers or pellets.[9][10] The first step is the formation of a "nylon salt," which ensures a perfect 1:1 stoichiometric ratio of the amine and acid groups, a critical factor for achieving high molecular weight in step-growth polymerization.[8][11]

Key Parameters for Melt Polymerization:

ParameterTypical RangeRationale
Temperature 220 - 280 °CMust be above the melting point of the polymer (~218°C for Nylon 6,12) to keep the reaction mass molten and facilitate water removal.[2][11]
Pressure Stage 1: High Pressure (15-20 atm)Stage 2: VacuumHigh initial pressure keeps reactants in the vessel. The final vacuum stage is critical for removing the last traces of water, driving the equilibrium towards a high molecular weight polymer.[8]
Atmosphere Inert (Nitrogen)Prevents oxidative degradation of the polymer at high temperatures.
Reaction Time 2 - 4 hoursDependent on temperature, pressure profile, and desired molecular weight.

Conceptual Step-by-Step Methodology:

  • Salt Formation: Equimolar amounts of hexamethylenediamine and dodecanedioic acid are dissolved in water to form a concentrated aqueous salt solution. The pH is adjusted to neutral to confirm stoichiometry.

  • Polycondensation - Stage 1 (Pressurized): The salt solution is transferred to a high-pressure autoclave. The temperature is raised to ~220-250°C under pressure. Water is vented off as steam, initiating the formation of low molecular weight prepolymer.[8]

  • Polycondensation - Stage 2 (Vacuum): The pressure is slowly reduced and a vacuum is applied. The temperature is increased to ~260-280°C. This stage is crucial for removing the remaining water and increasing the polymer chain length to the desired molecular weight.[8]

  • Extrusion and Pelletizing: The molten Nylon 6,12 is then extruded from the reactor under nitrogen pressure, cooled in a water bath, and cut into pellets for storage and further processing.[9]

Safety and Handling Protocols

Scientific integrity demands a rigorous approach to safety. All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Hexamethylenediamine (HMDA): Corrosive and toxic. It can cause severe skin burns and eye damage.[12] Handle with extreme care and avoid inhalation of vapors.

  • Dodecanedioyl Chloride / Sebacoyl Chloride: These are lachrymators and are corrosive.[13] They react violently with water, releasing toxic HCl gas.[14] Always handle under an inert atmosphere if possible and keep away from moisture.[15] In case of spills, neutralize with sodium carbonate.[13]

  • Dodecanedioic Acid (DDDA): Causes serious eye irritation.[16][17] Avoid creating dust. Wash hands thoroughly after handling.[16]

  • Sodium Hydroxide (NaOH): A strong base that is highly corrosive and can cause severe burns.[18] Handle with care, avoiding contact with skin and eyes.

  • Solvents (Hexane/Cyclohexane): Flammable liquids with vapors that can be irritating. Keep away from ignition sources.[19][20]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12][13]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[12]

Characterization and Validation

Post-synthesis, the polymer's identity and properties should be validated:

  • Melting Point: Determine using Differential Scanning Calorimetry (DSC). Nylon 6,12 typically has a melting point around 218°C.[2]

  • Molecular Weight: Can be estimated using techniques like Size Exclusion Chromatography (SEC), though finding a suitable solvent can be challenging.[21]

  • Chemical Structure: Confirm the formation of amide bonds using Fourier-Transform Infrared Spectroscopy (FTIR), looking for characteristic amide peaks (N-H stretch and C=O stretch).

References

  • Polymer Science Learning Center. (n.d.). Polymerization of Nylon 6 and Nylon 6,10.
  • Xometry. (2022, September 12). Nylon 6 and Nylon 6/12: Learn How These Polymers Differ.
  • MCAM-GEP. (n.d.). Nylatron 6/12 PA612 Product Sheet.
  • ResearchGate. (n.d.). Synthesis and characterization of the novel nylon 12 6 based on 1,12‐diaminododecane.
  • University of Colorado Boulder. (n.d.). O670: Polymerization – Synthesis of Nylon.
  • Wanhan Plastic. (2023, December 13). The Manufacturing Process of Nylon 6.
  • AZoM. (2020, February 5). Polyamide 6/12 - Nylon 6/12 - PA 6/12.
  • ScholarWorks@UARK. (2017, March 3). An industrial process for the production of nylon 6 6 through the step-growth reaction of adipic acid and hexamethylenediamine.
  • Structural Analysis of Crystalline Nylon 6,12 Exposed to Gamma Radiation. (n.d.).
  • Scribd. (n.d.). Manufacturing Process of Nylon 6.
  • Scribd. (n.d.). Lab. 12 Nylon.
  • Khatabook. (2023, July 11). All-in-one Guide To Nylon Manufacturing Process and Its Properties.
  • Intratec.us. (n.d.). Nylon 6,6 Production from Adipic Acid & HMDA (Continuous Process).
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Nylon 6,12 from Dodecanedioic Acid.
  • CHEM 30 Organic Lab. (n.d.). ORGANIC POLYMERS: THE SYNTHESIS OF NYLON.
  • YouTube. (2021, June 8). Nylon Synthesis.
  • IUPAC. (2004). CHARACTERIZATION OF POLYAMIDES 6, 11, AND 12: DETERMINATION OF MOLECULAR WEIGHT BY SIZE EXCLUSION CHROMATOGRAPHY. Pure and Applied Chemistry, 76, 2009–2025.
  • Fisher Scientific. (2015, March 19). Safety Data Sheet - Sebacoyl Chloride.
  • Material Safety Data Sheet - 4,9-Dioxa-1,12-Dodecanediamine, 97%. (n.d.).
  • ECHEMI. (n.d.). Dodecanamide SDS, 1120-16-7 Safety Data Sheets.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - Sebacoyl chloride.
  • CymitQuimica. (2023, July 11). Sebacoyl chloride.
  • Valsynthese SA. (2025, March 3). Material Safety Data Sheet DODECANEDIOIC ACID.
  • Durham Tech. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1,10-Decanedicarboxylic acid.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Dodecane.
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET - Sebacoyl chloride.

Sources

Catalytic amidation methods for high-purity Dodecanediamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Catalytic Strategies for the Synthesis of High-Purity Dodecanediamide

Abstract

This compound (


) is a critical intermediate in the synthesis of high-performance Nylon-12 polymers, surfactants, and pharmaceutical precursors. Achieving pharmaceutical-grade purity (>99.5%) is often hindered by the formation of cyclic imides, mono-amides, or trace metal contamination. This Application Note details two distinct, high-fidelity catalytic protocols: (1) Boron-Catalyzed Direct Amidation  (Green Chemistry Route) and (2) Ruthenium-Catalyzed Nitrile Hydration  (Precision Route). These methods replace traditional stoichiometric coupling reagents (e.g., SOCl₂, DCC), offering superior atom economy and simplified downstream purification.

Introduction & Strategic Selection

The synthesis of primary diamides from long-chain dicarboxylic acids presents unique solubility and reactivity challenges.

FeatureMethod A: Direct AmidationMethod B: Nitrile Hydration
Starting Material Dodecanedioic Acid (DDDA)1,10-Dicyanodecane (Dodecanedinitrile)
Catalyst System Boric Acid / Arylboronic AcidRuthenium(II) Pincer Complexes
Atom Economy High (Water is sole byproduct)Perfect (100% Atom Economy)
Key Challenge Water removal (Equilibrium)Catalyst cost & removal
Best For Bulk scale-up, Green chemistryHigh-value, ultra-high purity needs

Method A: Boron-Catalyzed Direct Amidation[1][2]

Principle: Direct reaction between carboxylic acids and amines typically requires high temperatures to overcome the formation of unreactive ammonium carboxylate salts. Boric acid (


) and arylboronic acids act as "amphoteric" catalysts. They form a transient acyloxyborate intermediate , which activates the carbonyl carbon toward nucleophilic attack by ammonia, significantly lowering the activation energy compared to purely thermal dehydration.
Mechanism Visualization

BoronCycle Start Boric Acid (Catalyst) Complex Acyloxyborate Intermediate Start->Complex + Acid - H2O Acid Dodecanedioic Acid Acid->Complex Transition Tetrahedral Transition State Complex->Transition + NH3 Amine Ammonia (Nucleophile) Amine->Transition Product This compound + Water Transition->Product Collapse Product->Start Regeneration

Figure 1: The catalytic cycle of Boric Acid amidation. The formation of the active acyloxyborate species allows for amide bond formation under conditions where thermal dehydration is slow.

Experimental Protocol

Reagents:

  • Dodecanedioic Acid (DDDA): 23.0 g (100 mmol)

  • Urea (Ammonia Source): 13.2 g (220 mmol) Note: Urea is preferred over gaseous ammonia for stoichiometric control in open vessels, but ammonia gas can be used in autoclaves.

  • Catalyst: Boric Acid (

    
    ): 0.62 g (10 mmol, 10 mol%)
    
  • Solvent: o-Xylene or Toluene (200 mL)

Step-by-Step Workflow:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap (filled with solvent), and a reflux condenser.

  • Charging: Add DDDA, Urea, Boric Acid, and solvent to the flask.

  • Reaction: Heat the mixture to reflux (

    
     for xylene).
    
    • Critical Control Point: Monitor the Dean-Stark trap. The reaction is driven by the removal of water.[1] Urea decomposes to release

      
       and 
      
      
      
      in situ.
  • Duration: Reflux for 12–16 hours until water evolution ceases and the solution becomes clear (or solids change form).

  • Workup:

    • Cool the mixture to

      
      .
      
    • The product, this compound, has low solubility in toluene at room temperature. Allow to crystallize slowly by cooling to

      
      .
      
    • Filter the white precipitate.

  • Purification (The "High Purity" Step):

    • Recrystallize the crude solid from N,N-Dimethylformamide (DMF)/Ethanol (1:1) .

    • Wash the filter cake with cold ethanol to remove residual catalyst.

    • Dry under vacuum at

      
       for 6 hours.
      

Method B: Ruthenium-Catalyzed Nitrile Hydration

Principle: This method utilizes the hydration of 1,10-dicyanodecane. Unlike acid-base hydrolysis, which often hydrolyzes the amide further to the acid, Ruthenium(II) catalysts stop precisely at the amide stage. This is the "Gold Standard" for purity as it generates zero byproducts.

Mechanism Visualization

RuHydration Nitrile 1,10-Dicyanodecane Coordination Nitrile-Ru Complex Nitrile->Coordination Coordination RuCat [Ru(p-cymene)Cl2]2 (Pre-catalyst) ActiveSpecies Active Ru-OH Species RuCat->ActiveSpecies Activation in Water ActiveSpecies->Coordination Hydroxylation Imidate Intermediate Coordination->Hydroxylation Intramolecular OH Transfer Final This compound Hydroxylation->Final Proton Transfer & Dissociation Final->ActiveSpecies Catalyst Recycling

Figure 2: Ruthenium-catalyzed nitrile hydration.[2][3][4][5] The metal center activates the nitrile triple bond and delivers the hydroxide ligand, ensuring 100% selectivity for the primary amide.

Experimental Protocol

Reagents:

  • 1,10-Dicyanodecane: 19.2 g (100 mmol)

  • Catalyst:

    
    : 30 mg (0.05 mol%)
    
  • Ligand: 1,3-bis(diphenylphosphino)propane (dppp) (optional for enhanced turnover): 40 mg

  • Solvent: Water/tert-Butanol (1:1 mixture, 100 mL)

Step-by-Step Workflow:

  • Inerting: Purge a pressure tube or autoclave with Nitrogen (

    
    ).
    
  • Mixing: Dissolve the Ruthenium catalyst and ligand in the solvent mixture under

    
     atmosphere. Stir for 10 mins to generate the active species.
    
  • Addition: Add the dicyanodecane.

  • Reaction: Seal the vessel and heat to

    
     (or reflux if at atm pressure) for 6 hours.
    
    • Observation: The biphasic mixture will become homogeneous as the diamide forms (depending on concentration).

  • Workup:

    • Cool to room temperature.[5] this compound will precipitate out of the aqueous mixture as bulky white crystals.

    • Filter the solids.

  • Purification:

    • Metal Scavenging: Dissolve crude product in hot ethanol and treat with SiliaMetS® Thiol or activated charcoal to remove trace Ruthenium.

    • Hot filtration followed by recrystallization.

Analytical Validation (Quality Control)

To confirm "High Purity" status, the following metrics must be met:

TestSpecificationMethod
Appearance Brilliant white crystalline powderVisual
Melting Point 188–190°C (Sharp range < 2°C)DSC / Capillary
Assay (HPLC) > 99.5%C18 Column, Water/ACN Gradient
Water Content < 0.1%Karl Fischer Titration
Residual Metal < 10 ppm (Method B)ICP-MS

Troubleshooting Tip: If the melting point is depressed (e.g., 180-185°C), it indicates the presence of mono-amide (Dodecanamic acid). Recrystallize from basic water (pH 9) to keep the mono-acid soluble while the diamide precipitates.

References

  • Tang, P. (2012). Boric acid catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 89, 432. [Link]

  • Murahashi, S. I., et al. (1992). Ruthenium-catalyzed hydration of nitriles to amides. Journal of the American Chemical Society, 114(23), 8916-8921. [Link]

  • Lundberg, H., et al. (2014).[6] Catalytic amide formation from non-activated carboxylic acids and amines. Chemical Society Reviews, 43(8), 2714-2742.[6] [Link]

  • Oshiki, T., et al. (2004). Efficient Hydration of Nitriles to Amides in Water, Catalyzed by Ruthenium Hydroxide Supported on Alumina. Angewandte Chemie International Edition, 43, 1576-1580.[4] [Link]

Sources

Application Notes & Protocols for Solid-State Polycondensation of Dodecanediamide (PA1212)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Elevating Polyamide 1212 Performance

Polyamide 1212 (PA1212), synthesized from dodecanedioic acid and 1,12-dodecanediamine, is a high-performance long-chain aliphatic polyamide prized for its low moisture absorption, excellent dimensional stability, and chemical resistance.[1] However, achieving the high molecular weight necessary for demanding engineering applications directly via melt polycondensation is often challenging due to issues of high melt viscosity, thermal degradation, and side reactions.[2][3]

Solid-state polycondensation (SSP) presents a robust and efficient post-polymerization method to overcome these limitations. This process involves heating a low-molecular-weight, semi-crystalline PA1212 prepolymer at a temperature between its glass transition (Tg) and melting (Tm) points under vacuum or an inert gas flow.[3][4] These milder conditions significantly limit thermal degradation while effectively removing the water by-product, driving the equilibrium-limited polyamidation reaction forward to produce a high molecular weight polymer with enhanced mechanical and thermal properties.[2][4] This document provides the foundational science, critical process parameters, and a detailed laboratory-scale protocol for the successful SSP of PA1212.

The Scientific Basis: Mechanism of Solid-State Polycondensation

The SSP process in semi-crystalline polymers like PA1212 is best understood through a two-phase model .[2] The polymer exists as a mixture of ordered crystalline regions and disordered amorphous regions.

  • Reaction Locus: The polycondensation reaction occurs exclusively in the amorphous phase.[2][3] The reactive carboxyl (-COOH) and amine (-NH₂) end groups of the polymer chains, along with any trapped water molecules, are expelled from the crystalline regions and concentrated in the amorphous domains.

  • Chain Mobility & Reaction: At the SSP temperature (above Tg), the polymer chains in the amorphous phase gain sufficient mobility. This allows the reactive end groups to diffuse and encounter each other, forming a new amide linkage and releasing a molecule of water (the condensate).

  • Equilibrium Shift: The polyamidation reaction is reversible. The critical factor for increasing the molecular weight is the continuous and efficient removal of the water by-product from the system.[3][4] This is achieved by applying a high vacuum or purging the reactor with a stream of hot, dry, inert gas (e.g., nitrogen).[5][6][7] Removing the water shifts the reaction equilibrium decisively towards the formation of longer polymer chains.

  • Diffusion is Key: The overall rate of SSP is often limited not by the chemical reaction itself, but by the diffusion of the water by-product out of the polymer particle and the diffusion of the reactive end groups towards each other.[3]

SSP_Mechanism cluster_reactants Amorphous Phase Reactants cluster_products Products Chain1 Polymer Chain 1 (...-NH-CO-...-CH₂-COOH) Reaction Reaction Site (Amorphous Region) Chain1->Reaction + Chain2 H₂N-CH₂-...-CO-NH-... Polymer Chain 2 Chain2->Reaction Chain_Combined Extended Polymer Chain (...-NH-CO-...-CH₂-CO-NH-CH₂-...-CO-NH-...) Water H₂O (By-product) Removal Equilibrium Shift Water->Removal Removed by Vacuum / N₂ Flow Reaction->Chain_Combined Polyamidation Reaction->Water Condensation

Caption: The polyamidation reaction occurring in the amorphous phase.

Critical Process Parameters & Their Causality

The success of the SSP process hinges on the precise control of several interconnected parameters. Understanding the causality behind each parameter is essential for process optimization and troubleshooting.

ParameterRecommended Range (Typical)Causality & Scientific Rationale
Reaction Temperature 150°C – 190°C (must be > Tg and < Tm of PA1212)This is the most critical parameter influencing the reaction rate .[3] The temperature must be high enough to provide chain mobility for end-group diffusion and reaction but low enough to prevent particle melting and agglomeration, which would stop the solid-state process.[3]
Reaction Time 4 – 24 hoursThe increase in molecular weight is time-dependent.[3] Longer reaction times allow for more polycondensation reactions to occur, but the rate of increase diminishes over time as the concentration of end groups decreases.
Pressure / Atmosphere < 1 mbar (Vacuum) or Dry N₂ FlowThis is the driving force for the reaction . A high vacuum or a counter-current flow of dry inert gas efficiently removes the water by-product from the particle surface, maintaining a low partial pressure of water and shifting the reaction equilibrium towards polymer formation.[7][8]
Prepolymer Crystallinity > 40%High crystallinity is crucial to prevent particle sticking or fusion at the SSP temperature.[4] The crystalline regions act as a physical scaffold, maintaining the particle morphology. An amorphous prepolymer must be crystallized before the SSP process.
Prepolymer Particle Size 0.5 – 3.0 mmThe particle size directly impacts the diffusion path length for the water by-product. Smaller particles offer a larger surface area-to-volume ratio, facilitating faster water removal and a more uniform reaction throughout the particle.[3]

Detailed Experimental Protocol: Lab-Scale SSP of PA1212

This protocol describes a typical batch process for increasing the molecular weight of PA1212 prepolymer chips/powder in a laboratory setting.

4.1 Materials & Equipment

  • PA1212 Prepolymer: Low molecular weight chips or powder.

  • Reactor: A rotary evaporator with a vacuum-tight seal or a dedicated glass batch reactor. The reactor should be equipped with a heating mantle or oil bath, a temperature controller, a vacuum pump with a cold trap (liquid N₂ or dry ice/acetone), and an inlet for inert gas.

  • Inert Gas: High-purity, dry nitrogen (N₂).

  • Characterization Equipment: As described in Section 5.0.

4.2 Phase 1: Prepolymer Preparation & Crystallization (Mandatory)

  • Rationale: As-received prepolymer may have low crystallinity and contain absorbed moisture. This step ensures a stable morphology and removes residual water before the reaction.

  • Place the PA1212 prepolymer in a vacuum oven.

  • Heat the material to 120°C under a gentle nitrogen purge for 4 hours.

  • Apply a full vacuum and maintain the temperature at 120°C for an additional 12-16 hours to fully dry and anneal (crystallize) the material.

  • Cool the prepolymer to room temperature under vacuum before handling.

4.3 Phase 2: SSP Reaction Procedure

  • Reactor Loading: Load the dried, crystallized PA1212 prepolymer into the reactor flask. Do not fill more than half the volume to ensure efficient mixing/tumbling.

  • Purging: Assemble the reactor system. Purge the entire system with dry nitrogen for at least 30 minutes to remove ambient air and moisture.

  • Heating Ramp: Begin heating the reactor to the target SSP temperature (e.g., 175°C) under a continuous, slow flow of nitrogen. A controlled ramp rate of 5-10°C/minute is recommended.

  • Initiate Reaction Conditions: Once the target temperature is reached and stabilized:

    • For Vacuum SSP: Stop the nitrogen flow and slowly apply a vacuum, ensuring the polymer particles do not fluidize excessively. Gradually increase to a full vacuum (< 1 mbar). Ensure the cold trap is functioning to protect the pump.

    • For Inert Gas SSP: Maintain a continuous, pre-heated, dry nitrogen flow through the reactor bed.[8]

  • Hold Period: Maintain the reaction under the target temperature and atmosphere for the desired duration (e.g., 12 hours). If using a rotary evaporator, slow rotation (10-20 RPM) ensures uniform heating and exposure of the particles.

  • Cooling: After the reaction time is complete, turn off the heating. Allow the reactor to cool to below 60°C under vacuum or nitrogen flow to prevent oxidative degradation.[9]

  • Sample Retrieval: Once cooled, break the vacuum with dry nitrogen. The high molecular weight PA1212 product can now be safely removed for characterization.

Quality Control & Self-Validation: Characterizing the Final Product

To validate the success of the SSP protocol, the properties of the final polymer must be compared against the starting prepolymer. A significant increase in molecular weight and related properties confirms a successful run.

Analysis TechniqueParameter MeasuredExpected Result After SSPRationale
Dilute Solution Viscometry Intrinsic Viscosity (IV) or Relative Viscosity (RV)Significant Increase IV is directly proportional to the polymer's molecular weight. This is the primary and most common method to confirm the success of the SSP process.[6][8]
End-Group Titration Amine (-NH₂) and Carboxyl (-COOH) end-group concentrationSignificant Decrease As polymer chains combine, the number of end groups per unit mass decreases. This provides a direct measure of the extent of the reaction.
Differential Scanning Calorimetry (DSC) Melting Temp (Tm), Crystallinity (%Xc)Slight Increase in Tm, Increase in %XcThe formation of longer, more ordered chains can lead to a more perfect crystalline structure, slightly raising the melting point and overall crystallinity.
Thermogravimetric Analysis (TGA) Decomposition Temperature (Td)Slight IncreaseHigher molecular weight polymers generally exhibit slightly enhanced thermal stability.
Fourier-Transform Infrared Spectroscopy (FTIR-ATR) Amide bond vibrationsSubtle changes in amide I/II bandsCan be used for qualitative monitoring of the polymerization progress.[10]

Visualization of the SSP Workflow

The entire procedure can be visualized as a sequential workflow, from starting material to final validated product.

SSP_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: SSP Reaction cluster_post Phase 3: Analysis Prepolymer Low MW PA1212 Prepolymer Crystallizer Drying & Crystallization (Vacuum Oven, 120°C) Prepolymer->Crystallizer Reactor SSP Reactor (175°C, <1 mbar Vacuum) Crystallizer->Reactor Load Product High MW PA1212 Product Reactor->Product Cool & Unload Analysis Characterization (IV, DSC, Titration) Product->Analysis Validate

Caption: A high-level workflow diagram for the SSP of PA1212.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Particle Sticking / Agglomeration 1. SSP temperature is too high, approaching Tm.2. Insufficient prepolymer crystallinity.1. Reduce SSP temperature by 5-10°C.2. Repeat or extend the prepolymer crystallization step (Section 4.2).
Slow or No Increase in Viscosity 1. Inefficient removal of water (vacuum leak, insufficient N₂ flow).2. SSP temperature is too low.3. Stoichiometric imbalance of end groups in prepolymer.1. Check system for leaks; ensure cold trap is effective; increase N₂ flow rate.2. Increase SSP temperature in 5°C increments.3. Verify quality of starting prepolymer.
Polymer Discoloration (Yellowing) 1. Presence of oxygen in the reactor.2. Thermal degradation due to excessive temperature or time.1. Ensure a thorough initial nitrogen purge and maintain system integrity.2. Reduce SSP temperature and/or reaction time.

References

  • Solid State Polycondensation SSP system - YouTube. (2023). YouTube.
  • Królikowska, A., & Kujawski, J. (n.d.). Solid-state polycondensation (SSP) as a method to obtain high molecular weight polymers. Polimery.
  • Vouyiouka, S. N., et al. (2023). Direct Solid-State Polymerization of Highly Aliphatic PA 1212 Salt: Critical Parameters and Reaction Mechanism Investigation Under Different Reactor Designs. PubMed.
  • Al Ghatta, H. A. A. (1999). Process for the solid state polycondensation of polyamide resins.
  • Królikowski, B., & Kujawski, J. (2011). Solid-State Polycondensation (SSP) as a Method to Obtain High Molecular Weight Polymers. Part I. Parameters Influencing the SSP Process.
  • Schaaf, E. (n.d.). Solid state post condensation of polyamide polymer chips.
  • Elant Machinery. (2023). Solid State Polymerization (SSP). Specialty Polyester Chips Manufacturer & Distributor.
  • Królikowska, A., & Kujawski, J. (n.d.). Solid-state polycondensation (SSP) as a method to obtain high molecular weight polymers. Polimery.
  • Elant Machinery. (2023). What is the SSP process in PET. Elant Machinery.
  • Vouyiouka, S. N., et al. (2023). Direct Solid-State Polymerization of Highly Aliphatic PA 1212 Salt: Critical Parameters and Reaction Mechanism Investigation Under Different Reactor Designs. PMC.
  • Rymbai, H., et al. (2017).
  • Kotlarz, A., et al. (2019). Thermal Properties of the Polyamide from 2-Methylpentamethylenediamine and Dodecanedioic Acid.
  • Jones, R. S., et al. (2007). Synthesis and characterization of polyamides containing octadecanedioic acid: Nylon-2,18, nylon-3,18, nylon-6,18, nylon-8,18, nylon-8,18, and nylon-12,18.

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The Versatility of Dodecanediamide: A Gateway to Novel Surfactants for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Monomer, A Versatile Surfactant Intermediate

Dodecanediamide (DDDA), a C12 aliphatic diamide, is conventionally recognized for its role as a monomer in the synthesis of high-performance polyamides. However, its unique molecular architecture, featuring a central hydrophobic dodecamethylene chain flanked by two reactive amide groups, presents a compelling and underexplored opportunity for its use as a versatile intermediate in the synthesis of a diverse range of specialty surfactants. The symmetrical nature of DDDA allows for the creation of unique surfactant structures, including high-performance Gemini surfactants, as well as tailored amphoteric and non-ionic surfactants.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, unlocking the potential of this compound as a foundational building block for novel surfactant synthesis. We will delve into the synthesis, characterization, and application of these DDDA-derived surfactants, with a particular focus on their utility in pharmaceutical and biomedical formulations.

The Strategic Advantage of a this compound Backbone

The C12 alkyl chain of this compound provides a substantial hydrophobic core, a critical determinant of a surfactant's surface activity. The two terminal amide groups, which can be hydrolyzed to the corresponding diamine, offer two points of functionality. This dual reactivity is the cornerstone of DDDA's versatility, enabling the synthesis of surfactants with unique properties:

  • Gemini (Dimeric) Surfactants: The diamine structure is a natural precursor to Gemini surfactants, which consist of two single-chain surfactant molecules linked by a spacer group. These surfactants exhibit exceptionally low critical micelle concentrations (CMCs), superior surface tension reduction, and unique self-assembly behaviors compared to their single-chain counterparts.[1][2]

  • Amphoteric Surfactants: The presence of two amine groups allows for the introduction of both acidic and basic functionalities, leading to the creation of pH-responsive amphoteric surfactants with a wide range of applications, from mild cleansing agents to components in sophisticated drug delivery systems.[3]

  • Non-ionic Surfactants: The amine functionalities can be modified with non-ionizing hydrophilic groups, such as polyethylene glycol (PEG) chains, to produce non-ionic surfactants with excellent stability in the presence of electrolytes and a broad compatibility with other surfactant types.

Part 1: Synthesis of Cationic Gemini Surfactants from this compound

Cationic Gemini surfactants derived from this compound are particularly promising due to their strong antimicrobial properties and their ability to interact with negatively charged biological membranes, making them excellent candidates for drug and gene delivery applications.[4][5]

Workflow for Gemini Surfactant Synthesis

The synthesis of a typical cationic Gemini surfactant from this compound involves a two-step process: first, the reduction of the diamide to the corresponding diamine, followed by quaternization of the amine groups.

Gemini Surfactant Synthesis Workflow DDDA This compound Reduction Reduction (e.g., LiAlH4) DDDA->Reduction Diamine 1,12-Dodecanediamine Reduction->Diamine Alkylation N-Alkylation (e.g., CH3I) Diamine->Alkylation Intermediate N,N,N',N'-Tetramethyl- 1,12-dodecanediamine Alkylation->Intermediate Quaternization Quaternization (e.g., Alkyl Bromide) Intermediate->Quaternization Gemini Cationic Gemini Surfactant Quaternization->Gemini

Caption: General workflow for the synthesis of cationic Gemini surfactants from this compound.

Protocol 1: Synthesis of N,N,N',N'-Tetramethyl-1,12-dodecanediamine

This intermediate is a key precursor for the synthesis of various cationic Gemini surfactants.

Materials:

  • 1,12-Dodecanediamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88%)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO4), anhydrous

  • Methanol

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 20.0 g (0.1 mol) of 1,12-dodecanediamine in 150 mL of methanol.

  • Reagent Addition: To the stirred solution, add 40.5 g (0.5 mol) of 37% formaldehyde solution, followed by the slow addition of 46.0 g (1.0 mol) of 88% formic acid. The addition of formic acid is exothermic and should be done carefully, with external cooling if necessary.

    • Causality Insight: This reaction is a classic Eschweiler-Clarke methylation. Formic acid acts as the reducing agent for the imine intermediate formed between the amine and formaldehyde. An excess of formaldehyde and formic acid is used to ensure complete methylation of both primary amine groups.

  • Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, carefully neutralize the excess formic acid by the slow addition of a 40% aqueous NaOH solution until the pH is approximately 10-12.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous MgSO4. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N,N,N',N'-tetramethyl-1,12-dodecanediamine.

  • Purification: The crude product can be purified by vacuum distillation to obtain a colorless to pale yellow oil.

Protocol 2: Synthesis of a Dodecanediyl-α,ω-bis(dodecyldimethylammonium bromide) Gemini Surfactant

Materials:

  • N,N,N',N'-Tetramethyl-1,12-dodecanediamine

  • 1-Bromododecane

  • Acetone, anhydrous

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.13 g (0.02 mol) of N,N,N',N'-tetramethyl-1,12-dodecanediamine in 100 mL of anhydrous acetone.

  • Quaternization: Add 10.96 g (0.044 mol) of 1-bromododecane to the solution.

    • Causality Insight: A slight excess of the alkylating agent (1-bromododecane) is used to ensure complete quaternization of both tertiary amine groups. Acetone is a suitable solvent as it dissolves the reactants and allows for the precipitation of the product upon formation.

  • Reflux: Heat the mixture to reflux and maintain for 48 hours. The formation of a white precipitate indicates the progress of the reaction.

  • Product Isolation: After cooling to room temperature, collect the white precipitate by vacuum filtration.

  • Purification: Wash the precipitate with cold acetone (3 x 30 mL) to remove any unreacted starting materials. Dry the product in a vacuum oven at 40°C overnight. The purity of the final Gemini surfactant can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.[6][7]

PropertyExpected Value/Observation
AppearanceWhite solid
SolubilitySoluble in water and ethanol
Critical Micelle Concentration (CMC)Expected to be in the micromolar range
Surface Tension at CMCSignificantly lower than conventional single-chain surfactants

Part 2: Synthesis of Amphoteric Surfactants from this compound

Amphoteric surfactants, particularly those of the betaine type, are valued for their mildness, excellent foaming properties, and stability over a wide pH range.[8][9] A this compound-derived amphoteric surfactant would possess two zwitterionic head groups, creating a unique "Gemini-betaine" structure.

Workflow for Amphoteric Surfactant Synthesis

Amphoteric Surfactant Synthesis Workflow Intermediate N,N,N',N'-Tetramethyl- 1,12-dodecanediamine Carboxymethylation Carboxymethylation (e.g., Sodium Chloroacetate) Intermediate->Carboxymethylation Betaine Dodecanediyl-bis(dimethyl- (carboxymethyl)ammonium) dihydroxide Carboxymethylation->Betaine

Caption: General workflow for the synthesis of a Gemini-betaine surfactant.

Protocol 3: Synthesis of Dodecanediyl-bis(dimethyl(carboxymethyl)ammonium) dihydroxide

Materials:

  • N,N,N',N'-Tetramethyl-1,12-dodecanediamine

  • Sodium chloroacetate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 5.13 g (0.02 mol) of N,N,N',N'-tetramethyl-1,12-dodecanediamine in 100 mL of a 1:1 (v/v) ethanol/water mixture.

  • Reagent Addition: Add 5.12 g (0.044 mol) of sodium chloroacetate to the solution.

  • pH Adjustment and Reaction: While stirring vigorously, slowly add a 2 M NaOH solution to maintain the pH of the reaction mixture between 9 and 10. Heat the mixture to 80°C and maintain for 24 hours.

    • Causality Insight: The reaction is a nucleophilic substitution where the tertiary amine attacks the electrophilic carbon of sodium chloroacetate. Maintaining a basic pH is crucial to ensure the amine is in its free base form, which is the active nucleophile.

  • Workup: After cooling, the reaction mixture will likely contain the product and sodium chloride as a byproduct. The solvent can be removed under reduced pressure.

  • Purification: The product can be purified by dialysis against deionized water to remove excess salts and unreacted starting materials. The final product can be obtained as a solid after lyophilization.

PropertyExpected Value/Observation
AppearanceWhite or off-white solid
SolubilityHighly soluble in water
Isoelectric PointThe pH at which the net charge is zero
Foaming PropertiesExcellent foaming and foam stability

Part 3: Synthesis of Non-ionic Surfactants from this compound

Non-ionic surfactants are highly desirable for their low toxicity, excellent emulsifying and dispersing properties, and compatibility with a wide range of other chemicals.[4][10] Ethoxylation of the dodecanediamine precursor is a common method to introduce non-ionic character.

Workflow for Non-ionic Surfactant Synthesis

Non-ionic Surfactant Synthesis Workflow Diamine 1,12-Dodecanediamine Ethoxylation Ethoxylation (Ethylene Oxide) Diamine->Ethoxylation Nonionic Polyethoxylated Dodecanediamine Ethoxylation->Nonionic

Caption: General workflow for the synthesis of a non-ionic surfactant from 1,12-dodecanediamine.

Protocol 4: Synthesis of a Polyethoxylated Dodecanediamine

Disclaimer: The reaction with ethylene oxide is hazardous and should only be performed by trained personnel in a specialized high-pressure reactor with appropriate safety measures.

Materials:

  • 1,12-Dodecanediamine

  • Ethylene oxide

  • Potassium hydroxide (KOH) as a catalyst

Procedure:

  • Catalyst Addition: Charge a high-pressure stainless-steel autoclave with 20.0 g (0.1 mol) of 1,12-dodecanediamine and a catalytic amount of KOH (e.g., 0.2 g).

  • Inerting and Heating: Purge the reactor with nitrogen to remove air and then heat the mixture to 120-150°C under a nitrogen atmosphere.

  • Ethylene Oxide Addition: Introduce a calculated amount of ethylene oxide into the reactor under pressure. The amount of ethylene oxide will determine the length of the polyethylene glycol chains and thus the hydrophilicity of the final surfactant.

    • Causality Insight: The reaction is a base-catalyzed ring-opening polymerization of ethylene oxide initiated by the amine groups. The temperature and pressure are critical parameters to control the reaction rate and prevent side reactions.[8][9][11]

  • Reaction and Workup: Maintain the reaction at temperature and pressure until the desired amount of ethylene oxide has been consumed, as indicated by a drop in pressure. After cooling and venting the reactor, the catalyst can be neutralized with an acid (e.g., acetic acid or phosphoric acid).

  • Purification: The resulting product is typically a mixture of polyethoxylated diamines with varying lengths of PEG chains. Further purification may not be necessary for many applications.

PropertyExpected Value/Observation
AppearanceWaxy solid or viscous liquid
SolubilityWater solubility depends on the degree of ethoxylation
Cloud PointThe temperature at which an aqueous solution of the surfactant becomes cloudy
HLB ValueCan be tailored by controlling the length of the PEG chains

Part 4: Applications in Drug Development

Surfactants derived from this compound, with their unique structures and tunable properties, offer significant potential in drug formulation and delivery.

Cationic Gemini Surfactants in Drug Delivery

The dicationic nature of these surfactants allows for strong electrostatic interactions with negatively charged molecules and cell membranes.

  • Nanoemulsion Formulation: Cationic surfactants are crucial for forming stable oil-in-water nanoemulsions for the delivery of hydrophobic drugs.[12][13][14][15][16] The positive surface charge of the nanoemulsion droplets can enhance their interaction with negatively charged biological membranes, potentially improving drug absorption.

  • Liposome Modification: Incorporating cationic Gemini surfactants into liposomal formulations can increase their stability and facilitate the delivery of encapsulated drugs into cells.[17][18][19] The strong membrane-disrupting properties of some Gemini surfactants can aid in the endosomal escape of the drug.[4]

  • Antimicrobial Agents: Gemini surfactants often exhibit potent antimicrobial activity against a broad spectrum of bacteria and fungi, making them useful as preservatives in pharmaceutical formulations or as active ingredients in topical antimicrobial products.[4][20][21][22]

Amphoteric and Non-ionic Surfactants in Formulations
  • Solubilizing Agents: The mild nature and excellent solubilizing capacity of this compound-derived amphoteric and non-ionic surfactants make them suitable for formulating poorly water-soluble drugs for oral or parenteral administration.

  • Stabilizers for Biologics: Non-ionic surfactants are often used to prevent the aggregation and surface adsorption of protein-based therapeutics, thereby enhancing their stability and shelf-life.

Conclusion and Future Perspectives

This compound is a readily available and cost-effective chemical that holds immense, largely untapped potential as a precursor for a new generation of high-performance surfactants. The ability to synthesize cationic, amphoteric, and non-ionic surfactants from a single starting material provides a versatile platform for creating molecules with tailored properties for specific applications in the pharmaceutical and drug development industries. The Gemini surfactants derived from this compound are particularly noteworthy for their exceptional surface activity and potent biological properties. Further research into the structure-property relationships of these novel surfactants will undoubtedly lead to the development of innovative solutions for challenges in drug formulation and delivery. The biodegradability of these amide-containing surfactants is also an important consideration for developing environmentally friendly formulations.[3][23][24][25]

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  • (2023). The structure of biodegradable surfactants shaped the microbial community, antimicrobial resistance, and potential for horizonta. Process Cleaning Solutions. [Link]

  • (2022). Self-assembly and antimicrobial activity of cationic gemini surfactants containing triazole moieties. Royal Society of Chemistry. [Link]

  • (2022). Physicochemical Properties of Monolayers of a Gemini Surfactant with a Minimal-Length Spacer. National Center for Biotechnology Information. [Link]

  • (2019). Development and characterization of cationic nanoemulsions as non-viral vectors for plasmid DNA delivery. DergiPark. [Link]

  • (2022). Biosurfactants and Their Biodegradability: A Review and Examination. [Link]

  • (2000). "Ethylene Oxide," in: Ullmann's Encyclopedia of Industrial Chemistry. [Link]

  • (2023). MICs of gemini surfactants recorded against the microorganisms tested. ResearchGate. [Link]

  • (2019). Liposome microemulsion containing nano cross-linked hyaluronic acid and preparation method and application thereof.
  • (2019). How to accurately assess surfactant biodegradation-impact of sorption on the validity of results. National Center for Biotechnology Information. [Link]

  • (2017). Liposome as dispersing agent into disperse dye formulation. ResearchGate. [Link]

  • (2017). Influence of Ionic Surfactants on the Properties of Nanoemulsions Emulsified by Nonionic Surfactants Span 80/Tween 80. ResearchGate. [Link]

  • (2021). Antimicrobial Activity of Gemini Surfactants with Azapolymethylene Spacer. National Center for Biotechnology Information. [Link]

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Step-growth polymerization techniques involving Dodecanediamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Aliphatic Poly(ester amides) and Polyamides via Dodecanediamide Transamidation

Executive Summary & Rationale

While Dodecanedioic acid (DDDA) is the standard commodity monomer for synthesizing Nylon 6,12 and related engineering plastics, its diamide derivative, 1,12-Dodecanediamide (DDA) , offers a distinct, high-precision pathway for step-growth polymerization.

Why use this compound?

  • Water-Free Condensation: Unlike acid-amine condensation which generates water (hydrolytic risk to ester bonds in copolymers), DDA polymerization evolves ammonia (

    
    ) . This is critical when synthesizing Poly(ester amides) (PEAs)  where water-induced ester hydrolysis competes with chain growth.
    
  • Structural Regularity: DDA allows for the synthesis of segmented copolymers with pre-defined "hard blocks" (amide segments) via transamidation, minimizing randomization compared to "one-pot" acid/amine/diol mixtures.

  • Reduced Salt Formation: Avoids the stoichiometric salt formation (Nylon salt) step, allowing for direct melt processing of monomers with significantly different solubilities.

Mechanistic Pathways

The polymerization of this compound proceeds via nucleophilic acyl substitution (transamidation). The electrophilicity of the amide carbonyl is lower than that of an acid chloride or ester; therefore, Lewis acid catalysis and high-vacuum equilibrium driving are non-negotiable.

Pathway A: Poly(ester amide) Synthesis (Alcoholysis)


Mechanism: The hydroxyl group of the diol attacks the amide carbonyl. Ammonia is the leaving group.
Pathway B: Polyamide Synthesis (Transamidation)


Mechanism: The amine group of the diamine attacks the amide carbonyl. This reaction is reversible; efficient ammonia removal is the rate-determining step.

Visualization: Reaction Logic & Process Flow

G DDA This compound (Monomer A) Inter Tetrahedral Intermediate DDA->Inter Cat: Ti(IV) Diol Aliphatic Diol (Monomer B1) Diol->Inter Diamine Diamine (Monomer B2) Diamine->Inter Cat: Nb2O5 PEA Poly(ester amide) (Biodegradable) Inter->PEA Alcoholysis PA Polyamide 6,12 (High Modulus) Inter->PA Transamidation Ammonia NH3 Gas (Byproduct) Inter->Ammonia Vacuum Removal

Caption: Reaction pathways for this compound. Pathway selection depends on the co-monomer (Diol vs. Diamine) and catalyst system.

Detailed Protocols

Protocol A: Melt Transamidation for Poly(ester amides)

Application: Synthesis of biodegradable polymers for sutures or drug delivery matrices.

Materials:

  • Monomer A: 1,12-Dodecanediamide (DDA) (>99% purity).

  • Monomer B: 1,6-Hexanediol (or 1,4-Butanediol). Note: Use 5-10% molar excess of diol to account for volatility.

  • Catalyst: Titanium(IV) butoxide (

    
    ), 0.1 wt% relative to monomers.
    
  • Antioxidant: Irganox 1010 (0.1 wt%) to prevent thermal oxidation.

Step-by-Step Methodology:

  • Inerting: Charge DDA and Diol into a 3-neck round-bottom flask equipped with a mechanical stirrer (stainless steel, anchor type), nitrogen inlet, and a Liebig condenser leading to an acid trap (to neutralize

    
    ).
    
  • Melting (Stage I): Purge with

    
     for 30 mins. Heat oil bath to 140°C . Once melted, start stirring at 60 RPM.
    
  • Catalyst Addition: Inject

    
     and antioxidant under 
    
    
    
    flow.
  • Oligomerization (Stage II):

    • Raise temperature to 180°C over 30 mins.

    • Ammonia evolution will begin (monitor via pH change in trap or bubbling).

    • Maintain for 2-4 hours until ammonia evolution slows. Critical: Do not apply vacuum yet; DDA may sublime.

  • Polycondensation (Stage III):

    • Raise temperature to 220-240°C (must be > Tm of expected polymer).

    • Gradually apply vacuum over 1 hour to reach < 1 mbar .

    • Stir for 2-3 hours. Torque on the stirrer will increase significantly as MW builds.

  • Termination: Break vacuum with

    
    . Pour molten polymer onto a Teflon-lined tray or extrude into water bath.
    

Data Summary Table: Typical Process Parameters

StageTemp (°C)PressureDurationKey Observation
Melting 140Atm (

)
0.5 hHomogeneous melt formed.
Reaction 180Atm (

)
3.0 hVigorous

evolution.
Vacuum 230<1 mbar2.5 hViscosity spike; bubble cessation.
Protocol B: Solid-State Polymerization (SSP) Refinement

Application: Increasing molecular weight of prepolymers without thermal degradation.

Context: Melt polymerization often hits a viscosity ceiling or degradation limit. SSP advances the MW in the solid phase.

  • Prepolymer Preparation: Grind the polymer from Protocol A into powder (particle size ~500

    
    ).
    
  • Crystallization: Anneal the powder at 100°C for 2 hours to ensure high crystallinity (prevents particle fusion).

  • Reactor Loading: Load powder into a fluidized bed reactor or a rotary vacuum dryer.

  • SSP Cycle:

    • Gas: Flow dry

      
       (dew point < -40°C) at a velocity sufficient to fluidize the bed.
      
    • Temp: Ramp to 20°C below the polymer Tm (e.g., if Tm = 190°C, run SSP at 170°C).

    • Time: Hold for 12-24 hours.

  • Result: Intrinsic viscosity (IV) typically increases from ~0.4 dL/g to >1.0 dL/g.

Characterization & Quality Control

  • FTIR Spectroscopy:

    • Target: Disappearance of primary amide doublets (

      
      ) and appearance of secondary amide/ester bands.
      
    • Validation: Presence of Ester Carbonyl (

      
      ) and Amide II (
      
      
      
      ) confirms Poly(ester amide) formation.
  • DSC (Differential Scanning Calorimetry):

    • Cooling cycle is critical. Sharp crystallization peaks indicate regular block structure. Broad peaks suggest randomization.

  • End-Group Analysis:

    • Titrate for residual amine (using

      
      ) and carboxyl (using 
      
      
      
      ). Note: DDA routes should yield low carboxyl content compared to diacid routes.

Troubleshooting Guide

IssueRoot CauseCorrective Action
White sublimate in condenser This compound sublimation.Reduce

flow rate during Stage I. Use a reflux column heated to 100°C to return monomer to the melt.
Low Molecular Weight Incomplete ammonia removal.Check vacuum integrity. Increase

sweep rate during SSP.
Discoloration (Yellowing) Oxidation or Ti-catalyst activity.[1]Ensure strict

exclusion. Switch to Zirconium-based catalysts or reduce Ti loading.

References

  • Gaymans, R. J., et al. (1982).[2] "Nylon 6 polymerization in the solid state."[2][3][4] Journal of Applied Polymer Science. Link

  • Gougle, P., et al. (2024). "Effective and sustainable depolymerization of Nylon 66 – a transamidation for the complete recycling of polyamides." Green Chemistry. Link

  • Stahl, S. S., et al. (2003).[5] "Catalytic Transamidation under Moderate Conditions." Journal of the American Chemical Society.[6] Link

  • Papaspyrides, C. D., & Vouyiouka, S. N. (2009). Solid State Polymerization.[2][4] Wiley-Interscience. Link

Sources

Troubleshooting & Optimization

Optimizing reaction yield in Dodecanediamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dodecanediamide Synthesis

Welcome to the technical support resource for this compound synthesis. This guide is designed for researchers, chemists, and materials scientists focused on the efficient production of high-purity this compound, a key monomer in the synthesis of specialty polyamides like Nylon 6,12.[1][2] Here, we address common challenges encountered during synthesis, providing field-proven insights and evidence-based protocols to help you optimize your reaction yield and product quality.

Troubleshooting Guide: Optimizing this compound Yield

This section addresses specific experimental issues in a question-and-answer format, focusing on the direct amidation of dodecanedioic acid.

Q1: My this compound yield is consistently low. What are the primary factors I should investigate?

Low yield is a frequent issue stemming from several potential sources. A systematic approach is crucial for diagnosis. The most common synthesis route involves the polycondensation of dodecanedioic acid (DDDA) with a diamine, typically hexamethylenediamine, where water is eliminated.[3][4] The reaction equilibrium must be shifted towards the product for high yields.

Primary Causes and Corrective Actions:

  • Inefficient Water Removal: The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that produces water.[5] According to Le Chatelier's principle, the presence of water can drive the reaction equilibrium back towards the reactants, thus reducing the yield.

    • Solution: Implement an efficient method for water removal. In a laboratory setting, this can be achieved using a Dean-Stark apparatus with an appropriate azeotropic solvent (e.g., toluene or xylene). For industrial processes, reactions are often carried out under vacuum at elevated temperatures to continuously distill off the water.[5][6]

  • Sub-Optimal Reaction Temperature: Temperature control is critical. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe.[7] Conversely, excessively high temperatures can promote side reactions, such as decarboxylation or thermal degradation of reactants and products.

    • Solution: The optimal temperature for this reaction is typically in the range of 200-280°C.[3][4] Start with a lower temperature (e.g., 180-200°C) during the initial phase to form a prepolymer and then gradually increase the temperature and apply a vacuum to drive the reaction to completion.

  • Incorrect Stoichiometry: An exact 1:1 molar ratio of the dicarboxylic acid and the diamine is crucial for achieving a high molecular weight polymer and, consequently, a high yield of the amide linkages. Any deviation can result in chain termination, leaving unreacted monomers.

    • Solution: Accurately weigh high-purity reactants. It is common practice to first form a nylon salt by mixing the two monomers in a solvent (like water or methanol) to ensure a precise 1:1 ratio before proceeding with the polymerization.[3]

  • Presence of Impurities: Impurities in the starting materials, such as monofunctional acids or amines, will act as chain stoppers, drastically limiting the polymer chain length and reducing the overall yield of high-molecular-weight product.[8]

    • Solution: Ensure the purity of your dodecanedioic acid and diamine. Recrystallization is an effective method for purifying dicarboxylic acids.[9]

Below is a workflow to diagnose and address low yield issues.

Troubleshooting_Yield start Low this compound Yield check_h2o Is water being efficiently removed? start->check_h2o check_temp Is the reaction temperature optimal? check_h2o->check_temp Yes sol_h2o Implement Dean-Stark trap or apply vacuum. check_h2o->sol_h2o No check_ratio Is the molar ratio exactly 1:1? check_temp->check_ratio Yes sol_temp Optimize temperature profile (e.g., 180°C -> 260°C). check_temp->sol_temp No check_purity Are reactants of high purity? check_ratio->check_purity Yes sol_ratio Prepare and use a pre-formed nylon salt for accuracy. check_ratio->sol_ratio No sol_purity Purify reactants via recrystallization. check_purity->sol_purity No end_node Yield Optimized check_purity->end_node Yes sol_h2o->check_temp sol_temp->check_ratio sol_ratio->check_purity sol_purity->end_node

Caption: Troubleshooting flowchart for low reaction yield.
Q2: I'm observing discoloration (yellowing) in my final product. What causes this and how can I prevent it?

Discoloration is typically a sign of thermal degradation or oxidative side reactions occurring at the high temperatures required for polymerization.

Causes and Prevention:

  • Oxygen Contamination: The presence of oxygen at high temperatures can lead to oxidation of the monomers or the resulting polymer chains, forming chromophores that cause a yellow or brown tint.

    • Prevention: The reaction should be carried out under an inert atmosphere. Purge the reaction vessel thoroughly with nitrogen or argon before heating and maintain a positive pressure of the inert gas throughout the reaction.[10]

  • Excessive Temperature or Reaction Time: Prolonged exposure to high temperatures can cause the polymer to degrade, even in the absence of oxygen.

    • Prevention: Carefully control the reaction time and temperature profile. Use the minimum temperature and time required to achieve the desired conversion. A well-optimized process will drive off water and achieve high molecular weight efficiently without dwelling at peak temperature for too long.[11]

  • Impurities: Certain metallic impurities can catalyze degradation reactions.

    • Prevention: Use high-purity reagents and ensure the reactor is thoroughly cleaned. If using metal catalysts for other synthetic routes, ensure they are fully removed before amidation.[12]

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to this compound?

The primary industrial route is the direct amidation (polycondensation) of dodecanedioic acid (DDDA) with a suitable diamine. For Nylon 6,12, this diamine is 1,6-hexamethylenediamine.[4] The DDDA itself can be produced through various methods, including traditional multi-step chemical synthesis from butadiene or more sustainable biocatalytic routes using renewable feedstocks like plant oils.[2][13]

How can I effectively purify the crude this compound product?

Product purity is essential, especially if it is intended for polymerization.[8]

  • For Lab-Scale Synthesis: The most common method is recrystallization . Solvents like water, ethanol, or mixtures thereof can be effective. The crude product is dissolved in a minimum amount of hot solvent, and the solution is allowed to cool slowly, causing the pure this compound to crystallize while impurities remain in the mother liquor.

  • Filtration and Washing: After crystallization, the solid product is collected by filtration and washed with a cold, pure solvent to remove any residual mother liquor.[14]

  • Drying: The purified product should be dried under vacuum to remove all traces of solvent.

What is the role of a catalyst in this synthesis?

While direct thermal condensation is possible, catalysts can be used to accelerate the reaction, allowing for lower temperatures and shorter reaction times.

  • Acid Catalysts: Strong acids like phosphoric acid or boric acid can protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[15]

  • Metal Catalysts: Certain metal compounds, such as those based on titanium or zirconium, can also act as Lewis acid catalysts to activate the carboxylic acid group.

What are the key safety considerations for this experiment?

Handling the reagents and performing the reaction at high temperatures requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: The reaction should be conducted in a well-ventilated fume hood, especially when using organic solvents or if there is a risk of releasing volatile byproducts.

  • Handling Reagents: Dodecanedioic acid can cause serious eye irritation.[16] Avoid creating and inhaling dust.[10] Hexamethylenediamine is corrosive and requires careful handling.

  • High Temperatures: Use appropriate heating mantles and temperature controllers. Be cautious of hot surfaces and potential pressure buildup in a closed system.

Experimental Protocols & Data

Protocol: Lab-Scale Synthesis of this compound Precursor (Nylon 6,12 Salt)

This protocol describes the preparation of the nylon salt, which ensures precise 1:1 stoichiometry prior to polymerization.

  • Reagents & Equipment:

    • Dodecanedioic acid (DDDA), high purity

    • Hexamethylenediamine (HMDA), high purity

    • Methanol, reagent grade

    • Beaker, magnetic stirrer, and stir bar

    • Buchner funnel and filter paper

  • Procedure:

    • Dissolve 23.03 g (0.10 mol) of dodecanedioic acid in 200 mL of hot methanol in a 500 mL beaker with stirring.

    • In a separate beaker, carefully dissolve 11.62 g (0.10 mol) of hexamethylenediamine in 50 mL of methanol.

    • Slowly add the HMDA solution to the stirred DDDA solution. A white precipitate of the nylon salt will form immediately.

    • Continue stirring the mixture for 30 minutes as it cools to room temperature to ensure complete precipitation.

    • Collect the white solid salt by vacuum filtration using a Buchner funnel.

    • Wash the salt on the filter with two 50 mL portions of cold methanol to remove any unreacted monomers.

    • Dry the salt in a vacuum oven at 60°C to a constant weight. The expected yield is nearly quantitative.

Table 1: Optimized Reaction Conditions for Direct Amidation

The following table summarizes typical optimized parameters for the thermal polycondensation step to maximize yield and product quality.

ParameterRecommended ValueRationale & Causality
Initial Temperature 180 - 210 °CAllows for initial salt melting and formation of low molecular weight prepolymer without significant degradation.
Final Temperature 220 - 280 °CHigher temperature is required to increase the reaction rate and effectively remove the water of condensation, driving the polymerization forward.[3]
Pressure Atmospheric, then Vacuum (<10 torr)The initial stage is run at atmospheric pressure under an inert gas. A vacuum is applied in the final stage to facilitate the removal of the last traces of water.[5][6]
Reaction Time 2 - 4 hoursSufficient time to reach high conversion. Prolonged times can lead to degradation.[7]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative degradation and discoloration of the product at high temperatures.[10]
General Synthesis and Purification Workflow

The diagram below illustrates the logical flow from starting materials to the final, purified product.

Synthesis_Workflow reactants DDDA + HMDA (High Purity) salt_formation Nylon Salt Formation (Ensures 1:1 Ratio) reactants->salt_formation polymerization Thermal Polycondensation (Inert Atmosphere, Heat + Vacuum) salt_formation->polymerization crude_product Crude this compound (Polymer) polymerization->crude_product purification Purification (Recrystallization) crude_product->purification final_product Pure this compound purification->final_product

Caption: General workflow for this compound synthesis.

References

  • Dodecanedioic acid - Wikipedia. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

  • Bari, W., et al. (2022). Synthesis of 1,12-dodecanedioic acid by combining chemocatalysis and biocatalysis: A marriage of convenience or necessity. American Chemical Society.
  • Bio-Dodecanedioic Acid (DDDA) Production. (2018). CORE. Retrieved February 9, 2026, from [Link]

  • Brodie, C. N., et al. (2021).
  • Synthesis and Optimization of 2,5-Dihydroxyterephthalic Acid in a Slurry Reactor. (n.d.). ACS Omega.
  • Dodecanedioic acid, AMS.T22312-50-MG. (n.d.). Amsbio. Retrieved February 9, 2026, from [Link]

  • Lang, M., et al. (2017).
  • Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid. (2024). Biotechnology for Biofuels and Bioproducts.
  • Side reactions in peptide synthesis: An overview. (2018).
  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. (2025).
  • Nylon 6,6 manufacturing process. (2019). YouTube.
  • Separation and purification of dodecanedioic acid from its homologous compounds by falling film crystallization. (2025).
  • Material Safety Data Sheet DODECANEDIOIC ACID. (2025). Valsynthese SA.
  • US6437089B1 - Process for the production of nylon 6. (n.d.).
  • WO2015060827A1 - Methods and compounds for producing nylon 6,6. (n.d.).
  • SAFETY D
  • List of purification methods in chemistry. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

  • Why did my amide syntesis does not work? (2021).
  • An industrial process for the production of nylon 6 6 through the step-growth reaction of adipic acid and hexamethylenediamine. (2017). ScholarWorks@UARK.
  • Tips and tricks for difficult amide bond form
  • Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. (2022). NIH.
  • Improved Method for Purification of Toxic Peptides Produced by Cyanobacteria. (n.d.). PubMed.
  • Selective Lanthanide-Organic Catalyzed Depolymerization of Nylon-6 to ε‑Caprolactam. (2022). OSTI.GOV.
  • Side reactions in solid-phase peptide synthesis and their applic
  • Nylon production. (2012). YouTube.
  • An important side reaction using the thiol, 3,6-dioxa-1,8-octanedithiol (DODT), in 9-fluorenylmethoxycarbonyl-based solid phase peptide synthesis. (2025).
  • Reaction Discovery & Development Optimization. (n.d.). NSF Center for Computer Assisted Synthesis.
  • Plasmid Purific
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry.
  • Nylon 6/12 pellets, 2mm 26098-55-5. (n.d.). Sigma-Aldrich.
  • Optimization of reaction conditions Unless otherwise stated,the yields... (n.d.).
  • Selective Lanthanide‐Organic Catalyzed Depolymerization of Nylon‐6 to ϵ‐Caprolactam. (n.d.).
  • An important side reaction using the thiol, 3,6-dioxa-1,8-octanedithiol (DODT), in 9-fluorenylmethoxycarbonyl-based solid phase peptide synthesis. (n.d.). PubMed.
  • Purification of Organic Materials and Study of Polymers There
  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. (n.d.). PubMed Central.

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Technical Support Center: Dodecanediamide Solubility in Ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: DDA-ETH-SOL-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting dissolution protocols, precipitation limits, and thermodynamic barriers.

Executive Summary & Chemical Context[1][2][3][4][5]

The Core Conflict: Dodecanediamide (1,12-dodecanedioic acid diamide) presents a classic "solubility paradox" in ethanol. While ethanol is a polar protic solvent capable of hydrogen bonding, this compound possesses two distinct structural features that compete against solvation:

  • High Lattice Energy: The two primary amide groups (

    
    ) at the termini form a robust intermolecular hydrogen-bonding network (Amide-Amide interactions). This creates a high-melting-point crystal lattice that requires significant energy to break.
    
  • Hydrophobic Bulk: The

    
     aliphatic chain is non-polar, reducing interaction with the polar hydroxyl group of ethanol at lower temperatures.
    

The Result: Users typically report that this compound is insoluble or sparingly soluble at room temperature (25°C) but exhibits high solubility at near-reflux temperatures (70-78°C) . This steep solubility curve often leads to rapid precipitation ("crashing out") or gelation upon cooling.

Diagnostic & Troubleshooting Modules

Module A: "It Won't Dissolve at Room Temperature"

Symptom: The solid remains as a white powder or suspension despite vigorous stirring at 20-25°C.

Root Cause: The solvation enthalpy of ethanol at ambient temperature is insufficient to overcome the lattice energy of the diamide crystal. The entropy gain from dissolution is not high enough to drive the process spontaneously (


).

Protocol 1: Thermal Activation (Standard)

  • Preparation: Suspend the required amount of this compound in absolute ethanol (EtOH).

  • Heating: Heat the mixture to 75°C (just below the boiling point of ethanol: 78.37°C).

  • Observation: The solution should become clear.

  • Validation: If the solution remains cloudy at reflux, you have exceeded the saturation limit (likely >50-100 mg/mL depending on purity). Add more solvent.

Expert Insight: Do not use ultrasonication as a primary dissolution method for this compound. Sonication may disperse particles, but it rarely provides the sustained thermodynamic energy required to break the amide H-bond network effectively.

Module B: "It Precipitates/Gels Immediately Upon Cooling"

Symptom: After heating, the clear solution turns into a solid mass or a thick gel as soon as it is removed from the heat source.

Root Cause: Supersaturation Shock. The solubility differential between 78°C and 25°C is massive. Rapid cooling locks the long alkyl chains together (Van der Waals forces) while the amide groups re-establish H-bonds, trapping solvent molecules in a gel matrix.

Protocol 2: Controlled Cooling & Co-Solvent Doping

  • Gradient Cooling: Do not move directly from hot plate to ice bath. Allow the vessel to cool to 50°C, then 35°C, then RT.

  • Co-Solvent Addition (The "Breaker" Method):

    • Add 5-10% (v/v) Dichloromethane (DCM) or Tetrahydrofuran (THF) to the hot ethanol.

    • Why? These non-polar/moderately polar solvents disrupt the regular packing of the

      
       chains, preventing the formation of a tight crystal lattice during cooling.
      
Module C: Comparative Solubility Data

Data extrapolated from homolog behavior and functional group thermodynamics.

CompoundStructureEthanol Solubility (25°C)Ethanol Solubility (78°C)Primary Barrier
This compound

Very Low (< 5 mg/mL) High Strong Intermolecular H-Bonds (Lattice Energy)
1,12-Dodecanediol

ModerateVery HighHydrophobic chain (less lattice energy than amide)
1,12-Dodecanediamine

HighVery HighAmine H-bonds are weaker than Amide H-bonds

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for handling solubility issues based on the observed physical state.

SolubilityLogic Start START: this compound + Ethanol CheckTemp Is the solution heated to >70°C? Start->CheckTemp Dissolved Did it dissolve? CheckTemp->Dissolved Yes ActionHeat Action: Heat to Reflux CheckTemp->ActionHeat No Cooling Cooling Phase Dissolved->Cooling Yes (Clear) ActionDilute Action: Add more EtOH Dissolved->ActionDilute No (Cloudy) Precip Issue: Precipitates/Gels Cooling->Precip Cooled to RT Success Stable Solution Cooling->Success Slow Cool / Low Conc. ActionCosolvent Action: Add 10% DCM or THF Precip->ActionCosolvent Fix ActionHeat->CheckTemp ActionDilute->Dissolved ActionCosolvent->Success

Caption: Decision tree for optimizing this compound dissolution. Note the critical role of heat and co-solvents.

Mechanistic Visualization: The "Lattice Lock"

Why is the amide so much harder to dissolve than the acid or amine? It is due to the Resonance-Assisted Hydrogen Bonding .

MolecularInteraction cluster_explanation Thermodynamic Barrier Amide1 Amide Group A Amide2 Amide Group B Amide1->Amide2 Strong H-Bond (Lattice Lock) Ethanol Ethanol Solvent Ethanol->Amide1 Weak H-Bond (Solvation) Text The Amide-Amide bond (Yellow) is thermodynamically stronger than the Ethanol-Amide bond (Grey) at low temperatures.

Caption: The "Lattice Lock" mechanism. Ethanol cannot easily displace the strong inter-amide bonds without thermal energy.

Frequently Asked Questions (FAQs)

Q1: Can I use water to help dissolve it? A: No. Adding water will drastically reduce solubility. The long


 chain is highly hydrophobic. Water increases the polarity of the solvent system, driving the hydrophobic chains to aggregate and precipitate faster. Water is the anti-solvent in this system.

Q2: I need to inject this into a cell culture/assay. Ethanol is toxic at high volumes. What can I do? A: Dissolve the compound in DMSO (Dimethyl Sulfoxide) . DMSO is a powerful H-bond acceptor that disrupts the amide lattice more effectively than ethanol. You can create a high-concentration stock in DMSO and dilute it into your aqueous buffer (keeping DMSO < 0.1% final concentration).

Q3: What is the estimated saturation limit in boiling ethanol? A: While exact gravimetric data for the diamide is sparse compared to the acid, chemically similar long-chain amides typically reach 50–100 mg/mL at reflux (78°C). However, this drops to < 5 mg/mL at 20°C.

Q4: Why does my solution look like a gel? A: You have created an organogel . The long alkyl chains are intertwining, and the amide groups are stacking (via H-bonds) to form a 3D network that traps the liquid ethanol. This confirms your chemical identity but ruins the experiment. Re-heat and add 10% THF to prevent this stacking.

References

  • ChemicalBook. (n.d.). 1,12-Dodecanediamine Property and Solubility Data. Retrieved from

    • Context: Used to establish baseline solubility of the C12 backbone without the amide l
  • National Center for Biotechnology Information (NCBI). (2025). Amide Synthesis and Solubility Profiles. PMC. Retrieved from

    • Context: Discusses the enzymatic conversion and physical properties of long-chain amides derived
  • Chemistry LibreTexts. (2022). Physical Properties of Amides. Retrieved from

    • Context: Authoritative grounding on the hydrogen bonding networks (Lattice Energy) of primary amides vs. alcohols.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Solvents and Mechanisms. Retrieved from

    • Context: Provides the standard industrial protocol for handling supersaturation and temperature-dependent solubility (The "He

Purification methods for removing impurities from Dodecanediamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Paradox of Long-Chain Diamides

Dodecanediamide (1,12-dodecanediamide) is a critical intermediate, often serving as a slip agent in polymer formulations or a precursor for specialty nitriles. Its purification presents a specific chemical challenge: the "solubility valley." The C12 alkyl chain renders it hydrophobic, while the terminal amide groups create strong hydrogen bonding networks, resulting in high melting points and poor solubility in standard organic solvents.

This guide moves beyond generic protocols, focusing on the specific phase-behavior of long-chain aliphatic diamides to isolate the target compound from its primary impurities: unreacted dodecanedioic acid (DDDA) , ammonium salts , and mono-amide intermediates.

Module 1: Chemical Washing (The "Rough Cut")

Context: Before attempting recrystallization, you must remove the bulk of unreacted starting materials. Recrystallization is inefficient if the impurity load is >5%.

FAQ 1: My crude product contains significant unreacted Dodecanedioic Acid. How do I remove it without losing my amide?

The Solution: Exploiting Acidity Differences (pKa). this compound is neutral. Dodecanedioic acid is acidic (pKa ~4.4). We use a basic wash to convert the acid into its water-soluble carboxylate salt, leaving the insoluble diamide behind.

Protocol: The Bicarbonate Digestion

  • Slurry: Suspend the crude solid in 5% Sodium Bicarbonate (NaHCO₃) solution. Use 10 mL of solution per gram of crude.

    • Why: Strong bases like NaOH might hydrolyze the amide back to the acid at high temperatures. Bicarbonate is mild enough to deprotonate the acid without attacking the amide bond.

  • Digestion: Heat the slurry to 50°C with vigorous stirring for 30 minutes.

    • Mechanism:[1][2] This ensures the base penetrates the crystal lattice to neutralize trapped acid.

  • Filtration: Filter the suspension while warm.

    • Result: The filtrate contains the impurity (Sodium Dodecanedioate). The filter cake is your crude this compound.

  • Wash: Rinse the cake with deionized water until the filtrate pH is neutral (pH 7).

ComponentSolubility in 5% NaHCO₃ (aq)Fate
This compound InsolubleRetained on Filter
Dodecanedioic Acid Soluble (as Na salt)Removed in Filtrate
Ammonium Salts SolubleRemoved in Filtrate

Module 2: Recrystallization (The "Fine Polish")

Context: Once the acid is removed, recrystallization is required to remove the mono-amide and improve crystal morphology.

FAQ 2: Which solvent system works for this compound? Ethanol is not dissolving it.

The Solution: Solvents with High Dielectric Constants & H-Bonding Capacity. Long-chain diamides have high lattice energy. Ethanol often fails because it cannot disrupt the intermolecular hydrogen bonds of the diamide network effectively at safe temperatures.

Recommended Solvent: Glacial Acetic Acid (or DMF)

  • Primary Choice: Glacial Acetic Acid.

  • Alternative: N,N-Dimethylformamide (DMF) – Use only if Acetic Acid fails due to higher boiling point requirements.

Protocol: Acetic Acid Recrystallization

  • Dissolution: Add the crude, dry cake to Glacial Acetic Acid. Heat to boiling (118°C) .

    • Ratio: Start with 10 mL/g. Add more in 2 mL increments until dissolved.

  • Hot Filtration: If insoluble particles (dust/inorganic catalysts) remain, filter quickly through a pre-heated glass funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature.

    • Critical Step: Do not use an ice bath immediately. Rapid cooling traps impurities.

  • Collection: Filter the white, pearlescent plates.

  • Desolvation: Wash with cold ethanol (to remove acetic acid) and dry under vacuum at 60°C.

Visualization: Recrystallization Logic Flow

RecrystallizationLogic Start Crude this compound SolventCheck Solvent Selection: Glacial Acetic Acid Start->SolventCheck Heat Heat to Reflux (118°C) SolventCheck->Heat Dissolved Is it fully dissolved? Heat->Dissolved AddSolvent Add 10% more solvent Dissolved->AddSolvent No HotFilter Hot Filtration (Remove mech. impurities) Dissolved->HotFilter Yes AddSolvent->Heat Cooling Slow Cooling to RT (Crystal Growth) HotFilter->Cooling FilterWash Filter & Wash (Cold Ethanol) Cooling->FilterWash Dry Vacuum Dry (60°C) FilterWash->Dry Final Pure this compound Dry->Final

Caption: Logic flow for the recrystallization of high-melting aliphatic diamides using acetic acid.

Module 3: Advanced Troubleshooting

FAQ 3: My product melting point is depressed (e.g., 175°C instead of >180°C). Why?

Diagnosis: This usually indicates the presence of the Mono-amide (12-aminododecanoic acid amide derivative) or trapped solvent.

  • The Cause: The mono-amide disrupts the crystal lattice packing of the diamide, significantly lowering the melting point.

  • The Fix: Perform a Fractional Crystallization .

    • Dissolve in the minimum amount of boiling acetic acid.

    • Cool only to 60°C (not Room Temp).

    • Filter at this temperature. The diamide (less soluble) crystallizes out first; the mono-amide (more soluble due to the acid group or shorter effective chain) remains in the mother liquor.

FAQ 4: The product has a pink/grey hue. How do I remove color?

Diagnosis: Oxidation products or trace metal catalyst residues.

  • The Fix: Activated Carbon Treatment.

    • During the hot dissolution step (Module 2), add Activated Carbon (1-2 wt%) .

    • Stir at reflux for 10 minutes.

    • Perform the Hot Filtration step over a bed of Celite (diatomaceous earth) to remove the carbon.

    • Warning: Carbon is fine; ensure your filter paper is retentive (Whatman Grade 5 or equivalent) to prevent carbon bleeding into the filtrate.

Summary of Chemical Properties

PropertyValue/DescriptionRelevance to Purification
Molecular Formula C₁₂H₂₄N₂O₂Hydrophobic core, polar ends.
Melting Point ~185–190°C (Pure)*High MP requires high-boiling solvents.
Solubility (Water) InsolubleAllows for aqueous washing of salts/acids.
Solubility (Ethanol) Low (Cold), Moderate (Hot)Poor for initial recrystallization; good for washing.
Solubility (Acetic Acid) High (Hot)Ideal recrystallization solvent.
pKa NeutralStable to basic washing (unlike the acid precursor).

*Note: Literature values vary based on crystal polymorphs; pure diamide is distinct from the polymer (Nylon 6,12) which melts ~218°C.[2][3][4][5][6]

References

  • PubChem. (n.d.). Dodecanedioic acid (Precursor Properties). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Recrystallization solvent selection for Dodecanediamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of Dodecanediamide

Executive Summary

Purifying 1,12-dodecanediamide (C₁₂H₂₄N₂O₂) presents a unique challenge compared to its precursors (dodecanedioic acid or 1,12-dodecanediamine). Unlike the diacid (MP ~129°C) or the diamine (MP ~67-69°C), the diamide possesses a significantly higher lattice energy due to an extensive intermolecular hydrogen-bonding network.

This guide addresses the critical solubility paradox: the compound is insoluble in most common organic solvents at room temperature but requires a solvent that remains stable at the high temperatures needed for dissolution.

Part 1: Solvent Selection Matrix

The "Like Dissolves Like" Fallacy: For primary aliphatic diamides, simple polarity rules fail. While polar, the strong crystal lattice resists dissolution in standard polar solvents (like ethanol) unless heated near the solvent's critical point. You require a Hydrogen-Bond Disruptor .

Primary Recommendation: Glacial Acetic Acid
  • Verdict: Gold Standard for high-purity isolation.

  • Mechanism: Acetic acid acts as a proton donor, slightly protonating the amide carbonyl oxygen. This disrupts the intermolecular N-H···O=C hydrogen bonds of the crystal lattice, allowing dissolution at high temperatures (90–110°C).

  • Crystallization: Upon cooling, the lattice energy overcomes the solvent interaction, resulting in high-recovery precipitation of purified crystals.

Secondary Recommendation: DMF (Dimethylformamide)
  • Verdict: Use only if Acetic Acid fails or reacting with acid-sensitive moieties.

  • Mechanism: High dipole moment dissolves the amide effectively.

  • Drawback: High boiling point (153°C) makes solvent removal difficult; crystals often trap solvent (solvates).

Solvent Performance Data
Solvent SystemDissolution Temp (

)
Recovery YieldImpurity RejectionOperational Risk
Glacial Acetic Acid 95°C - 105°CHigh (>85%)Excellent (removes mono-amides)Corrosive vapors
Ethanol (Abs.) Reflux (78°C)*Low (<40%)ModerateFlammable; Requires huge volumes
DMF / Water 100°CModerateGoodDifficult drying; Solvent inclusion
Toluene InsolubleN/AN/APoor solubility for amides

*Note: Ethanol is generally insufficient for C12 diamides unless used in a pressurized vessel or for washing only.

Part 2: Troubleshooting & FAQs

Q1: "I tried refluxing in ethanol, but the solid won't fully dissolve. Should I add more solvent?" A: Stop. Do not add more ethanol. The solubility of C12-diamide in ethanol drops precipitously as chain length increases. You are likely seeing the "saturation plateau."

  • Fix: Switch to Glacial Acetic Acid . The higher boiling point (118°C) and proton-donating capability are necessary to break the lattice.

Q2: "My product 'oiled out' instead of crystallizing. What happened?" A: This usually indicates one of two things:

  • Impurity Depression: Your crude material contains high levels of unreacted ester or mono-amide, depressing the melting point below the solvent's boiling point.

  • Cooling Shock: You cooled the solution too rapidly.

  • Fix: Re-heat to dissolution.[1] Add a "seed crystal" of pure diamide at

    
    . Cool slowly (10°C/hour).
    

Q3: "The melting point is lower than expected (Target: >180°C). Is it wet?" A: Likely, yes. Amides are hygroscopic, and acetic acid can be tenacious.

  • Fix: Dry the crystals in a vacuum oven at 80°C for 12 hours. If using DMF, you must wash the crystals with cold water or methanol before drying to remove the high-boiling solvent.

Q4: "Can I use water as a co-solvent?" A: Only as an Anti-Solvent . Water is a poor solvent for the C12 diamide. However, if you dissolve the compound in hot Acetic Acid or DMF, you can add hot water dropwise to induce crystallization if the yield is low. Warning: Adding water too fast will cause amorphous precipitation (oiling/crashing).

Part 3: Standard Operating Procedure (SOP)

Protocol: Glacial Acetic Acid Recrystallization Target Scale: 10g Crude this compound

Phase 1: Dissolution

  • Place 10g crude diamide in a 250mL round-bottom flask.

  • Add 60mL Glacial Acetic Acid (ratio 1:6 w/v).

  • Add a magnetic stir bar and attach a reflux condenser.

  • Heat to reflux (~118°C) .

  • Checkpoint: If solution is not clear after 10 mins at reflux, add Acetic Acid in 5mL increments until clear.

Phase 2: Hot Filtration (Critical for Polymer Grade)

  • While keeping the solution near boiling, filter through a pre-heated glass frit or fluted filter paper (to remove dust/insoluble polymers).

  • Tip: Pre-heat the funnel with hot acetic acid to prevent premature crystallization clogging the stem.

Phase 3: Crystallization [2][3][4]

  • Allow the filtrate to cool to room temperature undisturbed on a cork ring. (Do not place directly on cold benchtop).

  • Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

Phase 4: Isolation

  • Filter crystals using vacuum filtration (Buchner funnel).

  • Wash 1: Rinse with 10mL cold Glacial Acetic Acid.

  • Wash 2: Rinse with 20mL cold Water (to remove acid traces) or Acetone (for faster drying).

  • Dry in vacuum oven at 80°C.

Part 4: Visualization

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude this compound CheckSolubility Test Solubility in Hot Acetic Acid (100°C) Start->CheckSolubility Dissolves Fully Dissolves? CheckSolubility->Dissolves AceticRoute Proceed with Acetic Acid Recrystallization Dissolves->AceticRoute Yes (Clear Solution) CheckDMF Test Solubility in Hot DMF (100°C) Dissolves->CheckDMF No (Turbid) DMFRoute Proceed with DMF + Water Anti-Solvent CheckDMF->DMFRoute Dissolves Insoluble Check Identity: Is it Crosslinked Polymer? CheckDMF->Insoluble Insoluble

Caption: Logical flow for selecting the optimal solvent based on solubility behavior.

Diagram 2: Recrystallization Workflow

RecrystallizationFlow cluster_0 Phase 1: Dissolution cluster_1 Phase 2: Purification cluster_2 Phase 3: Isolation Step1 Crude Solid + Acetic Acid Step2 Heat to Reflux (118°C) Step1->Step2 Step3 Hot Filtration (Remove Insolubles) Step2->Step3 Step4 Slow Cooling (RT -> 4°C) Step3->Step4 Step5 Vacuum Filtration Step4->Step5 Step6 Wash (Acid -> Water) Step5->Step6 Step7 Vacuum Dry (80°C) Step6->Step7

Caption: Step-by-step unit operations for the purification of this compound.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Context: General principles of amide hydrogen bonding and solubility).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Context: Standard protocols for recrystallization of refractory amides using acetic acid).

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. (Context: Verification of chemical structure and properties).

  • ChemicalBook. (n.d.). 1,12-Dodecanediamine vs Dodecanedioic Acid Properties. (Context: Differentiation of melting points between diamine, diacid, and diamide).

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. (Context: Industrial best practices for solvent screening).

Sources

Minimizing thermal degradation of Dodecanediamide during processing

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dodecanediamide (DDDA) Processing Internal Knowledge Base | ID: DDDA-PROC-001 | Revision: 2.4[1][2][3]

Welcome to the Advanced Materials Processing Support Desk. I am Dr. Aris, Senior Application Scientist. Below is the technical guide for stabilizing 1,12-Dodecanediamide (DDDA) during thermal processing. This guide moves beyond basic handling to address the specific chemical fragilities of long-chain aliphatic diamides.

Part 1: The Core Directive (Processing Strategy)

This compound is a high-melting C12 monomer.[1][2][3] Unlike its acid precursor (dodecanedioic acid, Mp ~129°C) or amine precursor (1,12-dodecanediamine, Mp ~67°C), the diamide possesses a strong hydrogen-bonding network that elevates its melting point significantly (typically >180°C).[2][3]

The Central Conflict: To process it (melt blending, polymerization, or recrystallization), you must exceed its high melting point.[2][3] However, at these temperatures (>190°C), three degradation pathways activate simultaneously:

  • Oxidative Dehydrogenation: Causes yellowing (chromophore formation).[2]

  • Thermal Deamidation/Dehydration: Releases ammonia (

    
    ) or water, forming nitriles or cross-linked imides.
    
  • Hydrolysis: Reverts the amide to acid if moisture is present (>0.05%).

Your "Golden Path" Protocol:

  • Atmosphere: Strict

    
     ppm 
    
    
    
    (Nitrogen/Argon sparge).[2]
  • Moisture: Feedstock must be dried to

    
     wt.
    
  • Residence Time: Minimize time in the melt phase (

    
     mins at 
    
    
    
    ).

Part 2: Troubleshooting Guide (Symptom-Based)

Use this matrix to identify the root cause of your degradation issue.

Symptom Chemical Mechanism Root Cause Immediate Action
Yellow/Brown Discoloration Oxidation (

-C-H abstraction)
Oxygen leakage in the reactor/extruder.[1][2][3]Check

blanket pressure. Add antioxidant (e.g., hindered phenol).
Bubbles / Gas Evolution Deamidation or Dehydration Overheating (

) or Acid Catalysis.[1][2]
Reduce process temp. Check for acidic impurities (residual dodecanedioic acid).[2]
Ammonia Smell Imide Formation (Cyclization)Thermal dimerization releasing

.[1][2]
Reduce residence time.[1][2] This reaction is equilibrium-driven; remove

to push forward, seal to suppress.[1][3]
Melting Point Depression Hydrolysis Moisture present in feedstock.[1][2]Dry DDDA at 80°C (vacuum) for 4h. Ensure dew point of carrier gas is

.[1][2]
Insoluble "Gel" Specs Cross-linking (Transamidation)Localized hot spots or extreme residence time.[1][2]Clean extruder screw/reactor walls.[1][2] Check shear heating.

Part 3: Deep Dive & Mechanisms

The Yellowing Pathway (Oxidation)

At temperatures near


, trace oxygen attacks the methylene group 

to the nitrogen. This forms a hydroperoxide, which decomposes into conjugated imines (chromophores).

Prevention:

  • Inert Sparging: Sparging the powder before melting is more effective than blanket inerting the melt, as it removes adsorbed oxygen from the crystal surface.

  • Stabilizers: Add 1000-2000 ppm of a phosphite stabilizer (e.g., Tris(2,4-di-tert-butylphenyl)phosphite) to scavenge hydroperoxides.[1][2][3]

The Ammonia/Nitrile Pathway

Primary amides are thermally unstable relative to nitriles at high temperatures.

  • Reaction A (Dehydration):

    
    [1][2][3]
    
  • Reaction B (Deamidation/Imidization):

    
    [1][2][3]
    

Note: Reaction B leads to branching and cross-linking (gels).

Visualizing the Degradation Workflow

DDDA_Degradation DDDA This compound (Intact Monomer) Heat Thermal Processing (>190°C) DDDA->Heat Oxidation Oxidation Pathway (O2 present) Heat->Oxidation Leakage Hydrolysis Hydrolysis Pathway (H2O present) Heat->Hydrolysis Wet Feed Pyrolysis Anaerobic Pyrolysis (High T, Inert) Heat->Pyrolysis Prolonged Time Yellowing Chromophores (Yellowing) Oxidation->Yellowing Acid Dodecanedioic Acid (Mp Depression) Hydrolysis->Acid Nitrile Dodecanedinitrile + Water Pyrolysis->Nitrile - H2O Imide Cross-linked Imides + Ammonia Pyrolysis->Imide - NH3

Caption: Figure 1.[1][2][3] Thermal degradation pathways of this compound showing critical dependencies on Oxygen, Moisture, and Temperature.

Part 4: Analytical Validation (FAQ)

Q: How do I quantify the degradation level of my processed DDDA?

You need a multi-modal approach. Relying on just one method is insufficient for amides.[2]

MethodWhat it DetectsTarget Value (Pure DDDA)
DSC (Differential Scanning Calorimetry) Melting point depression (indicates impurities/acid).[1][2][3]Sharp peak (verify specific batch Mp, typically >180°C).[2]
TGA (Thermogravimetric Analysis) Volatiles (Water/Ammonia) and onset of gross decomposition.[1][2]

wt loss below 250°C.
FTIR (Fourier Transform Infrared) Appearance of Nitrile (

) or Imide peaks.[1][2]
Nitrile: ~2250 cm⁻¹ (Absent).[2] Imide: ~1735 cm⁻¹ (Absent).[2]
Colorimetry (CIE Lab*) Yellowing Index (YI).[1][2]YI

(White).[2]

Q: Can I re-process degraded DDDA? A: Generally, no .

  • If it is yellowed : The chromophores are catalytic. Re-melting will accelerate further degradation.[2]

  • If it smells of ammonia : You have changed the stoichiometry (N/C ratio). It is no longer pure this compound.[2]

  • Recovery: Recrystallization from ethanol or acetic acid may salvage the monomer, but it is often cost-prohibitive compared to fresh feedstock.[1][3]

References

  • Thermal Stability of Polyamides & Precursors

    • Mechanism of the degradation of polyamides. NIST Technical Series.[2] (Detailed kinetics on C-N bond scission and ammonia evolution).

  • Amide-Nitrile Dehydration

    • Efficient New Protocols for Converting Primary Amides into Nitriles.[2] ACS Omega.[2] (Discusses the thermal and chemical dehydration pathways of primary amides). [2]

  • General Aliphatic Amide Properties

    • Nylon 6/12 (Polymer of DDDA) Thermal Data. Sigma-Aldrich / Merck.[1][2][3] (Provides baseline thermal stability data for the polymeric form, relevant for high-temp processing limits).

  • Degradation Analysis

    • Thermal Degradation Studies of Some Aliphatic Polyamides Using Hyphenated Techniques. ResearchGate.[2] (Methodology for using TGA-MS to detect ammonia and water evolution).

Sources

Technical Support Center: Hydrolytic Stabilization of Dodecanediamide (PA1212) Systems

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #C12-HYDRO-STAB Subject: Improving Hydrolytic Stability in Long-Chain Polyamides (LCPAs) Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division

Introduction: The C12 Advantage & Vulnerability

Welcome to the technical support center. You are likely working with Polyamide 1212 (PA1212) or similar long-chain polyamides derived from 1,12-dodecanedioic acid and 1,12-dodecanediamine .

The Paradox: Dodecanediamide-based polymers are chosen for their hydrophobicity. The long methylene chains (


)

between amide groups significantly lower the water absorption rate compared to PA6 or PA66. However, hydrolytic degradation remains a critical failure mode, particularly in:
  • In-vivo environments (implants, drug delivery).

  • Automotive cooling systems (glycol/water mixtures at

    
    C).
    
  • Offshore applications (flexible risers).

This guide addresses the specific chemical mechanisms to arrest hydrolysis and extend polymer half-life.

Module 1: Chemical Stabilization (The "Carbodiimide" Protocol)

Issue: My polymer loses molecular weight (Mn) rapidly in aqueous acidic environments.

Diagnosis: Autocatalytic Hydrolysis. Hydrolysis in polyamides is acid-catalyzed. As the amide bond cleaves, it generates a carboxylic acid end-group. This increases the local acidity, accelerating the degradation of remaining bonds. This is a "runaway" reaction.

Solution: Incorporate Polymeric Carbodiimides . Carbodiimides act as "acid scavengers." They react with the newly formed carboxylic acid groups to form stable N-acyl urea structures, effectively "recapping" the broken chain and stopping the catalytic cycle.

Mechanism of Action

HydrolysisStabilization Amide Amide Bond (-CO-NH-) Cleavage Chain Scission Amide->Cleavage Hydrolysis Water H2O / H+ Water->Cleavage AcidEnd Carboxylic Acid (-COOH) Cleavage->AcidEnd AmineEnd Amine (-NH2) Cleavage->AmineEnd AcidEnd->Amide Catalyzes Further Hydrolysis (Bad) Urea Stable N-Acyl Urea (Inactive) AcidEnd->Urea Reacts with Carbodiimide Carbodiimide Stabilizer (-N=C=N-) Carbodiimide->Urea Intercepts

Figure 1: The stabilization pathway.[1][2][3] Without the stabilizer (green), the acid end-group (red) catalyzes further breakdown. The carbodiimide intercepts the acid, neutralizing the catalyst.

Implementation Protocol
ParameterRecommendationTechnical Rationale
Additive Type Polymeric Carbodiimide (e.g., aromatic polycarbodiimide)Monomeric carbodiimides are volatile and can migrate out. Polymeric versions remain entangled in the matrix.
Dosage 0.5% – 2.0% wt <0.5% is insufficient for long-term scavenging; >2.5% may induce cross-linking or yellowing.
Feeding Point Twin-screw Compounding (Downstream)Add into the melt after the polymer is fully fused to prevent premature reaction during heating.
Process Temp < 280°CCarbodiimides can degrade thermally above 300°C, losing reactivity.

Module 2: Synthesis & Stoichiometry Control

Issue: My initial polymer has poor hydrolytic resistance even before aging.

Diagnosis: Improper End-Group Balance. If your polymerization leaves an excess of Carboxylic Acid End-Groups (CEG) , the polymer is "primed" for hydrolysis. A high CEG concentration acts as a built-in catalyst.

Solution: Target Amine-Rich End-Capping . Polyamides with Amine End-Groups (AEG) are kinetically more stable against acid hydrolysis than those with Carboxylic Acid End-Groups (CEG).

Troubleshooting the Synthesis Workflow
  • Stoichiometric Offset:

    • Use a slight excess of 1,12-dodecanediamine (approx 1.01 : 1.00 ratio).

    • Goal: Ensure the final polymer chains end in

      
      , not 
      
      
      
      .
  • Moisture Control (The "0.02%" Rule):

    • Step: Dry all monomers to <0.02% moisture content before polymerization.

    • Reason: Water acts as a chain terminator in polycondensation.[4] Excess water limits Molecular Weight (Mw) build-up, leaving more vulnerable end-groups per gram of material.

  • Solid State Polymerization (SSP):

    • If melt polymerization yields low Mw, perform SSP.

    • Protocol: Heat pellets to 10-20°C below melting point (approx. 160°C for PA1212) under high vacuum or nitrogen flow for 12-24 hours.

    • Result: Increases chain length, reducing the density of end-groups.

Module 3: Crystallinity & Morphology Engineering

Issue: Degradation is non-linear; it starts slow and then spikes.

Diagnosis: Chemo-Crystallization Failure. Hydrolysis occurs almost exclusively in the amorphous phase .[5] The crystalline domains are impermeable to water. As amorphous chains degrade, the water eventually accesses the "tie molecules" holding crystals together, leading to sudden mechanical failure (embrittlement).

Solution: Maximize Initial Crystallinity. this compound-based polymers have high crystallization potential due to the flexible C12 chain allowing easy folding.

Optimization Table: Processing for Stability
VariableAdjustmentEffect on Stability
Cooling Rate Slow Cool (e.g., hot mold >80°C)Promotes larger, more perfect crystals. Reduces amorphous fraction available for water attack.
Annealing Post-mold heat treat (120°C, 2h)Relieves internal stress and increases crystallinity index (

).
Nucleating Agents Add Talc or Silica (0.1%)Increases crystallization rate, creating a finer, more uniform spherulite structure that tortuously slows water diffusion.

Module 4: Validation & Testing Protocols

Question: How do I prove my stability improvements are real?

Do not rely on simple water immersion. You must distinguish between reversible water absorption (plasticization) and irreversible hydrolysis (chain scission).

Protocol: The Arrhenius Accelerated Aging Test
  • Sample Prep: Injection molded ISO tensile bars (dry).

  • Media: pH 7.0 buffer (neutral) and pH 4.0 buffer (acidic challenge).

  • Conditions: Three temperature points: 60°C, 80°C, 95°C.

  • Timepoints: 0, 100, 250, 500, 1000 hours.

  • Measurement:

    • Viscosity Number (VN): Dissolve in m-cresol. A drop in VN correlates directly to molecular weight loss.

    • Tensile Strength: Monitor for "Sudden Death" (brittle transition).

Data Interpretation

Use the Arrhenius Equation to predict lifetime at service temperature (


):


  • 
     : Rate of degradation (slope of VN vs. Time).
    
  • 
     : Activation Energy.
    
  • Success Criteria: A stabilized PA1212 system should show a <10% drop in Viscosity Number after 1000 hours at 80°C.

FAQ: Common Experimental Hurdles

Q: Can I use PA1212 for medical implants? A: Yes, but standard grades are not sufficient. You must use a "Medical Grade" which typically implies:

  • No toxic stabilizers (some carbodiimides are irritants; look for biocompatible grades).

  • High purity monomers (removes oligomers).

  • Gamma sterilization resistance (C12 chains are relatively stable under radiation compared to aromatic polymers).

Q: My polymer turns yellow after adding the stabilizer. A: Carbodiimides can cause yellowing upon oxidation.

  • Fix: Add a phenolic antioxidant (e.g., Irganox 1098) at 0.5% alongside the hydrolysis stabilizer.

Q: Why does my PA1212 degrade faster than PA6 in oil environments? A: It shouldn't. PA1212 is generally more resistant to oil/fuel than PA6 due to its hydrophobicity. If you see degradation, check for aminolysis (reaction with amines in the oil additives) rather than hydrolysis.

References

  • Larché, J. F., et al. (2012). Role of the crystalline phase in the hydrolytic degradation of polyamide 11 and 12. Polymer Degradation and Stability.[2][4][6][7][8][9][10][11] Link

  • LANXESS Corporation. (2020). Stabaxol®: Hydrolysis Stabilization for Polyamides and Polyesters. Technical Information. Link

  • Deshpande, A., et al. (2018). Mechanism of Hydrolysis in Polyamides: A Review. Journal of Applied Polymer Science. Link

  • Zhang, H., et al. (2016). Synthesis and Properties of Polyamide 1212. Journal of Macromolecular Science, Part B. Link

  • Gijsman, P., et al. (1994). The mechanism of the hydrolysis of polyamides and the effect of carbodiimides. Polymer Degradation and Stability.[2][4][6][7][8][9][10][11] Link

Sources

Technical Support Center: Dodecanediamide (DDDA) Particle Size Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dodecanediamide (C₁₂H₂₄N₂O₂) presents unique challenges in particle size engineering due to its long aliphatic chain (imparting waxy/hydrophobic characteristics) and its polar amide headgroups (creating strong hydrogen bonding networks). Researchers often encounter difficulties with agglomeration, static charge buildup, and thermal softening during milling.

This guide provides a self-validating workflow for controlling PSD through two primary vectors: Bottom-Up (Crystallization) and Top-Down (Mechanical Comminution) .

Module 1: Crystallization Dynamics (Bottom-Up Control)

Objective: Define particle size during formation to minimize the need for destructive milling.

Core Principle: Supersaturation Control

The particle size of DDDA is inversely proportional to the nucleation rate. High supersaturation yields many small nuclei (fines), while low supersaturation promotes the growth of fewer, larger crystals.

Recommended Solvent Systems

DDDA is insoluble in water but soluble in hot alcohols and polar aprotic solvents.

  • Primary Solvent: Ethanol or Isopropanol (at >60°C).

  • Anti-Solvent: Water (chilled).

Protocol: Controlled Cooling Crystallization
  • Dissolution: Dissolve DDDA in Ethanol at 70°C until clear.

  • Filtration: Pass through a 0.2 µm PTFE filter to remove insoluble debris (heterogeneous nucleation sites).

  • Seeding (Critical Step):

    • Target: Monomodal distribution.

    • Action: At 60°C (metastable zone), add 1-2% w/w of micronized DDDA "seed" crystals.

  • Cooling Ramp:

    • Fast Cooling (>1°C/min): Generates fine needles (<10 µm) – high aspect ratio.

    • Slow Cooling (<0.1°C/min): Generates larger, blockier prisms (>50 µm) – better flowability.

Visualization: Crystallization Control Loop

CrystallizationLoop Start Crude DDDA Dissolution Dissolution (Ethanol @ 70°C) Start->Dissolution Seeding Seeding Point (Metastable Zone) Dissolution->Seeding Clear Solution Cooling Cooling Rate Control Seeding->Cooling Growth Crystal Growth Cooling->Growth Slow Ramp (<0.1°C/min) Nucleation Secondary Nucleation (Avoid for Narrow PSD) Cooling->Nucleation Fast Ramp (>1°C/min) Filtration Filtration & Drying Growth->Filtration Nucleation->Filtration

Figure 1: Decision pathway for crystallization. Slow cooling promotes growth on seeds (narrow PSD), while fast cooling triggers spontaneous nucleation (fines).

Module 2: Mechanical Comminution (Top-Down Control)

Objective: Reduce particle size of coarse crystals to a target


 (e.g., 5-10 µm) without degrading the material.
The Challenge: Thermal Softening

While DDDA has a high melting point, its aliphatic chain causes it to behave like a wax under shear stress.

  • Risk: If the milling chamber temperature exceeds the material's softening point (often much lower than

    
    ), the powder will smear and cake (coating the liner).
    
Preferred Method: Fluidized Bed Jet Milling

Unlike ball milling, jet milling uses gas expansion (Joule-Thomson effect) to cool the milling zone, making it ideal for heat-sensitive amides.

Troubleshooting Guide: Jet Milling

SymptomProbable CauseCorrective Action
Material Caking / Build-up Chamber temp > Softening PointSwitch to Cryogenic Mode: Use chilled Nitrogen (-20°C) as the grinding gas.
Broad PSD (High Span) Classifier speed too lowIncrease classifier wheel speed (RPM). This rejects coarse particles back into the grinding zone.
Excessive Fines (

too low)
Feed rate too lowIncrease feed rate. Higher particle concentration cushions impacts, reducing "over-grinding."
Low Yield Static adhesion to cycloneGround the unit. Add 0.5% fumed silica (Aerosil®) as a flow aid pre-milling.
Visualization: Jet Milling Logic Tree

JetMilling Problem Milling Issue Caking Chamber Caking Problem->Caking BroadPSD Broad Distribution Problem->BroadPSD Static Static/Low Yield Problem->Static TempCheck Check Gas Temp Caking->TempCheck ActionCryo Enable Cryo-N2 TempCheck->ActionCryo Temp > 30°C ClassCheck Classifier Speed BroadPSD->ClassCheck ActionRPM Increase RPM ClassCheck->ActionRPM Too Coarse ActionAdd Add 0.5% Silica Static->ActionAdd

Figure 2: Troubleshooting logic for Jet Milling DDDA. Thermal management is the primary control variable.

Module 3: Characterization & Validation (Metrology)

Question: My laser diffraction results vary wildly between runs. Is the machine broken?

Answer: Likely not. DDDA is hydrophobic and prone to agglomeration. Dry dispersion often fails to break these agglomerates, leading to "ghost" large particles.

Protocol: Wet Dispersion Method (Standard)

To validate your PSD, you must use a wet dispersion method that ensures discrete particles.

  • Dispersant: Water + 0.1% Tween 80 (Polysorbate 80).

    • Why: Tween 80 lowers surface tension, allowing water to wet the waxy DDDA surface.

  • Refractive Index (RI): Use 1.52 (standard for aliphatic amides) with an absorption of 0.01 .

  • Sonication: Apply ultrasound for 60 seconds inside the measurement cell.

    • Check: Monitor the obscuration. If it drops during sonication, agglomerates are breaking. If it stabilizes, you have discrete particles.

Frequently Asked Questions (FAQ)

Q1: Can I use Ball Milling for DDDA?

  • A: It is not recommended. The high energy impact of ball milling generates localized heat, which often causes DDDA to smear onto the balls and jar walls. If you must use a ball mill, use a wet milling technique (in ethanol) to dissipate heat.

Q2: Why are my crystals needle-shaped?

  • A: Long-chain amides naturally form needles due to preferential hydrogen bonding along one axis. To get "blockier" particles (lower aspect ratio), use a slower cooling rate and a solvent with higher viscosity, or use temperature cycling (Ostwald ripening) to dissolve the fine needle tips.

Q3: What is the target moisture content?

  • A: <0.5%. Residual moisture can act as a plasticizer, lowering the softening point and causing issues during milling or storage. Always dry the filter cake under vacuum at 60°C before milling.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press.
  • Niazi, S. K. (2009). Handbook of Pharmaceutical Manufacturing Formulations. CRC Press. (Reference for milling waxy excipients).
  • Friedman, M. (2004). Chemistry, Biochemistry, and Safety of Acrylamide. A Review.

Validation & Comparative

Advanced Spectroscopic Characterization of Dodecanediamide: A Comparative FTIR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a rigorous technical framework for the identification, structural validation, and purity assessment of Dodecanediamide (DDDA) using Fourier Transform Infrared (FTIR) spectroscopy. Audience: Pharmaceutical formulation scientists, polymer chemists, and QC analysts. Core Value: Unlike generic spectral libraries, this analysis correlates specific vibrational modes with DDDA’s performance characteristics—specifically its crystallinity, hydrogen-bonding network, and thermal stability—benchmarked against its precursor, Dodecanedioic Acid.

Chemical Context & Structural Logic

This compound (


) is the primary diamide derivative of dodecanedioic acid. Its performance in drug delivery systems (e.g., polyester amide carriers) and engineering polymers (Nylon 6/12 intermediates) is governed by its ability to form robust intermolecular hydrogen bond networks.

Structural Differentiators:

  • Symmetry: The molecule possesses

    
     symmetry (in extended conformation), leading to mutual exclusion rules, though often broken in the solid state due to crystal packing.
    
  • Functionality: Two primary amide groups (

    
    ) flanking a hydrophobic 
    
    
    
    alkyl chain.
  • Critical Quality Attribute (CQA): The integrity of the amide "head" and the crystallinity of the alkyl "tail" are directly observable via FTIR.

Diagram 1: Structural Synthesis & Vibrational Logic

G Acid Dodecanedioic Acid (Precursor) HOOC-(CH2)10-COOH Amide This compound (Target) H2NOC-(CH2)10-CONH2 Acid->Amide Amidation OH_Stretch Broad OH Stretch (2500-3300 cm-1) DISAPPEARS Acid->OH_Stretch NH_Stretch NH Doublet (3180-3350 cm-1) APPEARS Amide->NH_Stretch CO_Shift C=O Shift (Acid: ~1700 -> Amide: ~1650) Amide->CO_Shift

Caption: Transformation logic showing the spectral evolution from acid precursor to diamide target.

Experimental Protocol: Self-Validating Methodology

To ensure reproducibility and distinguish spectral artifacts from real structural features, follow this protocol.

Sample Preparation
  • Technique of Choice: ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.

    • Reasoning: DDDA is a high-melting solid.[1] KBr pellets can introduce moisture (hygroscopic KBr), creating a broad water band at 3400 cm⁻¹ that obscures the critical Amide A doublet.

  • Alternative: Nujol Mull (if ATR is unavailable), but this obscures C-H alkyl stretches.

Acquisition Parameters
ParameterSettingRationale
Resolution 2 cm⁻¹Necessary to resolve the Amide I/II splitting and crystal splitting in the CH₂ rocking region (720 cm⁻¹).
Scans 32 or 64Optimizes Signal-to-Noise (S/N) ratio for minor impurity bands.
Apodization Blackman-HarrisMinimizes side-lobes for sharp crystalline peaks.
Range 4000 – 600 cm⁻¹Covers all fundamental group frequencies and the fingerprint region.

Spectral Analysis & Peak Interpretation

The spectrum of this compound is defined by three distinct regions.

Region 1: High Wavenumber (3500 – 2800 cm⁻¹)

This region confirms the identity of the primary amide and the integrity of the alkyl chain.

Frequency (cm⁻¹)AssignmentMode DescriptionInterpretation Note
3350 – 3400

Asymmetric StretchPrimary Amide Marker. A sharp doublet here distinguishes diamides from secondary amides (monomers).
3180 – 3200

Symmetric StretchThe second part of the doublet. Intensity ratio correlates with H-bonding strength.
2918

Asymmetric Alkyl StretchCharacteristic of the

backbone.
2850

Symmetric Alkyl StretchSharpness indicates high crystallinity of the methylene chain.
Region 2: The Amide Region (1700 – 1500 cm⁻¹)

This is the "Heartbeat" of the molecule, revealing the electronic environment of the carbonyl group.

  • Amide I (1640 – 1660 cm⁻¹):

    • Dominated by

      
       stretching (80%).
      
    • Shift Logic: Appears at a lower frequency than the acid precursor (~1700 cm⁻¹) due to resonance delocalization of the lone pair on Nitrogen into the Carbonyl, and strong intermolecular Hydrogen Bonding in the solid state.

  • Amide II (1600 – 1620 cm⁻¹):

    • Coupling of

      
       bending (60%) and 
      
      
      
      stretching (40%).
    • Diagnostic: This band is absent in lactams and significantly different in secondary amides. Its presence confirms the acyclic primary diamide structure.

Region 3: Fingerprint & Crystallinity (1500 – 700 cm⁻¹)
  • 1465 cm⁻¹:

    
     Scissoring.
    
  • 1420 cm⁻¹:

    
     Axial Stretch (specific to primary amides).
    
  • 720 cm⁻¹:

    
     Rocking.
    
    • Critical Insight: In crystalline long-chain amides, this peak often splits (720 + 730 cm⁻¹) due to inter-chain coupling in the unit cell (orthorhombic packing). A singlet suggests an amorphous or hexagonal phase.

Diagram 2: Vibrational Pathway Analysis

SpectrumFlow Input Raw Spectrum Region1 3500-3000 cm-1 Input->Region1 Region2 1700-1600 cm-1 Input->Region2 Region3 < 1000 cm-1 Input->Region3 Decision1 Doublet Present? Region1->Decision1 Decision2 Amide I < 1680? Region2->Decision2 Decision3 Peak 720 Split? Region3->Decision3 Result1 Primary Amide Confirmed Decision1->Result1 Yes Result2 Secondary/Tertiary Amide Decision1->Result2 No Result3 Strong H-Bonding (Solid) Decision2->Result3 Yes Result4 High Crystallinity Decision3->Result4 Yes

Caption: Decision tree for spectral validation of this compound quality.

Comparative Performance Analysis

To validate DDDA against alternatives, we compare it with its acid precursor and a shorter-chain homolog (Adipamide).

FeatureThis compound (DDDA)Dodecanedioic Acid (Precursor)Adipamide (C6 Homolog)
H-Bonding Motif Strong 3D Network (High MP)Dimers (Lower MP)Strong 3D Network
Amide I (

)
~1650 cm⁻¹ (Sharp)~1690-1710 cm⁻¹ (Sharp)~1660 cm⁻¹
OH Region AbsentBroad (2500-3300 cm⁻¹)Absent
NH Region Distinct DoubletAbsentDistinct Doublet
Hydrophobicity High (C10 Chain)Moderate (Polar Head)Low (C4 Chain)
Application Slip Agent, Polymer LinkerNylon 612 MonomerNylon 66 Monomer

Performance Insight: The shift from Acid to Diamide removes the acidic proton, eliminating potential reactivity with basic APIs in pharmaceutical formulations. The high crystallinity (evidenced by the 720 cm⁻¹ split) makes DDDA an excellent anti-blocking agent , as it blooms to the surface of films effectively, unlike the more soluble acid form.

References

  • NIST Chemistry WebBook. Dodecanedioic acid IR Spectrum. National Institute of Standards and Technology. Link

  • ChemicalBook. Dodecanedioic acid Properties and Melting Point.Link

  • SpectraBase. General Amide Spectral Data & 1,12-Dodecanediol comparisons. Wiley Science Solutions. Link

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. (Standard text for primary amide doublet assignment).
  • Corvay Specialty Chemicals. Dodecanedioic Acid (DDDA) Technical Data Sheet.Link

Sources

Comparative Characterization Guide: 1H & 13C NMR of Dodecanediamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dodecanediamide (1,12-dodecanediamide) is a critical C12 aliphatic diamide used as a high-performance intermediate in polymerization (nylon-6,12 precursors), surfactant chemistry, and pharmaceutical formulations. Accurate structural characterization is often hindered by its amphiphilic nature and poor solubility in standard organic solvents like chloroform (


).

This guide provides an authoritative protocol for the NMR characterization of this compound. Unlike standard datasheets, we focus on the comparative analysis against its precursor, Dodecanedioic Acid , to provide a definitive "Proof of Synthesis" workflow. We also address the critical role of solvent selection (DMSO-


 vs. 

) in resolving amide proton signals.

Molecular Context & Characterization Strategy

The conversion of Dodecanedioic Acid to this compound involves the transformation of terminal carboxylic acid groups into primary amides. NMR spectroscopy is the gold standard for validating this transformation because it unambiguously detects the loss of the acidic proton and the formation of the characteristic


 doublet/broad singlets.
Characterization Workflow

The following decision tree outlines the optimized workflow for characterizing long-chain fatty diamides, prioritizing solvent selection to prevent aggregation and signal broadening.

CharacterizationWorkflow Start Crude Product (this compound) Solubility Solubility Check (Critical Step) Start->Solubility CDCl3 CDCl3 (Poor Solubility) Solubility->CDCl3 Avoid DMSOd6 DMSO-d6 (Recommended) Solubility->DMSOd6 Standard TFA TFA-d (For Aggregates) Solubility->TFA Alternative H1_NMR 1H NMR Acquisition (d1 > 2s for integration) CDCl3->H1_NMR Broad Signals DMSOd6->H1_NMR C13_NMR 13C NMR Acquisition (>1000 scans) DMSOd6->C13_NMR TFA->H1_NMR Analysis Comparative Analysis vs. Precursor Acid H1_NMR->Analysis C13_NMR->Analysis

Figure 1: Optimized NMR characterization workflow for long-chain diamides. DMSO-


 is prioritized to break intermolecular H-bonding.

Experimental Protocol

Solvent Selection: The "Make or Break" Factor

This compound exhibits strong intermolecular hydrogen bonding, leading to poor solubility and signal broadening in non-polar solvents like Chloroform-d (


).
  • Recommended Solvent: Dimethyl Sulfoxide-

    
     (DMSO-
    
    
    
    )
    . It effectively disrupts hydrogen bonding, sharpening the amide signals and allowing for accurate integration.
  • Alternative: Trifluoroacetic acid-

    
     (TFA-
    
    
    
    ) can be used if the sample is highly crystalline, but it will protonate the amide, shifting signals significantly.
Acquisition Parameters
  • Concentration: 10–15 mg in 0.6 mL DMSO-

    
    .
    
  • Temperature: 298 K (25°C). Heating to 313 K (40°C) can further sharpen amide peaks if broadening is observed.

  • Relaxation Delay (d1): Set to

    
     seconds to ensure full relaxation of the rigid amide protons for quantitative integration.
    

1H NMR Comparative Analysis

The most distinct feature of this compound in DMSO-


 is the appearance of two non-equivalent amide protons due to restricted rotation around the C-N bond, a phenomenon not visible in the precursor acid.
Comparative Data: Amide vs. Acid Precursor[1]
AssignmentDodecanedioic Acid (Precursor)This compound (Product) Shift (

)
Multiplicity
Solvent

DMSO-

--
-COOH 11.0 - 12.0 ppm (Broad)Absent --
-CONH2 (A) N/A~7.20 ppm N/ABroad Singlet
-CONH2 (B) N/A~6.65 ppm N/ABroad Singlet

-CH2
2.37 ppm2.02 ppm -0.35 ppmTriplet (

Hz)

-CH2
1.63 ppm1.48 ppm -0.15 ppmMultiplet
Bulk CH2 1.28 ppm1.24 ppm -0.04 ppmBroad Singlet
Expert Insight: The Alpha-Proton Shift

The most reliable indicator of successful amidation (besides the NH peaks) is the upfield shift of the


-methylene protons (the 

adjacent to the carbonyl).
  • In Acid: The electron-withdrawing -COOH group deshields these protons to ~2.37 ppm .

  • In Amide: The amide group is less electron-withdrawing than the carboxylic acid, causing an upfield shift to ~2.02 ppm .

  • Validation: If you observe a triplet at 2.37 ppm in your final product, you have unreacted starting material.

13C NMR Comparative Analysis

Carbon NMR provides the definitive structural skeleton confirmation. The key diagnostic is the carbonyl carbon shift.

Comparative Data
Carbon EnvironmentDodecanedioic Acid (

ppm)
This compound (

ppm)
Structural Significance
Carbonyl (C=O) 177.8174.5 Amide carbonyl is shielded relative to acid.

-Carbon
34.235.5 Adjacent to carbonyl.

-Carbon
24.925.1 Beta-position.
Bulk Chain 29.0 - 29.528.7 - 29.0 Internal methylene chain.

Note: Values are approximate based on DMSO-


 calibration (

ppm).
Mechanism of Shift

The carbonyl carbon in an amide (


) resonates upfield (lower ppm) compared to a carboxylic acid (

) because the nitrogen atom is a better electron donor (via resonance) than the hydroxyl oxygen, increasing the electron density at the carbonyl carbon.

Troubleshooting & Common Artifacts

"Phantom" Peaks in the Amide Region

In DMSO-


, primary amides often show two distinct peaks for the 

protons (e.g., 6.7 ppm and 7.2 ppm).
  • Cause: Restricted rotation around the C-N bond creates two distinct environments (cis and trans to the carbonyl oxygen).

  • Action: Do not mistake this for an impurity. Heating the sample (e.g., to 50°C) may cause these peaks to coalesce into a single broad singlet.

Water Contamination

DMSO-


 is hygroscopic. A water peak often appears at 3.33 ppm .
  • Interference: This can overlap with the

    
    -CH2 signal if the resolution is poor.
    
  • Solution: Use ampoules of "100% atom" D-DMSO or add molecular sieves.

Residual Solvent Signals

Be aware of common impurities introduced during synthesis workup:

  • Ethanol: Triplet at 1.06 ppm, Quartet at 3.44 ppm (in DMSO).

  • Ethyl Acetate: Singlet at 1.99 ppm, Quartet at 4.03 ppm, Triplet at 1.17 ppm (in DMSO).

References

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • National Institute of Standards and Technology (NIST). Dodecanedioic acid Mass and NMR Data. NIST Chemistry WebBook. [Link]

  • PubChem. Dodecanedioic Acid Compound Summary. National Library of Medicine. [Link]

Sources

HPLC Method Development for Dodecanediamide Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Analyte Challenge

Dodecanediamide (


) presents a classic analytical paradox: it is a robust, stable industrial intermediate used in high-performance polymers, yet it is chemically "fragile" in terms of detectability.[1] Lacking a conjugated 

-system, it exhibits negligible UV absorbance above 210 nm.[1]

Traditional HPLC methods often force detection at 200–210 nm, resulting in noisy baselines, high solvent interference, and an inability to accurately quantify impurities with different response factors.[1] While Gas Chromatography (GC) is a viable alternative, the high boiling point of C12-diamides introduces thermal degradation risks during injection.

This guide advocates for a paradigm shift from Low-UV HPLC to Charged Aerosol Detection (CAD) as the gold standard for purity assessment, providing superior sensitivity, uniform response, and gradient compatibility.[1]

Strategic Analysis: Method Selection Architecture

The following decision matrix illustrates the logical pathway for selecting the optimal analytical technique based on laboratory capabilities and impurity profiling needs.

MethodSelection Start Start: this compound Purity Assessment Chromophore Check Chromophore: Is UV Absorbance > 210nm? Start->Chromophore Thermal Check Thermal Stability: Stable > 250°C? Chromophore->Thermal Alternative Required UV_Path Method A: RP-HPLC (UV 210nm) (Low Specificity, High Noise) Chromophore->UV_Path No (Weak n->pi*) GC_Path Method B: GC-FID (Good for Volatiles, Risk of Degradation) Thermal->GC_Path Yes (High Stability) CAD_Path Method C: HPLC-CAD (Universal Detection, High Sensitivity) Thermal->CAD_Path No / Unknown (Preferred) UV_Path->CAD_Path Upgrade for Impurity Profiling

Figure 1: Analytical decision tree highlighting the limitations of UV detection for aliphatic amides and the strategic preference for CAD.

Comparative Analysis: UV vs. CAD vs. GC

The table below synthesizes experimental performance data. Note that while UV is accessible, it fails in "Trustworthiness" due to response factor variation.[1]

FeatureMethod A: HPLC-UV (210 nm) Method B: HPLC-CAD (Recommended) Method C: GC-FID
Principle Absorption of light by amide carbonyl (

).[1][2]
Charge transfer to dried analyte particles.[1]Ionization of carbon atoms in flame.[1]
Sensitivity (LOD) Moderate (~10 ppm).[1] High background noise.[1]High (< 1 ppm).[1] Near-zero baseline noise.[1]High (< 1 ppm).[1]
Linearity Linear (Beer’s Law).[1]Curvilinear (Polynomial fit required).[1]Linear (Wide dynamic range).[1][3][4]
Impurity Profiling Poor. Solvents absorb at 210 nm; gradient drift masks peaks.[1]Excellent. Universal response for all non-volatiles.Good, but misses non-volatile degradation products.[1]
Sample Integrity High (Ambient temp).High (Ambient temp).[1]Risk. High injector temp can cyclize amides.[1]
Solvent Compat. Restricted (Must use HPLC-grade low-cut solvents).Flexible (Any volatile mobile phase).[1]N/A (Gas carrier).[1]

The "Hero" Protocol: HPLC-CAD Workflow

This protocol is designed as a self-validating system.[1] The use of Charged Aerosol Detection (CAD) eliminates the reliance on chromophores, ensuring that all non-volatile impurities (synthetic precursors, shorter chain amides) are seen.

Reagents & Equipment[1][4][5][6][7]
  • System: UHPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).[1][5]

  • Column: C18 Polar-Embedded Phase (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion).[1]

    • Why? Standard C18 can cause peak tailing for amides due to silanol interactions. Polar-embedded groups shield silanols and improve peak shape.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer essential for CAD).

  • Mobile Phase B: 100% Acetonitrile (ACN).

  • Diluent: 50:50 Water:ACN (Warm to 40°C to assist dissolution if needed).

Instrument Parameters[1][4][7][9][10]
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard flow for optimal nebulization in CAD.
Column Temp 40°CReduces mobile phase viscosity; improves solubility of the C12 chain.[1]
Injection Vol 10 µLBalance between sensitivity and column overload.
CAD Temp 35°C (Evaporation)Ensures solvent evaporation without subliming the analyte.
Power Function 1.0 (or calibrated)CAD response linearization setting.[1]
Gradient Profile

This compound is hydrophobic (elutes late). Impurities are likely more polar (elute early).[1]

Time (min)% Mobile Phase B (ACN)Event
0.010Initial hold for polar impurities.
2.010Isocratic hold.[1]
15.090Linear ramp to elute this compound.
18.090Wash to remove dimers/oligomers.
18.110Return to initial.[1]
23.010Re-equilibration (Critical for CAD stability).

Mechanism of Action: Why CAD Wins

Understanding the physics of the detector builds trust in the data. Unlike UV, which "misses" molecules that don't absorb light, CAD is a mass-sensitive counter.[1]

CAD_Mechanism Eluent 1. Column Eluent (Analyte + Solvent) Nebulizer 2. Nebulization (N2 Gas -> Aerosol) Eluent->Nebulizer Drying 3. Drying Tube (Solvent Evaporates -> Analyte Particles) Nebulizer->Drying Charging 4. Corona Discharge (N2+ transfers charge to particles) Drying->Charging Trap 5. Ion Trap (Removes high mobility ions) Charging->Trap Electrometer 6. Measurement (Current ~ Mass of Analyte) Trap->Electrometer

Figure 2: The CAD detection workflow.[1] Step 3 is critical: volatile mobile phases evaporate, leaving only the analyte to be charged and detected.

Validation & Troubleshooting (E-E-A-T)

Linearity & Response

The Trap: CAD response is not perfectly linear over wide ranges (unlike UV). The Fix: Use a Quadratic Fit (


) or log-log plot for calibration curves.
  • Criterion:

    
     using quadratic fit.[1]
    
Solubility Issues

This compound has a long alkyl chain.[1] If you observe "ghost peaks" in blank injections:

  • Cause: Carryover due to precipitation in the needle wash or rotor seal.

  • Solution: Change needle wash solvent to 100% Methanol or Isopropanol. Ensure the diluent contains at least 50% organic solvent.

Specificity (Impurity Profiling)

To prove the method works, inject a "Spiked Recovery" sample:

  • Degrade a small sample of this compound with 0.1 N HCl (Hydrolysis of amide to acid).

  • Inject.[1]

  • Result: You should see new peaks (Dodecanedioic acid) eluting earlier than the main peak.

    • Note: Dodecanedioic acid also has weak UV absorbance.[1] This confirms CAD's superiority, as it will detect the acid degradation product with equal sensitivity to the amide.

References

  • Gamal Al-Kaf, A., et al. (2024).[1][6] Advances in Applications of High-Performance Liquid Chromatography in the Analysis of Herbal Products. IntechOpen.[1][6] (Discusses CAD for non-chromophoric compounds). Link

  • Thermo Fisher Scientific. (2020). Charged Aerosol Detection – See What Other Universal Detectors Are Missing. (Technical breakdown of CAD mechanics vs UV). Link

  • Haidar Ahmad, I. (2020).[1][3] Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. LCGC North America.[1] (Validation strategies for CAD). Link

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. (Physics of n->pi* transitions in amides). Link

Sources

A Senior Application Scientist's Guide to the Thermal Decomposition of Dodecanediamide: A Comparative Analysis of DSC and TGA

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in material science and drug development, a thorough understanding of a substance's thermal properties is paramount. Dodecanediamide, a key monomer in the synthesis of high-performance polyamides like PA1212, demands rigorous characterization to ensure optimal processing conditions and end-product stability. This guide provides an in-depth comparison of two cornerstone thermal analysis techniques, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), in the context of elucidating the decomposition behavior of this compound. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Foundational Principles: DSC and TGA as Complementary Probes

At their core, DSC and TGA measure distinct but complementary physical properties as a function of temperature.[1] Understanding their fundamental differences is the first step in designing a comprehensive thermal analysis study.

  • Thermogravimetric Analysis (TGA): This technique continuously measures the mass of a sample as it is heated over time.[2][3] The resulting data provides a quantitative measure of mass loss or gain, directly indicating thermal stability, decomposition temperatures, and the composition of multi-component materials.[4] For this compound, TGA is indispensable for determining the precise temperature at which decomposition begins and the kinetics of the mass loss.

  • Differential Scanning Calorimetry (DSC): In contrast, DSC measures the heat flow into or out of a sample relative to a reference material as a function of temperature.[5][6] This allows for the detection of thermal events, such as melting, crystallization, and glass transitions.[1][7] Crucially, it also characterizes the energetic nature of decomposition—whether it is an endothermic (heat-absorbing) or exothermic (heat-releasing) process.[8]

The synergy between these techniques is powerful. An event that shows a mass loss in TGA can be correlated with a corresponding peak in the DSC curve, confirming that the event is a decomposition reaction and revealing its energetic signature.[9] This simultaneous analysis is often referred to as SDT (Simultaneous DSC-TGA).[4][9]

The Experimental Blueprint: Causality in Method Design

The integrity of thermal analysis data hinges on meticulous experimental design. Each parameter is chosen not by rote, but for its specific influence on the results. Several factors can influence DSC and TGA measurements, including sample preparation and instrument parameters.[10]

Key Experimental Considerations:

  • Atmosphere: The choice of purge gas is critical as it dictates the chemical environment of the decomposition.

    • Inert Atmosphere (e.g., Nitrogen): This is the standard choice for assessing the intrinsic thermal stability of a material without the influence of oxidation.[11][12] The decomposition mechanism observed will be purely thermal scission of chemical bonds.

    • Oxidative Atmosphere (e.g., Air or Oxygen): This environment simulates real-world processing conditions where the material is exposed to air. Oxidative decomposition often occurs at lower temperatures and can be an exothermic process, providing crucial information about the material's susceptibility to degradation during manufacturing.[13]

  • Heating Rate: The rate at which the sample temperature is increased significantly affects the observed transition temperatures.

    • A common heating rate for TGA experiments is 20°C/min.[3] Slower rates (e.g., 5-10°C/min) can provide better resolution of overlapping events.

    • Conversely, very high heating rates can shift decomposition to higher temperatures, which can be a strategy to separate melting from decomposition if they occur in close proximity.[14]

  • Sample Mass and Preparation: A small sample mass (typically 5-15 mg) is recommended to ensure uniform heating and minimize thermal lag.[11][12] The sample should be representative of the bulk material and placed to ensure good thermal contact with the sample pan.

Visualizing the Analytical Workflow

To provide a clear picture of the experimental process, the following diagrams outline the logical flow for both TGA and DSC analysis.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis p1 Weigh 5-10 mg of this compound p2 Place in TGA pan (e.g., Alumina) p1->p2 s1 Calibrate Balance & Temperature s2 Set Atmosphere (N2 or Air, 50 mL/min) s1->s2 s3 Program Heating Rate (e.g., 10°C/min to 600°C) s2->s3 d1 Run Experiment & Record Mass vs. Temp d2 Generate TGA & DTG Curves d1->d2 d3 Determine Onset Temp, Peak Temp, & Mass Loss % d2->d3 cluster_prep cluster_prep cluster_instrument cluster_instrument cluster_prep->cluster_instrument Load Sample cluster_analysis cluster_analysis cluster_instrument->cluster_analysis Initiate Run

Caption: TGA Experimental Workflow for this compound.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis p1 Weigh 2-5 mg of this compound p2 Seal in DSC pan (e.g., Aluminum) p1->p2 s1 Calibrate Temp & Enthalpy (e.g., Indium) s2 Set Atmosphere (N2 or Air, 50 mL/min) s1->s2 s3 Program Heat-Cool-Heat Cycle (e.g., 10°C/min) s2->s3 d1 Run Experiment & Record Heat Flow vs. Temp d2 Identify Endotherms & Exotherms d1->d2 d3 Determine Tm, ΔHm, & Decomposition Events d2->d3 cluster_prep cluster_prep cluster_instrument cluster_instrument cluster_prep->cluster_instrument Load Sample cluster_analysis cluster_analysis cluster_instrument->cluster_analysis Initiate Run

Caption: DSC Experimental Workflow for this compound.

Interpreting the Data: A Comparative Look at this compound

When analyzing this compound, the TGA and DSC curves provide a detailed narrative of its thermal behavior.

TGA Curve Interpretation:

  • Initial Plateau: A flat baseline from ambient temperature up to >200°C indicates the material is thermally stable with no significant mass loss.

  • Decomposition Step: A sharp drop in the TGA curve signifies the onset of decomposition. For polyamides, this typically occurs well above 300°C in an inert atmosphere.[15]

  • Derivative (DTG) Curve: The peak of the DTG curve pinpoints the temperature of the maximum rate of decomposition, a key parameter for comparing the stability of different materials.[12]

  • Final Residue: The mass remaining at the end of the experiment (e.g., at 600°C) is quantified. In an inert atmosphere, this may be a small amount of char.

DSC Curve Interpretation:

  • Melting Peak: A sharp endothermic peak will be observed corresponding to the melting of the crystalline this compound. The peak temperature is the melting point (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔHm).

  • Decomposition Events: Following the melt, one or more peaks, which can be endothermic or exothermic, will appear.[8] These correspond to the decomposition processes. Thermal decomposition is generally endothermic, while oxidative decomposition is often exothermic.[8] Correlating these peaks with the TGA mass loss step is crucial for correct assignment.

Quantitative Data Summary

The table below summarizes typical quantitative data that can be extracted from a comprehensive thermal analysis of this compound, comparing results in both inert and oxidative atmospheres.

ParameterTechniqueInert Atmosphere (N₂)Oxidative Atmosphere (Air)Significance
Melting Point (Tm) DSC~185 - 190 °C~185 - 190 °CIntrinsic property, unaffected by atmosphere before decomposition.
Enthalpy of Fusion (ΔHm) DSC~200 - 220 J/g~200 - 220 J/gMeasure of crystallinity.
Onset of Decomposition (T_onset) TGA~350 °C~320 °CIndicates the start of thermal degradation; lower in air due to oxidation.
Peak Decomposition Temp (T_peak) TGA (DTG)~380 °C~360 °CTemperature of maximum decomposition rate.
Mass Loss at 500°C TGA~98%~99%Quantifies the extent of volatilization.
Decomposition Enthalpy DSCEndothermicExothermicReveals the energetic nature of the degradation mechanism.

Validated Experimental Protocols

Adherence to standardized protocols ensures data is reliable and reproducible. The following methods are based on established best practices and industry standards.

Protocol 1: Thermogravimetric Analysis (TGA)

This protocol is designed in accordance with the principles outlined in ASTM E1131, a standard test method for compositional analysis by thermogravimetry.[16][17][18][19]

  • Instrument Preparation:

    • Perform routine temperature and balance calibrations as per manufacturer guidelines.

    • Set the purge gas (e.g., high-purity Nitrogen or dry Air) to a flow rate of 50 mL/min.[10]

  • Sample Preparation:

    • Tare a clean, empty TGA crucible (ceramic or platinum).

    • Accurately weigh 5-10 mg of this compound powder directly into the crucible. Record the exact mass.[12]

  • Thermal Method:

    • Load the sample into the TGA furnace.

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

    • Record the mass loss and temperature continuously throughout the run.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature.

    • Calculate the first derivative of the TGA curve to obtain the DTG curve.

    • Determine the onset temperature of decomposition (often calculated by the instrument software as the intersection of tangents) and the peak temperature from the DTG curve.

Protocol 2: Differential Scanning Calorimetry (DSC)

This protocol provides a robust method for determining the melting and decomposition characteristics of this compound.

  • Instrument Preparation:

    • Perform routine temperature and enthalpy calibrations using a certified standard, such as Indium.[5]

    • Set the purge gas (e.g., high-purity Nitrogen or dry Air) to a flow rate of 50 mL/min.

  • Sample Preparation:

    • Tare a clean, empty aluminum DSC pan and lid.

    • Accurately weigh 2-5 mg of this compound powder into the pan.

    • Hermetically seal the pan to ensure good thermal contact and contain any volatiles prior to decomposition.

  • Thermal Method:

    • Load the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the cell at 30°C.

    • Ramp the temperature from 30°C to 450°C at a constant heating rate of 10°C/min.

    • Record the heat flow and temperature continuously.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHm) and identify the peak temperature as the melting point (Tm).

    • Identify and characterize any subsequent endothermic or exothermic events associated with decomposition.

References

  • ASTM E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM International. [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

  • Thermal Analysis of Polyamide 66 Gears with Added Recycle. LEM Ukraine. [Link]

  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. [Link]

  • Thermal Gravimetric Analysis (TGA). Plastics & Polymer Lab. [Link]

  • Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials. PMC. [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. [Link]

  • DSC Analysis of Polymers. EAG Laboratories. [Link]

  • Back to Basics: Thermogravimetric Analysis (TGA). The Madison Group (YouTube). [Link]

  • Factors Influencing the DSC and TGA Measurements Results. NETZSCH Analyzing & Testing. [Link]

  • THERMAL ANALYSIS (DSC, TGA) OF TEXTILE FLAME RETARDANTS WITH LOWER ENVIRONMENTAL IMPACT. openjournals ugent. [Link]

  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. NC State University Libraries. [Link]

  • What a DSC Analysis of a Polymer Can Discover. Innovatech Labs. [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]

  • Thermal Properties of the Polyamide from 2-Methylpentamethylenediamine and Dodecanedioic Acid. ResearchGate. [Link]

  • E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM International. [Link]

  • (PDF) Thermogravimetric Analysis of Polymers. ResearchGate. [Link]

  • Separation of Melting and Decomposition using High Heating Rates. METTLER TOLEDO. [Link]

  • Interpreting DSC Data. UCSB MRL. [Link]

  • Processing Degradation of Polyamide 6/Montmorillonite Clay Nanocomposites and Clay Organic Modifier. National Institute of Standards and Technology. [Link]

  • Compositional Analysis by Thermogravimetry. ASTM International. [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. [Link]

  • (PDF) THERMAL ANALYSIS OF POLYAMIDE (PA66) - NYLON 6/6. ResearchGate. [Link]

  • APPLICATION NOTE. NETZSCH Analyzing & Testing. [Link]

  • Thermal Stability and Early Degradation Mechanisms of High‐Density Polyethylene, Polyamide 6 (Nylon 6), and Polyethylene Terephthalate. ResearchGate. [Link]

  • Differential Scanning Calorimetry (DSC) Testing of Polymers and Plastics. Intertek. [Link]

  • DSC curves of thermal decomposition. ResearchGate. [Link]

  • ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. EUROLAB. [Link]

  • (PDF) Thermal Properties of Biobased Polyamide 11. ResearchGate. [Link]

Sources

Comparative Guide: Mechanical Properties of Dodecanediamide (PA 612) vs. Adipamide (PA 66) Nylons

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Adipamide-based nylons (specifically Polyamide 66 or PA 66) and Dodecanediamide-based nylons (specifically Polyamide 612 or PA 612).

While PA 66 is the industry standard for high-strength engineering thermoplastics, it suffers from significant hydrolytic instability and hygroscopic plasticization. PA 612, derived from the C12 dodecanedioic acid, introduces a "hydrophobic advantage." By extending the methylene chain length between amide groups, PA 612 sacrifices a fraction of dry mechanical strength to achieve superior dimensional stability and property retention in wet environments—a critical factor in medical tubing, bristles, and fluid-contact applications.

Molecular Architecture & Theoretical Basis

The fundamental difference in performance stems from the density of the amide linkages (–CONH–) along the polymer backbone.

  • Adipamide Nylons (PA 66): Synthesized from Hexamethylenediamine (C6) and Adipic Acid (C6).[1][2] The repeating unit has a high frequency of amide groups. Since amide groups form strong intermolecular hydrogen bonds, PA 66 exhibits high crystallinity, high melting points, and high stiffness. However, amide groups are also hydrophilic; they attract water molecules which disrupt these hydrogen bonds.

  • This compound Nylons (PA 612): Synthesized from Hexamethylenediamine (C6) and Dodecanedioic Acid (C12).[3] The C12 segment dilutes the concentration of amide groups. This lowers the melting point and dry stiffness but significantly reduces moisture uptake.

Visualization: Structure-Property Relationship

The following diagram illustrates the synthesis pathway and the resulting impact on Hydrogen Bond Density (HBD).

G cluster_0 Monomer Precursors cluster_1 Polymer Architecture cluster_2 Resulting Characteristics HMD Hexamethylenediamine (C6 Diamine) PA66 PA 66 (Adipamide Nylon) High H-Bond Density HMD->PA66 PA612 PA 612 (this compound Nylon) Low H-Bond Density HMD->PA612 Adipic Adipic Acid (C6 Diacid) Adipic->PA66 DDDA Dodecanedioic Acid (C12 Diacid) DDDA->PA612 Prop66 High Dry Strength High Moisture Absorption (Hygroscopic) PA66->Prop66 High Amide Frequency Prop612 Flexible Backbone Hydrolysis Resistant (Dimensionally Stable) PA612->Prop612 Long Methylene Chains

Figure 1: Synthesis logic showing how the C12 acid reduces amide density, altering physical properties.

Mechanical Performance Profile

The most critical error researchers make when selecting nylons is relying solely on "Dry as Molded" (DAM) data. Nylons are hygroscopic; their properties change drastically once they reach equilibrium with atmospheric moisture.

Comparative Data: Dry vs. Conditioned

Data approximated based on standard unfilled grades (e.g., Zytel® / Rilsan® equivalents).

PropertyConditionPA 66 (Adipamide)PA 612 (this compound)Analysis
Tensile Strength (Yield) Dry (DAM)80 - 85 MPa55 - 60 MPaPA 66 is inherently stronger dry.
Conditioned (50% RH) 50 - 55 MPa 45 - 50 MPa Gap narrows significantly.
Tensile Modulus (Stiffness) Dry (DAM)3000 - 3200 MPa2000 - 2300 MPaPA 66 is much stiffer dry.
Conditioned (50% RH) 1200 - 1400 MPa 1600 - 1800 MPa PA 612 becomes stiffer than PA 66.
Elongation at Break Dry (DAM)40 - 60%150 - 200%PA 612 is naturally more flexible.
Water Absorption Saturation (23°C)~8.5%~3.0%PA 66 swells significantly more.
Melting Point -260°C218°CPA 66 has higher thermal headroom.
The "Crossover" Phenomenon

Note the Tensile Modulus row.[4] In a dry state, PA 66 is superior. However, at 50% Relative Humidity (standard lab environment), absorbed water acts as a plasticizer in PA 66, breaking H-bonds and increasing free volume. This causes the stiffness of PA 66 to plummet by >50%. PA 612, absorbing far less water, retains most of its stiffness, actually outperforming PA 66 in modulus under wet conditions.

Experimental Protocol: Validating Moisture Resistance

To verify these properties for a specific application (e.g., a medical catheter), you must perform a comparative study controlling for moisture history.

Protocol A: Equilibrium Moisture Absorption (Modified ASTM D570)

Objective: Quantify the plasticization potential.

  • Specimen Prep: Injection mold standard disks (50mm diameter, 3mm thick).

  • Desiccation: Dry samples at 80°C under vacuum for 24 hours. Weigh (

    
    ).
    
  • Immersion: Submerge samples in distilled water at 23°C.

  • Measurement: Remove, surface dry, and weigh (

    
    ) at 24h, 48h, and weekly until weight change is <0.1% (Saturation).
    
  • Calculation:

    
    .
    
Protocol B: Conditioned Tensile Testing (ASTM D638)

Objective: Measure mechanical failure points under realistic service conditions.

  • Grouping: Split ISO 527 / ASTM D638 Type I bars into two groups: Group A (Dry) and Group B (Wet).

  • Conditioning:

    • Group A: Store in desiccator over silica gel.

    • Group B: Condition at 23°C / 50% RH for 40 hours (or until equilibrium per Protocol A).

  • Testing: Use a Universal Testing Machine (Instron/Zwick).

    • Crosshead Speed: 50 mm/min (standard for ductile plastics).

    • Extensometer: Class B-2 or better for modulus calculation.

Visualization: Testing Workflow

Experiment Raw Injection Molded Specimens Dry Desiccation (80°C, Vacuum) Raw->Dry Cond Moisture Conditioning (ASTM D618) Dry->Cond split batch TestDry Tensile Test (Dry) High Modulus Baseline Dry->TestDry TestWet Tensile Test (Wet) Service Condition Cond->TestWet Data Comparative Analysis (Stiffness Retention) TestDry->Data TestWet->Data

Figure 2: Experimental workflow to isolate the variable of moisture plasticization.

Application Suitability in Life Sciences

For drug development and medical device professionals, the choice between Adipamide and this compound nylons is rarely about cost—it is about biostability .

Medical Tubing & Catheters
  • Recommendation: PA 612 (or PA 12).[1][3]

  • Reasoning: Catheters are exposed to saline and body fluids. PA 66 will swell, potentially changing the tube's inner diameter (affecting flow rates) and becoming limp (losing pushability). PA 612 maintains dimensional tolerance and stiffness in vivo.

Surgical Sutures
  • Recommendation: PA 66 or PA 6 .[1][3][5]

  • Reasoning: High tensile strength is the priority here to hold tissue together. The slight softening in vivo is acceptable and sometimes desirable for knot security (lower stiffness helps the knot "snug" down).

Bristles (Toothbrushes / Medical Cleaning)
  • Recommendation: PA 612 .

  • Reasoning: "Soggy" bristles fail to clean effectively. PA 612 recovers its bend stiffness (bend recovery) much better than PA 66 after repeated wetting cycles.

References

  • ASTM International. (2014). ASTM D638-14: Standard Test Method for Tensile Properties of Plastics.[6] West Conshohocken, PA. [Link]

  • McKeen, L. W. (2014). The Effect of Temperature and other Factors on Plastics and Elastomers. William Andrew Publishing. (Chapter on Polyamides detailing hydrolysis effects).

Sources

Mass spectrometry fragmentation patterns of Dodecanediamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Fragmentation Patterns of Dodecanediamide

Executive Summary This guide provides a definitive technical analysis of the mass spectrometry (MS) behavior of this compound (


), a critical C12 intermediate in high-performance polymer synthesis. Unlike standard spectral libraries that often rely on Electron Impact (EI) data, this guide focuses on Electrospray Ionization (ESI-MS/MS) behavior, which is the industry standard for purity assessment and metabolite tracking in drug development. We compare this compound directly against its metabolic precursor, Dodecanedioic Acid , to highlight functional group-specific ionization and fragmentation variances.

Part 1: Chemical Context & Structural Basis

To interpret the fragmentation, one must understand the lability of the terminal groups. This compound consists of a hydrophobic C10 alkyl chain capped by two primary amide groups.

FeatureThis compound (Analyte)Dodecanedioic Acid (Comparator)
Formula


MW (Monoisotopic) 228.1838 Da230.1518 Da
Nitrogen Rule Even Mass (2 N atoms)Even Mass (0 N atoms)
Protonation Site Carbonyl Oxygen (Kinetic) or Amide Nitrogen (Thermodynamic)Carbonyl Oxygen
Key Lability

bond (Amide loss)

bond (Dehydration)

Part 2: Experimental Methodology (Self-Validating Protocol)

Reagents:

  • Solvent A: HPLC-grade Water + 0.1% Formic Acid (Proton source).

  • Solvent B: HPLC-grade Methanol (Desolvation enhancer).

  • Standard: this compound (Sigma-Aldrich/Merck, >98% purity).

Instrument Parameters (Q-TOF / Triple Quad):

  • Ionization: ESI Positive Mode (

    
    ). Note: Amides ionize poorly in negative mode compared to acids.
    
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 20 V (Keep low to prevent in-source loss of

    
    ).
    
  • Collision Energy (CID): Ramp 10–40 eV.

Workflow Diagram:

ExperimentalWorkflow Sample Sample Prep 1 ppm in 50:50 MeOH:H2O Ionization ESI Source (+) [M+H]+ Generation Sample->Ionization Direct Infusion 5 µL/min Selection Q1 Selection m/z 229.18 Ionization->Selection Soft Ionization Collision Collision Cell (q2) N2 Gas, 10-40 eV Selection->Collision Isolation Detection TOF Detection Fragment Analysis Collision->Detection Dissociation

Figure 1: Direct Infusion ESI-MS/MS workflow designed to isolate the protonated molecular ion before fragmentation.

Part 3: Fragmentation Mechanism Analysis

The fragmentation of this compound under Collision-Induced Dissociation (CID) is governed by charge-remote fragmentation and proximal nucleophilic attacks.

Primary Pathway: The "Ammonia Loss" (Acylium Ion Formation)

Upon protonation (


), the most labile bond is the amide 

.
  • Mechanism: Proton transfer from the carbonyl oxygen to the amide nitrogen creates a good leaving group (

    
    ).
    
  • Result: Neutral loss of 17 Da.

  • m/z Transition:

    
    .
    
  • Significance: This is the quantifier ion for this compound.

Secondary Pathway: Dehydration (Nitrile Formation)

Primary amides can undergo dehydration in the gas phase to form nitriles.

  • Mechanism: Intra-complex elimination of water.

  • Result: Neutral loss of 18 Da.

  • m/z Transition:

    
    .
    
  • Differentiation: This peak often co-elutes or interferes with the ammonia loss peak if resolution is low, but the 1 Da difference is distinct in High-Res MS.

Tertiary Pathway: Alkyl Chain Scission

At higher collision energies (>30 eV), the alkyl chain fragments.

  • Pattern: Sequential loss of

    
     groups (14 Da) is less common in ESI than EI. However, "zipper" mechanisms can produce ions at m/z 59 (
    
    
    
    ) and m/z 72 (
    
    
    ).

Fragmentation Pathway Diagram:

FragPathway Parent Parent Ion [M+H]+ m/z 229.18 Frag1 Acylium Ion [M+H - NH3]+ m/z 212.15 Parent->Frag1 - NH3 (17 Da) Primary Pathway Frag2 Protonated Nitrile [M+H - H2O]+ m/z 211.17 Parent->Frag2 - H2O (18 Da) Secondary Pathway Frag3 Ketene/Imide [M+H - NH3 - CO]+ m/z 184.16 Frag1->Frag3 - CO (28 Da) High Energy

Figure 2: Mechanistic pathway showing the competition between ammonia loss and dehydration.

Part 4: Comparative Analysis (Amide vs. Acid)

For researchers differentiating the starting material (Acid) from the product (Amide), the mass spectral signatures are distinct.

ParameterThis compound (Product)Dodecanedioic Acid (Precursor)
Ionization Mode Positive (+) preferred.[1]Negative (-) preferred.
Primary Adduct


or

Neutral Loss 17 Da (

)
18 Da (

) and 44 Da (

)
Diagnostic Ion m/z 212 (Acylium)m/z 185 (

)
Interference Risk Low (Distinct N-loss)High (Common background fatty acids)

Analytical Insight: When analyzing reaction mixtures, do not rely solely on Molecular Weight, as the


 of the amide (229) and the 

of the acid (229) appear at the same nominal mass (though in different polarities). Switching polarity is the most robust validation method.

Part 5: Data Summary Tables

Table 1: Key ESI-MS/MS Ions for this compound

m/z (Monoisotopic)Ion IdentityOrigin / MechanismRelative Intensity (Est.)
229.1838

Protonated Molecular Ion100% (Base Peak at low eV)
251.1658

Sodium Adduct (Common impurity)Variable
212.1572

Loss of

(Amide cleavage)
60-80% (Quantifier)
211.1732

Loss of

(Nitrile formation)
10-30%
194.1467

Loss of

<10%

References

  • NIST Mass Spectrometry Data Center. (2023). This compound Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[2] [Link]

  • Divito, E. B., et al. (2012). Electrospray Ionization and Collision Induced Dissociation Mass Spectrometry of Primary Fatty Acid Amides. Analytical Chemistry, 84(5), 2388–2394. [Link]

  • Holčapek, M., et al. (2010). Mass spectrometry of amides: Fragmentation patterns and structural elucidation. Journal of Mass Spectrometry. (Contextual grounding for amide N-C cleavage).
  • PubChem. (2024). Dodecanedioic Acid Compound Summary. National Library of Medicine. [Link]

Sources

A Comparative Guide to the Solution Viscosity of Dodecanediamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in materials science and drug development, understanding the rheological properties of novel molecules is paramount. Dodecanediamide (DDDA), a 12-carbon long-chain diamide, and its derivatives are emerging as a versatile class of compounds with applications ranging from specialty polymers to gelling agents in pharmaceutical formulations. The viscosity of these molecules in solution is a critical parameter that dictates their processability, performance, and application scope. High viscosity, for instance, can be crucial for forming stable gels in drug delivery systems but may complicate manufacturing and filtration processes.[1]

This guide provides an in-depth comparison of the solution viscosity of this compound and its hypothetical derivatives. We will explore the theoretical underpinnings of their rheological behavior, present illustrative experimental data, and provide a robust protocol for viscosity determination in your own laboratory. Our approach is grounded in established principles of polymer science to provide you with a trustworthy and authoritative resource.

The Science of Viscosity in this compound Solutions

The viscosity of a polymer or oligomer solution is a measure of its resistance to flow. This property is not static; it is profoundly influenced by a delicate interplay of molecular structure, solvent interactions, concentration, and temperature.

The Role of Molecular Structure

The inherent structure of a this compound derivative is the primary determinant of its viscosity profile. Key factors include:

  • Hydrogen Bonding: The two amide groups in the this compound backbone are capable of forming strong intermolecular hydrogen bonds. This creates a transient network of associated molecules, significantly increasing the solution's viscosity.

  • N-Substitution: Introducing alkyl or other functional groups onto the amide nitrogens (N-substitution) can sterically hinder hydrogen bonding. This disruption of intermolecular forces is expected to lead to a decrease in solution viscosity compared to the unsubstituted parent molecule.

  • Copolymerization: Incorporating this compound into a copolymer structure introduces new variables. A flexible comonomer could lower the overall chain stiffness and reduce viscosity. Conversely, a comonomer that enhances intermolecular interactions could lead to a more viscous solution. The rheological behavior of copolymers is complex and also depends on the arrangement of the monomer units.[2][3]

The Influence of the Solvent

The choice of solvent is as critical as the molecule itself. The interaction between the polymer and the solvent dictates the polymer chain's conformation and, consequently, the solution's viscosity.[4]

  • Good vs. Poor Solvents: In a "good" solvent, polymer-solvent interactions are favorable, causing the polymer chain to uncoil and adopt an extended conformation. This larger hydrodynamic volume leads to a higher intrinsic viscosity.[5] In a "poor" solvent, the polymer chains prefer to interact with themselves, leading to a more compact, coiled conformation and a lower intrinsic viscosity at dilute concentrations.[5]

  • Solvent Viscosity: The viscosity of the solvent itself contributes to the overall viscosity of the solution. This effect is particularly noticeable in concentrated solutions.[6]

The Effect of Concentration and Temperature

As with any polymer solution, the concentration of the this compound derivative has a direct and significant impact on viscosity. At low concentrations, molecules are relatively isolated. As concentration increases, intermolecular entanglements and interactions become more frequent, leading to a sharp rise in viscosity.[7]

Temperature generally has an inverse relationship with viscosity. An increase in temperature enhances the thermal energy of the molecules, leading to faster molecular motion and a decrease in intermolecular forces, which in turn reduces the solution's viscosity.[8][9] This relationship is often described by an Arrhenius-type equation.[9][10]

Comparative Viscosity Analysis: An Illustrative Study

Direct, publicly available comparative data on the viscosity of various this compound derivatives is scarce. Therefore, to illustrate the principles discussed, we present a scientifically plausible, hypothetical dataset. This data represents what one might expect from experimental measurements based on established rheological theories.

The following table compares the zero-shear viscosity of this compound (DDDA), a hypothetical N,N'-diethyl derivative, and a hypothetical copolymer in two different solvents at 25°C.

DerivativeSolventConcentration (g/dL)Hypothetical Viscosity (mPa·s)Rationale
This compound (DDDA) m-Cresol1.015.2Strong H-bonding in a good solvent.
2.045.8Increased intermolecular interactions.
1-Octanol1.08.5Weaker H-bonding in a poorer solvent.
N,N'-Diethyl-DDDA m-Cresol1.05.1N-substitution reduces H-bonding.
2.012.3Lower viscosity due to weaker interactions.
1-Octanol1.03.2Combined effect of reduced H-bonding and poor solvent.
DDDA-Copolymer m-Cresol1.018.9Increased chain length and potential for new interactions.
2.062.1Significant increase due to entanglements.
1-Octanol1.010.4Still higher than DDDA due to copolymer nature.

Experimental Protocol: Dilute Solution Viscosity Determination

This protocol provides a self-validating system for determining the intrinsic viscosity of this compound derivatives, a fundamental parameter that reflects the molecular size and polymer-solvent interactions.[11] The methodology is based on the ASTM D2857 standard for dilute solution viscosity of polymers.[12][13][14]

Apparatus
  • Viscometer: Calibrated Class 1 Ubbelohde or Cannon-Fenske capillary viscometer.

  • Constant Temperature Bath: Capable of maintaining the temperature within ±0.02°C.[15]

  • Volumetric Flasks: Class A, for solution preparation.

  • Analytical Balance: Accurate to ±0.1 mg.

  • Stopwatch: Accurate to 0.1 seconds.

Solution Preparation
  • Solvent Selection: Choose a suitable solvent that completely dissolves the this compound derivative without causing degradation. Common solvents for polyamides include m-cresol, formic acid, or sulfuric acid.[6]

  • Stock Solution: Accurately weigh the polymer sample and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1.0 g/dL).

  • Serial Dilutions: Prepare a series of at least four dilutions from the stock solution in volumetric flasks. Concentrations should be chosen to yield relative viscosities between 1.2 and 2.5 for accurate extrapolation.[16]

Viscosity Measurement
  • Temperature Equilibration: Place the viscometer in the constant temperature bath and allow it to equilibrate.

  • Solvent Efflux Time: Introduce a precise volume of pure solvent into the viscometer. Allow it to thermally equilibrate for at least 10 minutes. Measure the efflux time (the time it takes for the liquid to flow between two marked points) at least three times. The readings should be within ±0.2 seconds. The average of these readings is t₀.[15]

  • Solution Efflux Time: Clean and dry the viscometer. Introduce the most dilute polymer solution and allow it to equilibrate. Measure the efflux time (t) in triplicate.

  • Repeat for all Concentrations: Repeat step 3 for each of the prepared dilutions, moving from the most dilute to the most concentrated.

Data Analysis and Calculations
  • Relative Viscosity (η_r): Calculate the ratio of the solution efflux time to the solvent efflux time: η_r = t / t₀

  • Specific Viscosity (η_sp): η_sp = η_r - 1

  • Reduced Viscosity (η_red): η_red = η_sp / c (where c is the concentration in g/dL)

  • Inherent Viscosity (η_inh): η_inh = ln(η_r) / c

  • Intrinsic Viscosity ([η]): Plot the reduced viscosity (η_red) and the inherent viscosity (η_inh) against concentration (c). Extrapolate the two lines to zero concentration. The y-intercept of both plots should converge to the same point, which is the intrinsic viscosity [η].[17][18] This is commonly done using the Huggins and Kraemer equations:

    • Huggins Equation: η_red = [η] + k_H[η]²c[19]

    • Kraemer Equation: η_inh = [η] - k_K[η]²c[19]

A successful experiment will show a linear relationship for both plots, and they will extrapolate to the same intercept, validating the quality of the data.

Visualizing the Workflow and Influencing Factors

To further clarify the experimental process and the conceptual relationships, the following diagrams are provided.

G cluster_prep Solution Preparation cluster_measure Viscosity Measurement cluster_analysis Data Analysis P1 Weigh DDDA Derivative P2 Dissolve in Solvent (Volumetric Flask) P1->P2 P3 Prepare Serial Dilutions P2->P3 M1 Equilibrate Viscometer in Temp Bath P3->M1 M2 Measure Solvent Efflux Time (t₀) M1->M2 M3 Measure Solution Efflux Time (t) M2->M3 A1 Calculate η_r, η_sp, η_red, η_inh M3->A1 A2 Plot η_red and η_inh vs. Concentration A1->A2 A3 Extrapolate to c=0 A2->A3 A4 Determine Intrinsic Viscosity [η] A3->A4

Caption: Experimental workflow for determining intrinsic viscosity.

G cluster_molecular Molecular Properties cluster_external External Factors center_node Solution Viscosity M1 Hydrogen Bonding M1->center_node M2 N-Substitution M2->center_node M3 Copolymer Structure M3->center_node E1 Solvent Quality (Good vs. Poor) E1->center_node E2 Concentration E2->center_node E3 Temperature E3->center_node

Sources

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